2-(Tritylthio)ethylamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-tritylsulfanylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NS.ClH/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17,22H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSXAHLRIYRHBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20934636 | |
| Record name | 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15297-43-5 | |
| Record name | 15297-43-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Tritylthio)ethylamine Hydrochloride: A Cornerstone Reagent for Thiol Protection and Manipulation
This guide provides an in-depth technical overview of 2-(Tritylthio)ethylamine hydrochloride, a pivotal reagent in modern organic and medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of its synthesis, properties, and strategic applications. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key concepts with functional diagrams to empower your research endeavors.
Introduction: The Strategic Importance of Thiol Protection
In the intricate world of multi-step organic synthesis, particularly in peptide and pharmaceutical chemistry, the thiol group (-SH) of cysteine and other sulfur-containing molecules presents a unique challenge. Its high nucleophilicity and susceptibility to oxidation to form disulfide bonds necessitate a robust protection strategy. The choice of a protecting group is critical; it must be introduced efficiently, remain stable through various reaction conditions, and be cleaved selectively without affecting other sensitive functionalities.
This compound, also known as S-Tritylcysteamine hydrochloride, has emerged as a preeminent solution for this challenge. The bulky triphenylmethyl (trityl) group provides exceptional steric shielding to the thiol, rendering it inert to a wide array of reagents and reaction conditions.[1] This guide will explore the chemical properties, synthesis, and diverse applications of this versatile molecule, providing both the foundational knowledge and the practical protocols necessary for its successful implementation in the laboratory.
Core Chemical and Physical Properties
A thorough understanding of a reagent's properties is fundamental to its effective use. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 15297-43-5 | [1] |
| Molecular Formula | C₂₁H₂₂ClNS | [1] |
| Molecular Weight | 355.9 g/mol | [1] |
| IUPAC Name | 2-tritylsulfanylethanamine;hydrochloride | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in organic solvents like DMF and DCM. The hydrochloride salt form enhances solubility in more polar systems. |
The structure of this compound combines a bulky, hydrophobic trityl group with a hydrophilic ethylamine hydrochloride moiety, a duality that influences its reactivity and handling.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from a procedure described by Barlos et al. and has been proven to be reliable. [2] Materials:
-
Cysteamine hydrochloride (1 equivalent)
-
Trityl chloride (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ammonium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In an Erlenmeyer flask equipped with a magnetic stirrer, dissolve cysteamine hydrochloride (e.g., 5.68 g, 50 mmol) in DMF (50 mL).
-
To this solution, add trityl chloride (e.g., 13.94 g, 50 mmol).
-
Stir the reaction mixture at room temperature for 3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water. This will precipitate the crude product.
-
Adjust the pH of the aqueous suspension to be faintly acidic to neutral using an ammonium hydroxide solution. This step is crucial for ensuring the product is in its hydrochloride salt form and for precipitating any remaining impurities.
-
Collect the precipitated solid by vacuum filtration and wash it with water.
-
For purification, the crude product can be recrystallized. A common method involves dissolving the product in a minimal amount of a suitable solvent (e.g., ethanol) and then adding a less polar solvent (e.g., diethyl ether) to induce crystallization.
-
Alternatively, for higher purity, the crude product can be purified by silica gel column chromatography. The choice of eluent will depend on the specific impurities, but a gradient of methanol in dichloromethane is often effective.
-
Dry the purified product under vacuum to yield this compound as a white crystalline solid.
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: Expected signals include the aromatic protons of the trityl group (typically in the range of 7.2-7.5 ppm), and two triplets corresponding to the methylene protons of the ethylamine backbone. The protons adjacent to the nitrogen will be downfield compared to those adjacent to the sulfur.
-
¹³C NMR: Aromatic carbons of the trityl group will appear in the 120-145 ppm region. The aliphatic carbons of the ethylamine chain and the central carbon of the trityl group will also be present.
-
MS (ESI+): The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
Deprotection Strategies: Releasing the Thiol
A key advantage of the trityl protecting group is its lability under acidic conditions, allowing for selective deprotection. The choice of deprotection reagent is dictated by the sensitivity of other functional groups in the molecule.
Acid-Catalyzed Deprotection
Mild acidic conditions are typically sufficient to cleave the S-trityl bond. The mechanism involves protonation of the sulfur atom, followed by the departure of the highly stable trityl cation.
Common Reagents:
-
Trifluoroacetic acid (TFA): A common choice, often used in a mixture with a scavenger such as triisopropylsilane (TIS) to quench the reactive trityl cation and prevent side reactions.
-
Formic Acid: A milder alternative to TFA, useful when other acid-sensitive groups are present.
-
HCl in an organic solvent: Can also be employed for deprotection.
Protocol for TFA Deprotection:
-
Dissolve the S-trityl protected compound in a suitable solvent such as dichloromethane (DCM).
-
Add a solution of TFA in DCM (e.g., 5-50% v/v), often containing a scavenger like TIS or water.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent and TFA under reduced pressure.
-
The deprotected thiol can then be isolated, often by precipitation with cold diethyl ether.
Oxidative Deprotection to Disulfides
In some applications, particularly in peptide chemistry, it is desirable to directly form a disulfide bond upon deprotection. This can be achieved using mild oxidizing agents.
Protocol for Iodine-Mediated Deprotection and Cyclization:
-
Dissolve the S-trityl protected peptide in a solvent like methanol or DCM.
-
Add a solution of iodine (I₂) in the same solvent.
-
The reaction is typically rapid, occurring within 5-30 minutes at room temperature.
-
The progress of the reaction can be monitored by the disappearance of the yellow iodine color.
-
The resulting disulfide-bonded product can be purified by standard methods such as HPLC.
Caption: Deprotection pathways for the S-trityl group.
Applications in Research and Development
The unique properties of this compound make it a valuable tool in several areas of chemical research.
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the protection of the cysteine thiol group is paramount to prevent unwanted side reactions. The S-trityl group is highly compatible with Fmoc-based SPPS strategies. [3]It is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but is readily cleaved during the final acidolytic cleavage from the resin (typically with a TFA cocktail). This orthogonality is a cornerstone of modern peptide synthesis.
Bioconjugation and Thioether Synthesis
The deprotected thiol group from this compound is a versatile handle for bioconjugation. It can readily react with maleimides to form stable thioether linkages, a widely used strategy for creating antibody-drug conjugates (ADCs) and other labeled biomolecules. [1]Furthermore, the primary amine of this compound can be used as a nucleophile to construct more complex molecules containing a protected thiol, which can be deprotected at a later stage for further functionalization. This makes it a valuable building block in the synthesis of thioether-containing compounds. [3][4]
Synthesis of Radiopharmaceuticals
The introduction of a thiol group is often a key step in the synthesis of chelating agents for radiopharmaceuticals. S-trityl protected precursors, including derivatives of 2-(Tritylthio)ethylamine, are used to construct these complex molecules, with the trityl group being removed in the final steps before radiolabeling. [5]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical; it is a strategic tool that enables chemists to navigate the complexities of modern organic synthesis. Its robust thiol protection, coupled with facile and selective deprotection, makes it an indispensable reagent in fields ranging from peptide synthesis to the development of novel therapeutics. By understanding the principles behind its synthesis and application, and by utilizing the validated protocols provided in this guide, researchers can confidently and effectively incorporate this versatile building block into their synthetic endeavors.
References
- K. Barlos, et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N‑Terminal Cysteine via the N,S-Acyl Shift of the N‑2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86, 12292–12299.
-
PubChem. This compound. Retrieved from [Link]
- Theranostics. (2018). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics, 8(11), 3034-3057.
- MDPI. (2018). Convergent Synthesis of Thioether Containing Peptides. Molecules, 23(11), 2825.
-
ResearchGate. (n.d.). Supplementary Figure 1a. 1H-NMR of O-(2-(tritylthio)ethyl)hydroxylamine. Supplementary Figure 1b. 13C-NMR of O-(2-(tritylthio)ethyl)hydroxylamine. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Supporting information. Retrieved from [Link]
- ACS Publications. (2014). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Medicinal Chemistry Letters, 5(11), 1234-1239.
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- 5. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals [thno.org]
2-(Tritylthio)ethylamine hydrochloride chemical properties
An In-depth Technical Guide to 2-(Tritylthio)ethylamine Hydrochloride: Properties, Protocols, and Applications
Introduction
In the landscape of modern organic and medicinal chemistry, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. This compound, the hydrochloride salt of S-trityl protected cysteamine, emerges as a critical reagent in this context. Its utility is centered on the introduction of a protected thiol group, a functionality of immense importance in areas ranging from peptide synthesis to the construction of antibody-drug conjugates (ADCs).
This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical principles and strategic considerations that govern its use. We will delve into its role as a premier thiol-protecting group, provide detailed experimental methodologies, and showcase its application in state-of-the-art bioconjugation techniques.
Caption: Structure of this compound.
Core Chemical and Physical Properties
This compound is a white to off-white solid. Its molecular structure is characterized by the juxtaposition of a large, non-polar triphenylmethyl (trityl) group and a polar aminoethyl hydrochloride group. This amphipathic nature dictates its solubility, being generally soluble in polar organic solvents like DMSO and methanol, but less so in water or non-polar solvents.
| Property | Value |
| CAS Number | 15297-43-5[1][2][3] |
| IUPAC Name | 2-tritylsulfanylethanamine;hydrochloride[1][2] |
| Molecular Formula | C₂₁H₂₂ClNS[1][2] |
| Molecular Weight | 355.9 g/mol [1][2] |
| Synonyms | S-Tritylcysteamine HCl, 2-[(Triphenylmethyl)thio]ethanamine HCl[1][2] |
The Strategic Role of the Trityl Thioether
In multistep synthesis, the thiol (-SH) group is highly reactive, prone to oxidation (forming disulfides) and acting as a potent nucleophile. The trityl group serves as an ideal guardian for this functionality due to a combination of steric and electronic properties.
-
Expertise in Action: The choice of the trityl group is a deliberate strategic decision. Its significant steric bulk provides a physical shield around the sulfur atom, preventing it from engaging in undesired side reactions.[4] This is particularly crucial in peptide synthesis where cysteine residues must be protected to prevent disulfide bond formation during chain assembly.[1]
-
Orthogonal Stability: The trityl thioether is exceptionally stable under neutral and basic conditions. This property makes it "orthogonal" to many other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group used in solid-phase peptide synthesis.[4][5] A chemist can selectively remove an Fmoc group with a base like piperidine while the S-trityl group remains completely intact.
-
Controlled Lability: The key advantage of the trityl group is its predictable and clean removal under mild acidic conditions.[1] The carbon-sulfur bond is cleaved to release the free thiol. This lability is a direct consequence of the extraordinary stability of the triphenylmethyl (trityl) cation that is formed as a byproduct, which is resonance-stabilized across its three phenyl rings.[4]
Caption: The cycle of thiol protection and deprotection using the trityl group.
Synthesis and Purification Protocol
The most common synthesis of this compound involves the nucleophilic substitution of chloride from trityl chloride by the thiol group of cysteamine.
Experimental Protocol: Synthesis
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cysteamine hydrochloride in a suitable anhydrous solvent such as tetrahydrofuran (THF).[1] Causality: An inert atmosphere is critical to prevent the oxidation of the free thiol in cysteamine, which would otherwise lead to disulfide byproducts and reduced yield.
-
Reaction: Add trityl chloride to the stirred solution portion-wise at room temperature. The reaction is typically allowed to proceed for several hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting residue is then redissolved in a suitable organic solvent for purification.
-
Purification: The crude product is purified using silica gel column chromatography.[1] A gradient of methanol in dichloromethane is often effective for separating the product from unreacted trityl chloride and other impurities. Causality: Chromatography is necessary to isolate the desired product with high purity, which is essential for subsequent applications in sensitive multi-step syntheses.
Caption: Synthesis of this compound.
Reactivity and Deprotection Methodologies
The primary reaction of interest is the cleavage of the C-S bond to regenerate the free thiol. The choice of deprotection method is dictated by the overall synthetic strategy and the presence of other acid-sensitive functional groups in the molecule.
Protocol 4.1: Standard Acid-Mediated Deprotection
This method is employed when the S-trityl group is the most acid-labile protecting group in the molecule.
-
Dissolution: Dissolve the S-trityl protected compound in a suitable solvent, such as dichloromethane (DCM).
-
Acid Treatment: Add a solution of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to the mixture.[1] A common cocktail is 1-5% TFA in DCM. Expertise in Action: The concentration of the acid is a tunable parameter. Lower concentrations may be used if other acid-sensitive groups are present, though this may require longer reaction times.
-
Scavenging: Concurrently, add a scavenger such as triisopropylsilane (TIS). Causality: The trityl cation formed during cleavage is a potent electrophile and can be "scavenged" by TIS to prevent it from reacting with other nucleophilic sites on the substrate (e.g., tryptophan residues in peptides), thereby preventing side reactions.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, the solvent and excess acid are removed under reduced pressure to yield the deprotected product.
Protocol 4.2: Selective S-Detritylation via Metal Acid Catalysis
In complex molecules containing multiple trityl-protected groups (e.g., S-Trityl and N-Trityl), selective deprotection is often required. A combination of a soft metal acid and a reducing agent provides a sophisticated method for selectively cleaving the S-Trityl bond.[6][7][8]
-
Complexation: Dissolve the pertritylated substrate in a solvent like acetonitrile (MeCN). Add a mercury(II) salt, such as HgCl₂ or Hg(OAc)₂.[6][9] Causality: Based on Hard and Soft Acid and Base (HSAB) theory, the soft Lewis acid Hg²⁺ has a much stronger affinity for the soft sulfur donor of the thioether compared to the harder nitrogen or oxygen donors of N-trityl amines or O-trityl ethers. This differential affinity is the basis for the reaction's selectivity.
-
Reductive Cleavage: After complexation, add a reducing agent such as sodium borohydride (NaBH₄).[6][9][10] This reductively cleaves the S-Hg complex, yielding the free thiol.
-
Outcome: This procedure allows for the selective deprotection of the thiol group while leaving N-trityl and O-trityl groups intact, a feat not achievable with standard acidolysis.[6][9]
| Deprotection Method | Reagents | Selectivity | Key Considerations |
| Standard Acidolysis | TFA or HCl in DCM, TIS | Low; cleaves most acid-labile groups | Fast and common; requires scavengers. |
| Metal-Assisted | 1. HgX₂ in MeCN2. NaBH₄ | High for S-Trityl over N/O-Trityl | Excellent for orthogonal strategies; involves toxic mercury salts.[6][9] |
Applications in Bioconjugation and Drug Development
The true power of this compound lies in what happens after deprotection. The unmasked thiol is a versatile functional handle for covalently attaching molecules to proteins, peptides, and other biomolecules.
Workflow 5.1: Thiol-Maleimide Ligation for ADCs
This is one of the most robust and widely used methods for creating stable bioconjugates, particularly in the field of antibody-drug conjugates (ADCs).[1]
-
Linker Synthesis: A linker molecule is functionalized using this compound.
-
Deprotection: The trityl group is removed using the acid-mediated protocol described above to generate a thiol-containing linker-payload molecule.
-
Protein Modification: A maleimide group is introduced onto a targeting antibody, typically by reacting lysine residues with a maleimide-containing crosslinker.
-
Conjugation: The thiol-functionalized linker-payload is reacted with the maleimide-functionalized antibody at a pH of 6.5-7.5.[1] Causality: At this pH, the thiol is sufficiently deprotonated to its thiolate form (RS⁻), which acts as a soft nucleophile. It then undergoes a highly efficient and specific Michael addition reaction with the maleimide electrophile to form a stable, covalent thioether bond.
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synthesis of 2-(Tritylthio)ethylamine hydrochloride for beginners.
An In-Depth Technical Guide to the Synthesis of 2-(Tritylthio)ethylamine Hydrochloride
Authored by: A Senior Application Scientist
Introduction
This compound, also known as S-Tritylcysteamine hydrochloride, is a pivotal molecule in the fields of medicinal chemistry, peptide synthesis, and bioconjugation.[1][2] It is the hydrochloride salt of cysteamine wherein the highly reactive thiol group is "protected" by a bulky triphenylmethyl (trityl) group. The trityl group serves as a temporary shield, preventing the thiol from undergoing unwanted side reactions during multi-step synthetic sequences.[3][4] Its steric bulk allows for the selective protection of primary thiols, and its acid lability ensures it can be removed under specific and mild conditions to reveal the free thiol for subsequent reactions.[1][4]
This guide provides a comprehensive, beginner-friendly protocol for the synthesis of this compound. It delves into the causality behind experimental choices, outlines critical safety measures, and provides a self-validating protocol to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Core Principles of the Synthesis
The synthesis of this compound is fundamentally a nucleophilic substitution reaction. The process involves the protection of the thiol group (-SH) of cysteamine with a trityl group.
The Reaction: The most common route involves reacting cysteamine hydrochloride with trityl chloride (triphenylmethyl chloride).[1] The sulfur atom of the cysteamine thiol is a potent nucleophile and attacks the electrophilic central carbon of the trityl chloride. This forms a stable thioether bond. The reaction typically proceeds via an SN1-type mechanism, where the trityl chloride can dissociate to form a stabilized trityl cation, which is then attacked by the nucleophilic thiol.[4]
Selectivity: Cysteamine possesses two nucleophilic sites: the thiol (-SH) and the primary amine (-NH₂). However, thiols are generally more nucleophilic than amines under neutral or slightly acidic conditions, allowing for the selective S-tritylation over N-tritylation. The use of cysteamine hydrochloride as a starting material ensures the amine group is protonated (-NH₃⁺), further reducing its nucleophilicity and favoring the desired reaction at the thiol group.
Safety First: Hazard Analysis and Mitigation
Handling the reagents for this synthesis requires strict adherence to safety protocols. The primary hazard stems from trityl chloride, which is corrosive and can cause severe skin burns and eye damage.[5][6][7][8]
-
Trityl Chloride: Causes severe skin burns and eye damage.[5][8] May cause respiratory irritation.[8] It is also moisture-sensitive and will react with water to release hydrochloric acid (HCl) gas.[5][8]
-
Solvents (e.g., Tetrahydrofuran - THF): Dry THF is flammable and can form explosive peroxides upon exposure to air.
-
Cysteamine Hydrochloride: While less hazardous, it is an irritant and should be handled with care.
Mandatory Personal Protective Equipment (PPE):
-
Chemical splash goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A flame-resistant lab coat.
Engineering Controls:
-
All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of dust and vapors.[5][6]
-
An inert atmosphere (e.g., nitrogen or argon) is necessary to prevent side reactions and to handle moisture-sensitive reagents.[1]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| Cysteamine hydrochloride | 156-57-0 | 113.61 | White solid, antioxidant properties.[9] |
| Trityl chloride | 76-83-5 | 278.78 | White/off-white solid, corrosive, moisture-sensitive.[5] |
| Dry Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Flammable liquid, peroxide-former. |
| Diethyl ether | 60-29-7 | 74.12 | Highly flammable liquid. |
| Round-bottom flask | N/A | N/A | For reaction vessel. |
| Magnetic stirrer and stir bar | N/A | N/A | For agitation. |
| Inert gas supply (N₂ or Ar) | N/A | N/A | To prevent oxidation and moisture contamination.[1] |
| Filtration apparatus | N/A | N/A | For product isolation. |
Experimental Workflow Diagram
The overall process from setup to final product can be visualized as follows:
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is designed to be straightforward for researchers with a foundational understanding of organic synthesis techniques.
-
Preparation and Setup:
-
Thoroughly dry a 250 mL round-bottom flask and a magnetic stir bar in an oven at >100°C for at least four hours and allow to cool to room temperature in a desiccator.
-
Assemble the flask with a stir bar and a septum under a gentle stream of nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Addition:
-
To the flask, add cysteamine hydrochloride (5.0 g, 44.0 mmol).
-
Using a syringe, add 100 mL of anhydrous (dry) tetrahydrofuran (THF) to the flask. Stir the resulting suspension.
-
-
Reaction Initiation:
-
Cool the suspension to 0°C using an ice-water bath.
-
While stirring vigorously, add trityl chloride (12.8 g, 46.0 mmol, 1.05 equivalents) to the suspension in small portions over 15-20 minutes. Adding it slowly helps to control any potential exotherm.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the mixture at room temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
-
-
Product Isolation (Work-up):
-
After the reaction is complete, a white precipitate (the product) will have formed.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with two portions of cold THF (2 x 20 mL) and then with two portions of diethyl ether (2 x 30 mL). This washing step removes unreacted starting materials and soluble byproducts.
-
-
Drying and Characterization:
-
Dry the resulting white crystalline solid under high vacuum for several hours to remove residual solvent.
-
The final product is this compound. The yield should be calculated based on the starting amount of cysteamine hydrochloride.
-
Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
-
Reaction Mechanism
The protection of the thiol group proceeds through a nucleophilic attack on the trityl chloride.
Caption: Simplified Sₙ1 mechanism for the S-tritylation of cysteamine.
Deprotection: Releasing the Thiol
A key advantage of the trityl group is its susceptibility to cleavage under mild acidic conditions, which regenerates the free thiol.[1] This is commonly achieved using trifluoroacetic acid (TFA), often with a scavenger like triisopropylsilane (TIS) to capture the released trityl cation and prevent side reactions.[10][11]
Typical Deprotection Conditions:
-
Dissolving the S-trityl protected compound in dichloromethane (DCM).
-
Treatment with a solution of 95% TFA, 2.5% water, and 2.5% TIS.
-
The reaction is typically rapid, occurring within 30-60 minutes at room temperature.
References
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Technical Support Information Bulletin 1127. Removal of S-Trityl Groups. [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. [Link]
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ACS Publications. (Date not available). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry. [Link]
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NIH. (Date not available). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC. [Link]
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Fisher Scientific. (2023, September 21). SAFETY DATA SHEET - Triphenylmethyl chloride. [Link]
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Common Organic Chemistry. Trityl Protection. [Link]
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Research Journal of Chemical Sciences. (Date not available). Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. [Link]
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ResearchGate. (a) Cys thiol protection with the trityl (Trt) protecting group...[Link]
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ResearchGate. 19 questions with answers in CYSTEAMINE | Science topic. [Link]
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ResearchGate. Supplementary Figure 1a. 1H-NMR of O-(2-(tritylthio)ethyl)hydroxylamine. Supplementary Figure 1b. 13C-NMR of O-(2-(tritylthio). [Link]
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An In-depth Technical Guide to 2-(Tritylthio)ethylamine Hydrochloride: From Chemical Synthesis to Biological Applications
This guide provides a comprehensive technical overview of 2-(Tritylthio)ethylamine hydrochloride, a versatile molecule utilized primarily in synthetic chemistry and as a scaffold for the development of bioactive compounds. We will delve into its fundamental chemical properties, its application as a protecting group, and the mechanisms of action of its biologically active derivatives, offering insights for researchers, scientists, and professionals in drug development.
Core Chemical Attributes and Synthetic Utility
This compound, with the chemical formula C₂₁H₂₂ClNS, is an organic compound featuring a trityl (triphenylmethyl) group attached to an ethylamine backbone via a sulfur atom.[1] This unique structure imparts both hydrophobic (trityl group) and hydrophilic (ethylamine group) characteristics to the molecule.[1] Its principal application in organic chemistry is as a protecting group for the thiol functionality.[1]
The bulky trityl group effectively shields the reactive thiol (-SH) group from participating in unwanted side reactions during multi-step syntheses.[1] This protection is robust yet can be reversed under specific, mild acidic conditions, which cleave the trityl group to reveal the free thiol for subsequent reactions.[1] This strategic protection and deprotection are fundamental to its utility in the synthesis of complex molecules.
The synthesis of this compound itself is typically achieved through the reaction of trityl chloride with cysteamine hydrochloride.[1][2] This nucleophilic substitution reaction, where the sulfur atom of cysteamine attacks the electrophilic carbon of trityl chloride, is a reliable and common method for its preparation.[2]
Experimental Protocol: Synthesis of this compound
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cysteamine hydrochloride in a suitable dry solvent such as tetrahydrofuran (THF).[1]
-
Reaction: Add trityl chloride to the solution. The reaction is typically carried out at room temperature.[1] A base is often included to neutralize the hydrochloric acid generated during the reaction.[2]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then redissolved in an appropriate organic solvent and washed with water or a mild aqueous base to remove any remaining starting materials and byproducts.
-
Purification: The crude product is purified using silica gel chromatography to yield pure this compound.[1]
-
Characterization: The final product is characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.[1]
Mechanism of Action of Biologically Active Derivatives
While this compound itself is not recognized for a specific biological mechanism of action, its derivatives have been investigated for various therapeutic applications.[1] A notable example is the development of derivatives that act as inhibitors of the kinesin spindle protein (KSP).[2][3]
KSP is a motor protein crucial for the formation of the bipolar spindle during mitosis.[2] The proper functioning of the mitotic spindle is essential for the accurate segregation of chromosomes into daughter cells during cell division. Inhibition of KSP disrupts this process, leading to the formation of monopolar spindles and subsequent cell cycle arrest, which can ultimately trigger apoptosis (programmed cell death) in rapidly proliferating cells.[2] This makes KSP an attractive target for the development of anticancer therapies.[2]
Derivatives of 2-(Tritylthio)ethylamine have shown potent inhibitory activity against human KSP in both biochemical and cell-based assays.[3] Structural modifications to the parent compound, such as substitutions on the trityl group, have been explored to enhance potency and improve physicochemical properties for better bioavailability.[3]
Signaling Pathway: KSP Inhibition by 2-(Tritylthio)ethylamine Derivatives
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Part 1: Core Molecular Structure and Physicochemical Profile
An In-Depth Technical Guide to the Molecular Structure and Application of S-Tritylcysteamine Hydrochloride
This guide provides a comprehensive technical overview of S-Tritylcysteamine Hydrochloride, a critical reagent in modern chemical synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the molecule's structural characteristics, the strategic importance of its constituent parts, and its practical application in the laboratory. We will explore not just the "what" but the "why," grounding our discussion in the principles of organic chemistry and providing actionable protocols for its synthesis and analysis.
S-Tritylcysteamine Hydrochloride is a derivative of cysteamine where the thiol group is protected by a triphenylmethyl (trityl) group.[1] This seemingly simple modification imparts significant advantages in multi-step organic synthesis. The molecule consists of three key components: the cysteamine backbone, the bulky trityl protecting group, and a hydrochloride salt to improve handling and solubility.
The molecular formula for S-Tritylcysteamine Hydrochloride is C₂₁H₂₁NS·HCl.[1] The structure is defined by an ethylamine chain where one carbon is bonded to a sulfur atom, which is in turn bonded to the central carbon of the triphenylmethyl group. The amine exists as a hydrochloride salt.
Caption: Molecular structure of S-Tritylcysteamine Hydrochloride.
Table 1: Physicochemical Properties of S-Tritylcysteamine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 15297-43-5 | [1] |
| Molecular Formula | C₂₁H₂₁NS·HCl | [1] |
| Molecular Weight | 355.93 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | > 118 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Solubility | Soluble in DMSO.[2] The hydrochloride salt form generally enhances water solubility.[3] |
Part 2: The Trityl Group: A Strategic Shield in Synthesis
In organic synthesis, it is often necessary to prevent a reactive functional group from participating in a reaction while modifications are made elsewhere in the molecule.[4] The trityl (Trt) group serves this purpose as a "protecting group," specifically for nucleophilic functional groups like thiols, amines, and alcohols.[5][6]
Causality Behind Choosing the Trityl Group:
-
Steric Hindrance: The trityl group, with its three phenyl rings, is exceptionally bulky.[5] This steric hindrance allows for the selective protection of primary functional groups over more sterically hindered secondary or tertiary groups. In the case of S-Tritylcysteamine, it effectively shields the highly reactive thiol group.
-
Acid Lability: The bond between the sulfur and the trityl group's central carbon is stable under neutral and basic conditions but is readily cleaved by mild acids.[6][7] This is because the cleavage results in the formation of a triphenylmethyl cation, which is highly stabilized by resonance across the three phenyl rings. This predictable lability allows for its removal (deprotection) without disturbing other acid-sensitive parts of a molecule.
-
Orthogonality: The stability of the trityl group to basic conditions makes it "orthogonal" to other protecting groups, such as the base-labile Fmoc group commonly used in peptide synthesis.[6] This means a chemist can selectively remove one type of protecting group while leaving the other intact, a cornerstone of complex molecular construction.
-
Enhanced Crystallization: The introduction of the hydrophobic and rigid trityl group can facilitate the crystallization of intermediates, which is a highly effective method for purification.[7]
Part 3: Synthesis and Purification Protocol
The synthesis of S-Tritylcysteamine Hydrochloride is a straightforward nucleophilic substitution reaction. The thiol of cysteamine hydrochloride attacks the electrophilic carbon of trityl chloride.
Caption: General workflow for the synthesis of S-Tritylcysteamine HCl.
Experimental Protocol: Synthesis of S-Tritylcysteamine Hydrochloride
This protocol is adapted from a published procedure for the synthesis of S-protected cysteamines.[8]
Materials:
-
Cysteamine hydrochloride (1.0 equiv)
-
Trityl chloride (1.0 equiv)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a clean, dry flask equipped with a magnetic stirrer, dissolve cysteamine hydrochloride (e.g., 5.68 g, 50 mmol) in anhydrous DMF (e.g., 50 mL).
-
To this stirred solution, add trityl chloride (e.g., 13.94 g, 50 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for a minimum of 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting solution can be concentrated under a stream of nitrogen or by using a rotary evaporator to remove the DMF.
-
The crude product is typically a solid and can be purified further by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield a white crystalline powder.
Self-Validating System: The success of this protocol relies on the high reactivity of the primary thiol and the formation of a stable product. Purity is validated in the subsequent analytical characterization step. The use of equimolar amounts of reactants ensures high conversion, and the straightforward workup minimizes loss of product.
Part 4: Analytical Characterization
Confirming the identity and purity of the synthesized S-Tritylcysteamine Hydrochloride is essential. This is typically achieved through a combination of chromatographic and spectroscopic techniques.
Table 2: Key Analytical Techniques and Expected Results
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity Assessment & Quantification | A single major peak with a retention time specific to the compound, indicating ≥99% purity.[1] |
| ¹H NMR | Structural Elucidation | Characteristic peaks corresponding to the aromatic protons of the trityl group (approx. 7.2-7.5 ppm), and the aliphatic protons of the cysteamine backbone.[9] |
| Mass Spec (MS) | Molecular Weight Confirmation | A molecular ion peak corresponding to the mass of the free base (C₂₁H₂₁NS), m/z ≈ 319.14.[10] |
| Melting Point | Identity and Purity Check | A sharp melting point consistent with the reference value (>118 °C), indicating high purity.[1] |
Experimental Protocol: Purity Determination by RP-HPLC
This is a representative method adapted from general procedures for analyzing related compounds.[11][12] Optimization may be required.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Diluent: 50:50 Acetonitrile/Water.
Procedure:
-
Prepare a stock solution of S-Tritylcysteamine Hydrochloride in the diluent at a concentration of 1 mg/mL.
-
Create a working standard by diluting the stock solution to 0.1 mg/mL.
-
Inject the working standard into the HPLC system.
-
Integrate the resulting chromatogram to determine the area of the main peak.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Part 5: Applications in Research and Drug Development
S-Tritylcysteamine Hydrochloride is not an end product but a valuable intermediate. Its structure is strategically designed for incorporation into more complex molecules.
Caption: Role of S-Tritylcysteamine HCl as a synthetic intermediate.
Key Application Areas:
-
Peptide and Organic Synthesis: The primary use is as a protected form of cysteamine.[1] After coupling the free amine of S-Tritylcysteamine to another molecule (e.g., a carboxylic acid on a growing peptide chain), the trityl group can be selectively removed to reveal the thiol.[8][13] This thiol can then be used for forming disulfide bonds, cyclizing peptides, or attaching to surfaces.
-
Drug Delivery and Neuroprotection: Cysteamine itself has therapeutic potential, including acting as an antioxidant and for the treatment of the genetic disorder cystinosis.[1][14][15] The trityl-protected form serves as a stable precursor for synthesizing cysteamine derivatives that may have improved properties, such as the ability to cross the blood-brain barrier for treating neurological disorders.[1]
-
Anticancer Research: S-Tritylcysteamine is structurally very similar to S-Trityl-L-cysteine (STLC). STLC is a well-documented, potent, and selective inhibitor of the mitotic kinesin Eg5, a protein essential for cell division.[16][17][18] Eg5 is a key target in cancer chemotherapy.[18] Research into analogues, including derivatives that could be synthesized from S-Tritylcysteamine, is an active area for developing novel antineoplastic agents.[18]
Conclusion
S-Tritylcysteamine Hydrochloride is a premier example of strategic molecular design in chemical synthesis. Its value lies not in its own biological activity, but in the precise control it offers chemists. The trityl group acts as a robust, yet easily removable, shield for the reactive thiol, enabling complex, multi-step syntheses that are fundamental to the discovery and development of new pharmaceuticals and research tools. Understanding the interplay between its structure, the principles of protecting group chemistry, and its ultimate application provides a clear picture of its indispensable role in the modern laboratory.
References
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Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
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PubMed. (1984). Use of triphenylmethyl (trityl) amino protecting group in the synthesis of ketomethylene analogues of peptides. Int J Pept Protein Res. Retrieved from [Link]
-
American Chemical Society. (2021). One-Pot Cyclization and Cleavage of Peptides with N‑Terminal Cysteine via the N,S-Acyl Shift of the N‑2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) S-trityl-l-cysteine (STLC) structure. (B) Binding interactions of.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). S-Tritylcysteamine. PubChem Compound Database. Retrieved from [Link]
-
PubMed. (2008). S-trityl-(R)-cysteine, a powerful chiral selector for the analytical and preparative ligand-exchange chromatography of amino acids. J Sep Sci. Retrieved from [Link]
-
ResearchGate. (n.d.). 19 questions with answers in CYSTEAMINE | Science topic. Retrieved from [Link]
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PubMed. (2005). S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression. J Biol Chem. Retrieved from [Link]
-
International Journal of Pharmaceutical and Engineering Research. (n.d.). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Retrieved from [Link]
- Google Patents. (n.d.). CN113214123A - Synthetic method of S-trityl-L-cysteine amide.
-
UPLC. (n.d.). Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate, Followed by Validation with Total Error Concept by Using Ultra Performance Liquid Chromatography with Pre-Column Derivatization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cysteamine Hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
PubMed. (2008). Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5. J Med Chem. Retrieved from [Link]
-
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An In-Depth Technical Guide to 2-(Tritylthio)ethylamine Hydrochloride: A Versatile Linker for Scientific Research and Drug Development
Introduction: Unveiling the Potential of a Key Synthetic Building Block
In the landscape of modern chemical synthesis and drug development, the strategic use of protecting groups and bifunctional linkers is paramount to achieving complex molecular architectures with precision and efficiency. Among these critical tools, 2-(Tritylthio)ethylamine hydrochloride (CAS Number: 15297-43-5) has emerged as a versatile and valuable building block. Its unique structure, featuring a bulky, acid-labile trityl-protected thiol and a primary amine, offers researchers a powerful handle for a wide array of applications, from peptide synthesis and bioconjugation to the construction of sophisticated drug delivery systems. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering both foundational knowledge and practical, field-proven insights for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development. The key physical and chemical characteristics are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 15297-43-5 | [1][2] |
| Molecular Formula | C₂₁H₂₂ClNS | [1][2] |
| Molecular Weight | 355.9 g/mol | [1][2] |
| IUPAC Name | 2-(tritylsulfanyl)ethan-1-aminium chloride | [1] |
| Synonyms | S-Tritylcysteamine hydrochloride, 2-[(Triphenylmethyl)thio]ethanamine Hydrochloride | [2] |
| Appearance | White crystalline solid | [1] |
| Storage | 2-8 °C, under inert atmosphere |
Synthesis and Purification: A Reproducible and Scalable Protocol
The most common and reliable method for the synthesis of this compound involves the reaction of cysteamine hydrochloride with trityl chloride.[1] This straightforward nucleophilic substitution reaction provides a good yield of the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cysteamine hydrochloride
-
Trityl chloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Ammonium hydroxide solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cysteamine hydrochloride (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
To this solution, add trityl chloride (1 equivalent) portion-wise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 3 to 18-30 hours.[3][4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, slowly add the reaction mixture to a beaker containing cold water to precipitate the crude product.
-
Adjust the pH of the aqueous suspension to a neutral or faintly acidic range using ammonium hydroxide.[4]
-
Collect the precipitated solid by vacuum filtration and wash it with deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or ether, to yield a white crystalline solid.[1]
Expected Yield: While yields can vary depending on the scale and specific conditions, yields of up to 95.6% for the synthesis of the parent compound, cysteamine hydrochloride, have been reported under optimized conditions, suggesting that high yields are achievable for this subsequent protection step.[5]
Diagram: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
The Trityl Protecting Group: A Key to Controlled Synthesis
The trityl (triphenylmethyl) group is a cornerstone of modern organic synthesis, prized for its steric bulk and, most importantly, its acid lability. This allows for the selective protection and deprotection of thiol groups under mild conditions, a critical feature in multi-step syntheses of complex molecules like peptides and oligonucleotides.
Mechanism of Trityl Deprotection
The cleavage of the trityl-sulfur bond is an acid-catalyzed process. The reaction is initiated by protonation of the sulfur atom, which weakens the C-S bond. This is followed by the departure of the highly stable trityl carbocation, which is stabilized by resonance across its three phenyl rings.
Diagram: Mechanism of Acid-Catalyzed Trityl Deprotection
Caption: The acid-catalyzed deprotection of a trityl-protected thiol.
Experimental Protocol: Trityl Deprotection
The deprotection of the trityl group from this compound can be readily achieved using a solution of trifluoroacetic acid (TFA) in a suitable solvent.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triethylsilane (TES) or Triisopropylsilane (TIPS) (as a scavenger)
-
Diethyl ether, cold
Procedure:
-
Dissolve the this compound in anhydrous dichloromethane (DCM).
-
To this solution, add a scavenger such as triethylsilane (TES) or triisopropylsilane (TIPS) (typically 5-10 equivalents). The scavenger is crucial to trap the liberated trityl cations and prevent side reactions.
-
Cool the solution in an ice bath.
-
Slowly add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1-5% v/v) to the reaction mixture. The concentration of TFA can be adjusted to control the rate of deprotection.[6]
-
Stir the reaction at room temperature and monitor its progress by TLC. The deprotection is typically complete within 30-60 minutes.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the deprotected product, 2-aminoethanethiol hydrochloride (cysteamine hydrochloride).
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Applications in Bioconjugation and Drug Delivery
The true utility of this compound lies in its application as a bifunctional linker. Following the deprotection of the thiol group, the resulting cysteamine molecule presents a free thiol and a primary amine, ready for subsequent conjugation reactions. The thiol group is particularly valuable for its specific reactivity with maleimide-functionalized molecules, a cornerstone of modern bioconjugation chemistry.
Thiol-Maleimide Michael Addition: A Robust Conjugation Strategy
The Michael addition reaction between a thiol and a maleimide is a highly efficient and specific method for forming stable thioether bonds.[1] This reaction proceeds readily at physiological pH (6.5-7.5) and is widely used to link payloads, such as cytotoxic drugs or fluorescent dyes, to biomolecules like antibodies.[1]
Diagram: Thiol-Maleimide Conjugation Workflow
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physical and chemical properties of Trt-cysteamine hydrochloride.
An In-depth Technical Guide to Trt-cysteamine Hydrochloride
Abstract: This document provides a comprehensive technical overview of Trt-cysteamine hydrochloride (S-Trityl-L-cysteamine hydrochloride), a pivotal reagent in modern biochemical and pharmaceutical research. The guide delves into its core physical and chemical properties, synthesis and purification protocols, chemical reactivity, and detailed analytical characterization methods. Furthermore, it explores its critical applications as a linker in bioconjugation and drug delivery systems, emphasizing the mechanistic rationale behind its utility. This whitepaper is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to leverage this versatile compound effectively.
Introduction: The Strategic Importance of Thiol Protection
In the intricate world of drug development and bioconjugation, the sulfhydryl (thiol) group of cysteamine is a highly valuable functional handle. Its nucleophilicity is key to forming stable linkages with therapeutic payloads, targeting moieties, and nanoparticles. However, this same reactivity makes it prone to premature oxidation, forming inactive disulfide bonds. Trt-cysteamine hydrochloride emerges as an elegant solution, employing the bulky trityl (Trt) group to shield the thiol functionality.
This strategic protection enhances the compound's stability and solubility, allowing for controlled and selective reactions.[1] The hydrochloride salt form further improves its handling characteristics as a stable, crystalline solid. This guide will explore the properties that make Trt-cysteamine hydrochloride an indispensable tool, from its fundamental characteristics to its advanced applications in creating sophisticated drug delivery systems and other complex molecular architectures.[1]
Molecular Structure and Physicochemical Properties
The utility of Trt-cysteamine hydrochloride is fundamentally derived from its unique molecular structure, which combines a reactive primary amine, a protected thiol, and a solubilizing hydrochloride salt.
IUPAC Name: 2-(tritylthio)ethan-1-amine;hydrochloride[2]
Chemical Structure: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN.Cl[3]
Core Physicochemical Data
The following table summarizes the essential properties of Trt-cysteamine hydrochloride, critical for experimental design and execution.
| Property | Value | Source(s) |
| CAS Number | 15297-43-5 | [1][2][3] |
| Molecular Formula | C₂₁H₂₁NS·HCl | [1][3] |
| Molecular Weight | 355.93 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | >118 °C[1], 132 °C[3] | [1][3] |
| Purity | ≥99% (HPLC) | [1] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [] |
Expert Insights: The trityl group is the cornerstone of this molecule's utility. This bulky, hydrophobic group effectively prevents the thiol from undergoing oxidation to a disulfide, a common and often undesired side reaction with unprotected cysteamine. The hydrochloride salt not only improves the compound's stability as a solid but also enhances its solubility in certain polar solvents, facilitating its use in a wider range of reaction conditions.
Synthesis and Purification Workflow
The synthesis of Trt-cysteamine hydrochloride is a foundational process for its application. A common and reliable method involves the direct reaction of cysteamine hydrochloride with trityl chloride in a suitable solvent.
Caption: A typical workflow for the synthesis and purification of Trt-cysteamine hydrochloride.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve cysteamine hydrochloride in a mixture of dimethylformamide (DMF) and pyridine. The pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Addition of Trityl Chloride: Slowly add a solution of trityl chloride in DMF to the stirring cysteamine solution at room temperature. The bulky trityl group will selectively react with the nucleophilic sulfur atom.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.
-
Product Precipitation: Once the reaction is complete, slowly pour the reaction mixture into ice-cold water. The hydrophobic Trt-cysteamine hydrochloride will precipitate out of the aqueous solution.
-
Isolation and Washing: Collect the white precipitate by vacuum filtration. Wash the solid sequentially with ample amounts of cold water to remove DMF and pyridine, followed by a wash with cold diethyl ether to remove unreacted trityl chloride and trityl alcohol.
-
Drying: Dry the purified white solid under high vacuum to yield the final Trt-cysteamine hydrochloride product.
Causality Behind Choices:
-
Solvent (DMF/Pyridine): DMF is an excellent polar aprotic solvent that dissolves both reactants. Pyridine is a weak base, crucial for scavenging the proton released from the thiol and the HCl from the starting material, driving the reaction to completion.
-
Precipitation in Water: This is a classic workup step. The desired product is large and hydrophobic due to the trityl group, making it insoluble in water, while the polar impurities (salts, residual DMF) remain in the aqueous phase.
Chemical Reactivity: The Art of Deprotection
The true power of Trt-cysteamine hydrochloride lies in the controlled lability of the trityl group. The S-Trityl bond is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to reveal the free thiol.
Caption: Mechanism for the removal of the Trityl protecting group using acid and a scavenger.
Protocol: Thiol Deprotection
This protocol is essential for unmasking the thiol group just before a conjugation reaction.
-
Prepare Cleavage Cocktail: A standard and highly effective cleavage cocktail is a mixture of Trifluoroacetic Acid (TFA), water, and a scavenger like Triisopropylsilane (TIS) in a 95:2.5:2.5 ratio.[5]
-
Dissolution: Dissolve the Trt-protected compound (e.g., a peptide or linker) in the cleavage cocktail.
-
Incubation: Stir the mixture at room temperature for 1-2 hours.
-
Precipitation: Slowly add the reaction mixture to a large volume of ice-cold diethyl ether. This will precipitate the deprotected product.
-
Isolation: Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet again with cold ether to remove residual TFA and scavenger byproducts.
-
Drying: Dry the final product under a stream of nitrogen or in a vacuum desiccator.
The Critical Role of Scavengers: The deprotection reaction is reversible because the liberated trityl cation is highly stable and can reattach to the nucleophilic thiol.[5] Scavengers like TIS are crucial because they irreversibly trap this electrophilic cation, converting it to inert triphenylmethane.[5] This drives the equilibrium towards the deprotected state, ensuring complete and efficient removal of the Trt group.[5]
Analytical Characterization
Rigorous analytical validation is non-negotiable in scientific research. The identity, purity, and structure of Trt-cysteamine hydrochloride must be confirmed.
Summary of Analytical Techniques
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Elucidation | Aromatic protons of the trityl group (~7.2-7.5 ppm), methylene protons adjacent to sulfur and nitrogen. |
| FT-IR | Functional Group ID | Peaks corresponding to N-H stretches (amine salt), C-H stretches (aromatic/aliphatic), and C-S stretches. |
| Mass Spec (MS) | Molecular Weight | A molecular ion peak corresponding to the free base (C₂₁H₂₁NS) at m/z ~319.46. |
| HPLC | Purity Assessment | A single major peak indicating high purity (e.g., >99%), typically using a C18 reverse-phase column.[1][6] |
Applications in Drug Development
Trt-cysteamine hydrochloride is not just a reagent; it is an enabling technology, primarily serving as a versatile linker.[1] Its bifunctional nature—a primary amine and a protected thiol—allows for orthogonal conjugation strategies.
Caption: Orthogonal conjugation strategy using Trt-cysteamine hydrochloride to form an Antibody-Drug Conjugate.
Key Application Areas:
-
Antibody-Drug Conjugates (ADCs): The amine group can be coupled to a drug's carboxylic acid via standard EDC/NHS chemistry. After purification, the trityl group is removed, and the now-free thiol can be selectively conjugated to a maleimide-functionalized antibody.
-
Nanoparticle Functionalization: It is used to coat gold or quantum dot nanoparticles.[7] The thiol group has a high affinity for the nanoparticle surface, while the amine group remains available for further functionalization with targeting ligands or therapeutic agents.[2]
-
Prodrug Development: The compound itself can be considered a prodrug of cysteamine.[3] In vivo, metabolic processes can cleave the trityl group, releasing cysteamine, which has therapeutic applications in conditions like nephropathic cystinosis and has shown potential in neuroprotection.[1][8]
Safety and Handling
As with any laboratory chemical, proper handling of Trt-cysteamine hydrochloride is paramount.
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.[9]
-
Storage: Store in a cool, dry place (recommended 0-8 °C) away from oxidizing agents.[1] The compound is hygroscopic and should be stored in a tightly sealed container, preferably with a desiccant.[10]
Conclusion
Trt-cysteamine hydrochloride is a sophisticated and highly enabling chemical tool. Its value is derived from the strategic implementation of the trityl protecting group, which imparts stability and allows for the controlled, selective deployment of a highly reactive thiol group. For scientists in drug development, its utility as an orthogonal linker is indispensable for constructing complex, multi-component therapeutic systems. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, is the first step toward leveraging its full potential in pioneering research and development.
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cysteamine hcl suppliers USA. worldofchemicals. [Link]
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Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. Asian Journal of Chemistry. [Link]
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Separation of Cysteamine hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. MDPI. [Link]
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Material Safety Data Sheet - Cysteamine Hydrochloride MSDS. Amazon S3. [Link]
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CYSTEAMINE HYDROCHLORIDE. Ataman Kimya. [Link]
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CYSTEAMINE HYDROCHLORIDE FOR SYNTHESIS MSDS CAS No. Loba Chemie. [Link]
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Cysteamine Hydrochloride | C2H7NS.ClH | CID 9082. PubChem. [Link]
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What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? ResearchGate. [Link]
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Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography. NIH. [Link]
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What is Cysteamine Hydrochloride used for? Patsnap Synapse. [Link]
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A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis. NIH. [Link]
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Exploring cysteamine hydrochloride's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. Patsnap Synapse. [Link]
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The Trityl Group: A Centennial Journey from a Chemical Curiosity to an Indispensable Tool in Biopolymer Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Serendipitous Discovery that Revolutionized Synthetic Chemistry
In the annals of organic chemistry, few discoveries have had as profound and lasting an impact as that of the triphenylmethyl (trityl) group. What began as a quest to synthesize the elusive hexaphenylethane at the dawn of the 20th century inadvertently unveiled the first stable organic free radical and laid the groundwork for a versatile class of protecting groups that would become indispensable in the synthesis of complex biomolecules. This guide delves into the fascinating history of the trityl group, from its unexpected discovery to its evolution into a cornerstone of modern peptide, oligonucleotide, and carbohydrate chemistry. We will explore the fundamental principles governing its use, provide detailed experimental protocols, and examine how its derivatives have been fine-tuned to meet the exacting demands of contemporary chemical synthesis.
PART 1: The Genesis of the Trityl Group: Gomberg's Radical
The very stability of the trityl radical, a consequence of the delocalization of the unpaired electron across the three phenyl rings, also hinted at the stability of the corresponding trityl cation. This inherent stability would later be harnessed to establish the trityl group as a premier protecting group in organic synthesis.
PART 2: The Trityl Group as a Protective Shield: Core Principles and Applications
The true value of the trityl group in synthetic chemistry lies in its ability to act as a temporary "shield" for reactive functional groups, particularly primary alcohols.[4][5][6] Its large steric bulk and the ease with which it can be introduced and, more importantly, selectively removed under mild acidic conditions, make it an ideal protecting group.[5][7]
Key Characteristics:
-
Acid Lability: The trityl group is readily cleaved by mild acids due to the formation of the highly stable triphenylmethyl cation.[5][8] This stability is a direct consequence of the resonance delocalization of the positive charge across the three phenyl rings.
-
Base Stability: It is exceptionally stable to basic and nucleophilic conditions, providing orthogonality with other protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.[5][6]
-
Steric Hindrance: The three bulky phenyl rings provide significant steric hindrance, allowing for the selective protection of primary alcohols in the presence of secondary and tertiary alcohols.[4][6]
The Evolution of Trityl Protecting Groups: Fine-Tuning Acid Lability
A significant breakthrough in the application of trityl groups came from the laboratory of H.G. Khorana, who demonstrated that the acid lability of the trityl group could be modulated by introducing electron-donating methoxy substituents onto the phenyl rings.[9] This led to the development of a family of trityl-based protecting groups with a range of acid sensitivities.[4][7]
| Protecting Group | Abbreviation | Relative Rate of Acidic Cleavage (approx.) | Cleavage Conditions |
| Trityl | Trt | 1 | Stronger acidic conditions (e.g., HBr in acetic acid) |
| 4-Methoxytrityl | MMT | 10 | Milder acidic conditions than Trt |
| 4,4'-Dimethoxytrityl | DMT | 100 | Very mild acidic conditions (e.g., dilute TFA or dichloroacetic acid) |
| 4,4',4"-Trimethoxytrityl | TMT | >1000 | Extremely mild acidic conditions[5] |
This tunable lability allows for sophisticated orthogonal protection strategies in the synthesis of complex molecules, where different protecting groups can be selectively removed in a specific sequence.
Applications in Biomolecule Synthesis
The unique properties of the trityl group and its derivatives have made them indispensable in the synthesis of biopolymers.
-
Oligonucleotide Synthesis: The 4,4'-dimethoxytrityl (DMT) group is the protecting group of choice for the 5'-hydroxyl group of nucleosides in automated solid-phase oligonucleotide synthesis.[5] Its facile and quantitative cleavage under mild acidic conditions is crucial for the stepwise addition of nucleotide monomers. The release of the intensely colored DMT cation provides a real-time spectroscopic method to monitor the efficiency of each coupling step.[5]
-
Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the trityl group is widely used for the side-chain protection of amino acids such as cysteine, histidine, asparagine, and glutamine.[5][6][10] Its stability to the basic conditions used for Fmoc deprotection and its clean removal during the final acidolytic cleavage make it highly compatible with the popular Fmoc/tBu strategy.[6][11] The steric bulk of the trityl group can also help to minimize aggregation of the growing peptide chain.[10]
-
Carbohydrate Chemistry: The steric hindrance of the trityl group allows for the regioselective protection of the primary hydroxyl group in carbohydrates, a critical step in the synthesis of complex oligosaccharides and glycoconjugates.[4]
PART 3: Experimental Protocols and Methodologies
A deep understanding of the practical aspects of using trityl protecting groups is essential for their successful application. The following sections provide detailed, field-proven protocols for the introduction and removal of the trityl group.
Synthesis of Trityl Chloride
The primary reagent for introducing the trityl group is trityl chloride (triphenylmethyl chloride). It can be synthesized via several methods, with the Friedel-Crafts reaction being a common industrial approach.[12][13][14]
Protocol: Synthesis of Trityl Chloride from Triphenylmethanol
This laboratory-scale preparation utilizes the reaction of triphenylmethanol with acetyl chloride.[13][14]
-
Materials:
-
Triphenylmethanol
-
Acetyl chloride
-
Anhydrous benzene or toluene
-
-
Procedure:
-
Dissolve triphenylmethanol in anhydrous benzene or toluene.
-
Slowly add an excess of acetyl chloride to the solution at room temperature with stirring.
-
Stir the reaction mixture for 1-2 hours. The reaction progress can be monitored by TLC.
-
Remove the solvent and excess acetyl chloride under reduced pressure.
-
The resulting solid is trityl chloride, which can be purified by recrystallization from a suitable solvent like hexane or petroleum ether.
-
DOT Diagram: Synthesis of Trityl Chloride
Caption: Synthesis of Trityl Chloride from Triphenylmethanol.
Introduction of the Trityl Protecting Group
The protection of a primary alcohol with trityl chloride is a standard procedure in organic synthesis.
Protocol: Tritylation of a Primary Alcohol
-
Materials:
-
Primary alcohol (1.0 equiv)
-
Trityl chloride (1.1-1.2 equiv)
-
Anhydrous pyridine or a mixture of a tertiary amine (e.g., triethylamine or diisopropylethylamine) and a non-polar solvent (e.g., dichloromethane or chloroform)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)
-
-
Procedure:
-
Dissolve the primary alcohol in the chosen solvent system.
-
Add trityl chloride to the solution.
-
If using a tertiary amine other than pyridine, add it to the reaction mixture.
-
Add a catalytic amount of DMAP to accelerate the reaction, if necessary.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with methanol.
-
Perform an aqueous workup to remove the amine hydrochloride salt and any remaining water-soluble impurities.
-
Dry the organic layer, concentrate under reduced pressure, and purify the trityl ether by column chromatography.
-
DOT Diagram: Tritylation of a Primary Alcohol
Caption: General workflow for the protection of a primary alcohol with trityl chloride.
Removal of the Trityl Protecting Group
The deprotection of a trityl ether is typically achieved under acidic conditions. The choice of acid and reaction conditions depends on the lability of the specific trityl group and the presence of other acid-sensitive functionalities in the molecule.
Protocol: Acid-Catalyzed Detritylation
-
Method A: Mild Acidolysis (for DMT and other acid-labile trityl groups)
-
Materials:
-
Trityl-protected compound
-
2-5% Trifluoroacetic acid (TFA) or dichloroacetic acid (DCA) in dichloromethane
-
-
Procedure:
-
Dissolve the trityl-protected compound in dichloromethane.
-
Add the acidic solution and stir at room temperature.
-
Monitor the reaction by TLC. The reaction is usually complete within a few minutes to an hour.
-
Neutralize the acid with a mild base (e.g., aqueous sodium bicarbonate solution).
-
Extract the product into an organic solvent, dry, and concentrate.
-
Purify the deprotected compound by chromatography.
-
-
-
Method B: Stronger Acidolysis (for the standard Trt group)
-
Materials:
-
Trityl-protected compound
-
80% Acetic acid in water or a solution of HBr in acetic acid
-
-
Procedure:
-
Dissolve the trityl-protected compound in the acidic solution.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the acid and perform an aqueous workup.
-
Purify the deprotected product.
-
-
DOT Diagram: Acid-Catalyzed Detritylation
Caption: Mechanism of acid-catalyzed removal of the trityl protecting group.
Conclusion: An Enduring Legacy
From its serendipitous discovery as the first stable organic free radical to its current status as an indispensable tool in the synthesis of life-saving drugs and vital research tools, the journey of the trityl group is a testament to the power of fundamental research. The ability to finely tune its properties through synthetic modification has ensured its continued relevance in an ever-evolving scientific landscape. As chemists continue to push the boundaries of molecular complexity, the legacy of Moses Gomberg's "trivalent carbon" will undoubtedly continue to play a pivotal role in shaping the future of chemical synthesis.
References
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Gomberg, M. (1900). An instance of trivalent carbon: triphenylmethyl. Journal of the American Chemical Society, 22(11), 757-771. [Link]
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American Chemical Society. (2000). Moses Gomberg and the Discovery of Organic Free Radicals. [Link]
- Flörsheimer, A., & Riniker, B. (1991). Modified Trityl Ester Protecting Groups in Peptide Synthesis. Peptides 1990, 115-117.
-
University of Nebraska–Lincoln. Gomberg Radical. [Link]
-
Gomberg's discovery. [Link]
-
PrepChem.com. Preparation of trityl chloride. [Link]
-
Cours Chimie générale et organique. Triphenylmethyl Radical : properties and synthesis. [Link]
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-
Kumar, P., & Gupta, K. C. (1995). Solid phase synthesis of peptides containing C-terminal esters using trityl side-chain anchoring. Tetrahedron Letters, 36(48), 8755-8758. [Link]
- Google Patents. US3577413A - Process of preparing tritylamines.
- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 5(2), 115-120.
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-
Glen Research. (2000). The Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. [Link]
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Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
Wikipedia. Triphenylmethyl chloride. [Link]
-
ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. [Link]
-
The Journal of Organic Chemistry. (1962). Trityl Esters. I. Synthesis and Structure Determination. [Link]
-
PubMed. Use of triphenylmethyl (trityl) amino protecting group in the synthesis of ketomethylene analogues of peptides. [Link]
-
Organic Chemistry Portal. Tritylamines. [Link]
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Methodological & Application
Application Note: A Researcher's Guide to 2-(Tritylthio)ethylamine Hydrochloride in Advanced Peptide Synthesis and Bioconjugation
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of innovation. The introduction of specific functional groups can unlock novel therapeutic properties, facilitate the attachment of imaging agents, or enable the construction of complex biomolecular architectures. 2-(Tritylthio)ethylamine hydrochloride has emerged as a critical reagent in this field, offering a reliable method for introducing a protected thiol group, which can be selectively unmasked for subsequent conjugation reactions. This guide provides an in-depth exploration of its applications, mechanisms, and detailed protocols for its effective use in peptide synthesis.
Introduction to this compound: A Versatile Thiolating Reagent
This compound, with the chemical formula C₂₁H₂₂ClNS, is an organic compound that serves as a valuable building block in bioconjugation and peptide chemistry.[1][2][3] Its structure features a triphenylmethyl (trityl) group linked to an ethylamine backbone via a sulfur atom.[1] The trityl group acts as a sterically bulky and acid-labile protecting group for the thiol functionality, preventing its unwanted reaction during multi-step synthesis.[1][4] The primary amine group, on the other hand, provides a reactive handle for its incorporation into a peptide sequence or other molecules.
The key utility of this reagent lies in its ability to introduce a latent thiol (-SH) group. Once the trityl protection is removed, the exposed thiol becomes a highly reactive and selective nucleophile, enabling a variety of specific chemical modifications.[1][5][6]
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₂₁H₂₂ClNS |
| Molecular Weight | 355.9 g/mol [2] |
| Synonyms | S-Tritylcysteamine Hydrochloride, Trt-cysteamine hydrochloride[2] |
| Primary Function | Thiol protecting group[1] |
| Key Reactive Groups | Primary amine, protected thiol |
The Core Mechanism: Protection, Deprotection, and Reaction
The successful application of this compound hinges on a two-stage process: the deprotection of the trityl group to reveal the free thiol, followed by the reaction of this thiol with a desired substrate.
The Trityl Protecting Group: An Acid-Labile Shield
The trityl group is prized for its stability under many reaction conditions while being easily removable under mild acidic conditions.[1][4] This allows for orthogonal protection strategies, where other protecting groups in a complex molecule remain unaffected during the deprotection of the thiol. The deprotection mechanism involves the protonation of the thioether linkage, leading to the formation of the highly stable trityl cation, which readily dissociates to unmask the thiol.[4]
Deprotection Methodologies
The choice of deprotection method depends on the sensitivity of the substrate molecule to acidic or other conditions.
-
Acidic Cleavage: This is the most common method. Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can efficiently cleave the trityl-thioether bond at room temperature.[1] Formic acid has also been used for this purpose.[4]
-
Reductive Demercuration: For substrates that are sensitive to strong acids, an alternative method involves the use of mercury salts (e.g., HgCl₂) followed by reduction with sodium borohydride.[7][8][9] This method allows for the selective deprotection of S-trityl groups while leaving N-trityl and O-trityl groups intact.[7][8][9]
Caption: Deprotection of the S-trityl group to yield a free thiol.
Applications in Peptide Synthesis and Bioconjugation
The deprotected thiol group is a versatile functional handle for a range of bioconjugation techniques.
Thiol-Maleimide Ligation
One of the most robust and widely used bioconjugation reactions is the Michael addition of a thiol to a maleimide.[1] This reaction proceeds rapidly at a pH of 6.5-7.5 to form a stable thioether bond.[1] This method is frequently employed in the creation of antibody-drug conjugates (ADCs).[1]
Disulfide Bond Formation
The free thiol can react with pyridyl disulfide groups in a disulfide exchange reaction to form a new disulfide bond.[1] This linkage is cleavable under reducing conditions, which can be advantageous for drug delivery systems designed to release a payload within the reducing environment of a cell.
Native Chemical Ligation (NCL)
Native Chemical Ligation is a powerful technique for synthesizing large peptides and proteins by joining smaller, unprotected peptide fragments.[10][11][12] NCL requires one peptide fragment with a C-terminal thioester and another with an N-terminal cysteine residue. While this compound does not directly provide an N-terminal cysteine, the principle of utilizing a deprotected thiol for ligation is central to this chemistry. The introduction of a thiol via this reagent allows for similar ligation strategies, expanding the toolkit for protein synthesis.[11][12]
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protocol for thiol protection using 2-(Tritylthio)ethylamine hydrochloride.
An Application Guide to Thiol Protection Using 2-(Tritylthio)ethylamine Hydrochloride
Introduction: The Critical Role of Thiol Protection in Synthesis
In the intricate fields of medicinal chemistry, peptide synthesis, and drug development, the thiol group (–SH) of cysteine and other sulfur-containing molecules is a site of high reactivity. Its nucleophilicity and susceptibility to oxidation into disulfides make it a crucial functional group for biological activity and molecular conjugation, but also a significant challenge during multi-step chemical syntheses.[1][2] To prevent unwanted side reactions and ensure synthetic precision, the thiol group must be temporarily masked with a protecting group.
The triphenylmethyl (trityl, Trt) group is a preeminent choice for this task, valued for its steric bulk and convenient, acid-labile nature.[1][3][4] This guide focuses on the practical application of this compound, a bifunctional reagent that provides a pre-protected thiol alongside a reactive primary amine, enabling its seamless integration into complex synthetic pathways.
Core Principles: Why the Trityl Group is a Superior Thiol Shield
The effectiveness of the trityl group stems from its unique structural and chemical properties. Its large, hydrophobic structure provides a robust physical shield, while the electronic stability of its corresponding carbocation dictates its reactivity.
Mechanism of Protection and the SN1 Pathway
The formation of an S-trityl bond typically involves the reaction of a thiol with trityl chloride in the presence of a base.[2][5][6] This reaction proceeds through an SN1-type mechanism, driven by the formation of the exceptionally stable trityl carbocation—a triphenylmethyl cation stabilized by the resonance delocalization of the positive charge across the three phenyl rings.[4][5] The reagent this compound is a ready-to-use building block synthesized from cysteamine, where this protective linkage is already established.[5]
Mechanism of Deprotection: Acid-Labile Cleavage
The removal of the trityl group is efficiently achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][6][7][8] The mechanism begins with the protonation of the sulfur atom, which weakens the carbon-sulfur bond. This bond then cleaves, releasing the free thiol and regenerating the stable trityl cation.[3]
Because this cation is a potent electrophile, it can react with other nucleophiles in the mixture (e.g., the tryptophan side chain). To prevent such side reactions, "scavengers" or "cation catchers" like triisopropylsilane (TIS) are indispensable components of the deprotection cocktail.[9] TIS efficiently and irreversibly traps the trityl cation by donating a hydride.[9]
Key Advantages of the S-Trityl Group
-
Orthogonality: The trityl group is stable under basic conditions, making it fully compatible with Fmoc-based solid-phase peptide synthesis (SPPS), where repeated piperidine treatments are used to remove the Fmoc group.[1][4]
-
Steric Shielding: The immense bulk of the trityl group provides excellent physical protection for the thiol, preventing its oxidation or participation in undesired nucleophilic reactions.[4][5]
-
Enhanced Solubility: The hydrophobic nature of the trityl group can significantly improve the solubility of protected peptide intermediates in common organic solvents used during synthesis.[8]
-
Mild Removal: Deprotection occurs under gentle acidic conditions, preserving the integrity of sensitive functional groups within the target molecule.[1]
Application Workflow: Integrating this compound
This reagent is a bifunctional linker, designed to introduce a protected thiol into a target molecule via its primary amine. The typical workflow leverages this dual functionality for applications in bioconjugation, material science, and drug delivery.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Trifluoroacetic acid (TFA) is highly corrosive and must be handled with extreme care.[5]
Protocol 1: Deprotection of the S-Trityl Group
This protocol describes the standard method for cleaving the S-trityl group to reveal the free thiol.
Materials:
-
S-trityl protected compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether ((C₂H₅)₂O)
-
Nitrogen or Argon gas
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Centrifuge and centrifuge tubes (for solid-phase work)
Procedure:
-
Preparation of Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A standard mixture is 95% TFA, 2.5% Water, and 2.5% TIS by volume. For substrates particularly sensitive to water, a cocktail of 98% TFA and 2% TIS can be used.[9] Prepare this solution fresh just before use.
-
Dissolution: Dissolve the S-trityl protected compound in a minimal amount of DCM in a round-bottom flask. For solid-phase synthesis, the resin-bound peptide is swelled in DCM.
-
Deprotection Reaction: Add the cleavage cocktail to the dissolved substrate (or resin). A typical ratio is 10 mL of cocktail per 100 mg of peptide. The solution will often turn a bright yellow or orange color upon formation of the trityl cation.
-
Incubation: Stir the reaction mixture at room temperature for 2-3 hours. The progress can be monitored by TLC or LC-MS.
-
Product Precipitation:
-
For Solution-Phase: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the majority of the TFA. Add the concentrated residue dropwise to a flask containing a large excess (approx. 10-20 fold volume) of ice-cold diethyl ether with vigorous stirring.
-
For Solid-Phase: Filter the resin and collect the filtrate. Wash the resin 2-3 times with the cleavage cocktail or neat TFA. Combine the filtrates. Add the combined filtrate dropwise to a large volume of ice-cold diethyl ether.
-
-
Isolation: The deprotected product should precipitate as a solid. Collect the solid by filtration or centrifugation.
-
Washing: Wash the precipitate thoroughly with cold diethyl ether (2-3 times) to remove residual TFA and the trapped trityl scavenger adducts.
-
Drying: Dry the final product under a high vacuum.
Data Summary: Deprotection Conditions
| Parameter | Recommended Condition | Rationale & Notes |
| Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | A robust, general-purpose cocktail. Water helps with the solubility of some peptides. |
| 98% TFA / 2% TIS | Used for water-sensitive compounds. TIS is the critical scavenger for the trityl cation.[9] | |
| Solvent | Dichloromethane (DCM) | Excellent solvent for most protected peptides and allows for easy removal post-reaction. |
| Reaction Time | 2 - 3 hours | Generally sufficient for complete deprotection. Monitor by LC-MS for optimization. |
| Temperature | Room Temperature (~20-25 °C) | Mild conditions are sufficient; higher temperatures may increase side reactions. |
| Precipitation Solvent | Cold Diethyl Ether | The deprotected product is typically insoluble in ether, while the trityl byproducts remain soluble. |
Protocol 2: Verification and Analysis
It is crucial to verify the outcome of the protection and deprotection steps.
1. Thin-Layer Chromatography (TLC):
-
Purpose: To qualitatively monitor reaction progress.
-
Method: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on a silica TLC plate. Elute with an appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). The protected compound (more hydrophobic) will have a higher R
fvalue than the deprotected, more polar product.
2. Mass Spectrometry (MS):
-
Method: Analyze a small aliquot of the reaction mixture or the final product by LC-MS or direct infusion ESI-MS. Compare the observed molecular weight with the calculated mass of the expected protected and deprotected species.
3. Ellman's Test (Post-Deprotection):
-
Purpose: To confirm the presence of a free thiol.[12]
-
Method: Dissolve a small amount of the final product in a buffer (e.g., phosphate buffer, pH 7-8). Add a solution of Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB). The development of a bright yellow color (from the release of the TNB²⁻ chromophore) indicates the presence of a free thiol. The absorbance can be measured spectrophotometrically at ~412 nm for quantification.[12]
Conclusion
This compound is a versatile and powerful tool for chemists and drug developers. By providing a stable, pre-protected thiol on a convenient ethylamine scaffold, it simplifies the incorporation of reactive sulfur functionality into a wide array of molecules. The trityl group's robust protection and mild, selective removal make it an ideal choice for complex, multi-step syntheses, particularly in the demanding context of peptide and protein chemistry. Understanding the principles and protocols outlined in this guide will enable researchers to confidently and effectively leverage this reagent to advance their scientific objectives.
References
- Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. (n.d.).
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis. Retrieved from [Link]
-
Tarasova, N. I., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433. Retrieved from [Link]
-
Lakshman, M. K., et al. (2010). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Organic & Biomolecular Chemistry, 8(1), 218-221. Retrieved from [Link]
-
Trityl Protection. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Scully, C. C., et al. (2015). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 21(8), 664-670. Retrieved from [Link]
-
Tarasova, N. I., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433. Retrieved from [Link]
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- The Chemistry of Protection: S-Trityl-L-cysteine in Organic Synthesis. (n.d.).
-
Tarasova, N. I., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433. Retrieved from [Link]
-
Cys thiol protection with the trityl (Trt) protecting group. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy this compound | 15297-43-5 [smolecule.com]
- 6. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Harnessing 2-(Tritylthio)ethylamine Hydrochloride for Advanced Bioconjugation
Introduction: A Versatile Tool for Thiol-Specific Bioconjugation
In the landscape of bioconjugation, the precise introduction of reactive functional groups onto biomolecules is paramount for the construction of sophisticated architectures such as antibody-drug conjugates (ADCs), PEGylated proteins, and immobilized enzymes. Among the arsenal of chemical tools available, 2-(Tritylthio)ethylamine hydrochloride emerges as a highly valuable reagent for introducing a protected thiol functionality. Its unique structure, featuring a primary amine for initial conjugation and a trityl-protected thiol, offers a strategic, two-step approach to creating stable and specific bioconjugates.
The trityl (triphenylmethyl) group serves as a sterically bulky protecting group for the highly nucleophilic and easily oxidized thiol.[1] This protection allows for the initial conjugation of the molecule to a biomolecule via its primary amine without the interference of the thiol group. Subsequently, the trityl group can be selectively removed under mild acidic conditions to unveil the reactive thiol, which can then be targeted for specific downstream modifications.[] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and applications of this compound in bioconjugation, complete with detailed protocols and expert insights.
The Chemistry of this compound in Bioconjugation
The utility of this compound lies in its bifunctional nature and the lability of the trityl protecting group. The primary amine allows for its covalent attachment to various functional groups on a biomolecule, most commonly activated carboxylic acids (e.g., N-hydroxysuccinimide esters) to form a stable amide bond.
The core of its application is the subsequent deprotection of the thiol group. The trityl-sulfur bond is sensitive to acidic conditions, readily cleaved by reagents such as trifluoroacetic acid (TFA).[][3][4] The mechanism of this deprotection involves the protonation of the ether-like sulfur, followed by the departure of the highly stable trityl cation.[5]
Figure 1: General workflow for bioconjugation using this compound.
Once deprotected, the free thiol is a powerful nucleophile that can react with a variety of electrophilic partners to form stable covalent bonds. The two most common reactions in this context are:
-
Thiol-Maleimide Michael Addition: The reaction of the thiol with a maleimide-functionalized molecule proceeds rapidly at a pH range of 6.5-7.5 to form a stable thioether bond.[][6] This is a widely used strategy for the synthesis of antibody-drug conjugates (ADCs).
-
Pyridyl Disulfide Exchange: Thiols can react with pyridyl disulfide groups to form a new disulfide bond, releasing pyridine-2-thione.[7][8][9] This reaction is reversible under reducing conditions, making it suitable for applications where controlled release of a payload is desired.[10]
Application Notes & Protocols
Protocol 1: Synthesis of this compound
This reagent can be synthesized from commercially available starting materials. A common method involves the reaction of cysteamine hydrochloride with trityl chloride.[][11]
Materials:
-
Cysteamine hydrochloride
-
Trityl chloride
-
Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Rotary evaporator
Procedure:
-
In a flask equipped with a magnetic stir bar, dissolve cysteamine hydrochloride (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add trityl chloride (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 3-4 hours.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the DMF.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.
Protocol 2: Modification of a Protein with this compound
This protocol describes the conjugation of this compound to a protein containing accessible carboxylic acid residues (e.g., aspartic and glutamic acid) via amide bond formation.
Materials:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or water.
-
Add a 50- to 100-fold molar excess of EDC and NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Dissolve this compound in the reaction buffer.
-
Add a 20- to 50-fold molar excess of this compound to the activated protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add quenching buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.2.
Protocol 3: Deprotection of the Trityl Group
This protocol outlines the removal of the trityl protecting group from the modified protein to expose the reactive thiol.
Materials:
-
Trityl-protected protein conjugate from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)[12]
-
Reaction buffer: PBS, pH 6.0
-
Desalting column
Procedure:
-
Preparation of Deprotection Cocktail: Prepare a fresh deprotection cocktail of TFA/TIS/water (e.g., 95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Deprotection Reaction:
-
Lyophilize the trityl-protected protein conjugate to remove water.
-
Resuspend the dried conjugate in the deprotection cocktail. A typical ratio is 1 mg of protein per 100 µL of cocktail.
-
Incubate for 1-2 hours at room temperature with occasional vortexing.[4]
-
-
Removal of TFA: Remove the TFA by evaporation under a stream of nitrogen gas.
-
Purification: Immediately purify the thiolated protein using a desalting column equilibrated with a degassed, slightly acidic buffer (e.g., PBS, pH 6.0) containing 1-5 mM EDTA to prevent disulfide bond formation.
Protocol 4: Quantification of Introduced Thiol Groups (Ellman's Test)
It is crucial to quantify the number of free thiol groups introduced per protein molecule. Ellman's test is a reliable colorimetric method for this purpose.[13][14][15][16][17]
Materials:
-
Thiolated protein from Protocol 3
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine hydrochloride monohydrate (for standard curve)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a Cysteine Standard Curve:
-
Prepare a 1.5 mM stock solution of cysteine in the reaction buffer.
-
Perform serial dilutions to create a range of standards (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM).
-
-
Prepare DTNB Solution: Dissolve DTNB in the reaction buffer to a concentration of 4 mg/mL.[13]
-
Assay:
-
In a 96-well plate or cuvettes, add 50 µL of each standard or the thiolated protein sample.
-
Add 50 µL of the DTNB solution to each well/cuvette.
-
Incubate for 15 minutes at room temperature, protected from light.[13]
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of thiols in the protein sample from the standard curve.
-
The degree of thiolation (moles of thiol per mole of protein) can be calculated using the following formula: (molarity of thiol) / (molarity of protein)
-
| Parameter | Value | Reference |
| Molar Extinction Coefficient of TNB²⁻ | 14,150 M⁻¹cm⁻¹ at 412 nm | [13] |
| Optimal pH for Ellman's Assay | 8.0 | [13][15] |
| Incubation Time | 15 minutes | [13] |
Table 1: Key parameters for Ellman's Test.
Protocol 5: Conjugation of Thiolated Protein with a Maleimide-Activated Payload
This protocol describes the final conjugation step to create a stable bioconjugate, such as an antibody-drug conjugate.
Materials:
-
Thiolated protein from Protocol 3
-
Maleimide-activated payload (e.g., drug, dye)
-
Reaction buffer: PBS, pH 6.5-7.5, containing 1-5 mM EDTA
-
Anhydrous DMSO or DMF
-
Desalting column or size-exclusion chromatography (SEC) system
Procedure:
-
Prepare Payload Solution: Dissolve the maleimide-activated payload in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction:
-
To the thiolated protein solution, add a 5- to 20-fold molar excess of the maleimide-activated payload solution.
-
The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.[6][18]
-
-
Purification: Remove unreacted payload and other small molecules by a desalting column or SEC. For ADCs, further purification and characterization by hydrophobic interaction chromatography (HIC) is recommended.[1][19][20][21]
Figure 2: Step-by-step experimental workflow for bioconjugation.
Characterization of the Final Bioconjugate
Thorough characterization of the final bioconjugate is essential to ensure its quality and homogeneity. For ADCs, the drug-to-antibody ratio (DAR) is a critical quality attribute.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the DAR of cysteine-linked ADCs.[1][19][20][21] The addition of hydrophobic drugs increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
Mass Spectrometry (MS): LC-MS can be used to confirm the identity and purity of the conjugate and to determine the precise mass, which can be used to calculate the DAR.[1][22]
| Technique | Information Obtained | Notes |
| HIC-HPLC | Drug-to-Antibody Ratio (DAR) distribution | Separates based on hydrophobicity. |
| LC-MS | Molecular weight, confirmation of conjugation | Provides precise mass information. |
| UV-Vis Spectroscopy | Degree of Labeling (for dye conjugates) | Requires known extinction coefficients of the protein and dye. |
| Size-Exclusion Chromatography (SEC) | Aggregation and fragmentation analysis | Assesses the integrity of the bioconjugate. |
Table 2: Common characterization techniques for bioconjugates.
Troubleshooting and Expert Insights
-
Low Thiol Content after Deprotection:
-
Incomplete Deprotection: Ensure complete removal of water before adding the TFA cocktail. Extend the incubation time if necessary.
-
Oxidation of Thiols: Work with degassed buffers containing EDTA. Process the thiolated protein immediately after purification.
-
-
Protein Aggregation:
-
During Conjugation: Keep the concentration of organic solvents low. Optimize the pH of the reaction buffer.
-
After Conjugation: Purify the conjugate promptly. Store in a suitable buffer, potentially with stabilizing excipients.
-
-
Heterogeneity in the Final Product:
-
Optimize the molar excess of reagents in the initial conjugation and final payload attachment steps to control the degree of labeling.
-
Use HIC to fractionate different DAR species if a more homogeneous product is required.
-
Conclusion
This compound is a powerful and versatile reagent for the introduction of protected thiols onto biomolecules. The strategic use of the trityl protecting group allows for a controlled, two-step conjugation process that is highly amenable to the construction of complex bioconjugates like ADCs. By following the detailed protocols and considering the expert insights provided in this application note, researchers can effectively harness the potential of this reagent to advance their work in drug development, diagnostics, and fundamental biological research.
References
-
A Protocol for the Determination of Free Thiols. University of Utah. [Link]
-
Ellman's Test Protocol. Scribd. [Link]
-
Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. (2022, March 4). National Institutes of Health. [Link]
-
Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. [Link]
-
Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]
-
Quantification of Thiols and Disulfides. (2011, September 1). National Institutes of Health. [Link]
-
Characterization of Antibody‑Drug Conjugates Using 2D-LC and Native MS. Agilent. [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]
-
Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. [Link]
-
One-Pot Cyclization and Cleavage of Peptides with N‑Terminal Cysteine via the N,S-Acyl Shift of the N‑2-[Thioethyl]glycine Residue. (2021, August 6). American Chemical Society. [Link]
-
Characterization of an antibody-drug conjugate by hydrophilic interaction chromatography coupled to mass spectrometry. ResearchGate. [Link]
-
Analysis of antibody-drug conjugates by comprehensive on-line two-dimensional hydrophobic interaction chromatography x reversed phase liquid chromatography hyphenated to high resolution mass spectrometry. I - Optimization of separation conditions. (2016, June 28). PubMed. [Link]
-
Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. [Link]
-
Native Hydrophobic Interaction Chromatography Hyphenated to Mass Spectrometry for Characterization of Monoclonal Antibody Minor Variants. (2019, November 20). ACS Publications. [Link]
-
A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. ResearchGate. [Link]
-
Thiol-disulfide exchange. (a) Functionalizing compounds with a... ResearchGate. [Link]
- Synthetic method of S-trityl-L-cysteine amide.
-
Reduction of cysteine-S-protecting groups by triisopropylsilane. (2012, October 1). National Institutes of Health. [Link]
-
a) Schematic representation of thiol‐disulfide exchange reaction on the... ResearchGate. [Link]
-
Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. (2020, November 25). Royal Society of Chemistry. [Link]
-
Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. (2019, June 21). PubMed Central. [Link]
Sources
- 1. agilent.com [agilent.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. interchim.fr [interchim.fr]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 15. scribd.com [scribd.com]
- 16. interchim.fr [interchim.fr]
- 17. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotium.com [biotium.com]
- 19. Analysis of antibody-drug conjugates by comprehensive on-line two-dimensional hydrophobic interaction chromatography x reversed phase liquid chromatography hyphenated to high resolution mass spectrometry. I - Optimization of separation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide for the Deprotection of the Trityl Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
The triphenylmethyl (trityl, Trt) group is a cornerstone protecting group in modern organic synthesis, valued for its steric bulk and acid lability.[1] It plays a critical role in the multi-step synthesis of complex molecules like nucleosides, carbohydrates, and peptides by temporarily masking reactive functional groups such as primary alcohols, amines, and thiols.[1][2] This guide provides a comprehensive overview of the principles, experimental protocols, and strategic considerations for the efficient deprotection of the trityl group, tailored for professionals in research and drug development.
Core Principles of Trityl Group Deprotection
The removal of the trityl group is predominantly an acid-catalyzed process that leverages the exceptional stability of the resulting trityl cation (triphenylcarbenium ion).[3][4] This stability arises from the extensive resonance delocalization of the positive charge across the three phenyl rings.[1][5]
Mechanism of Acid-Catalyzed Deprotection
The deprotection mechanism is initiated by the protonation of the heteroatom (typically oxygen, nitrogen, or sulfur) attached to the trityl group. This protonation enhances the leaving group ability of the protected functional group, facilitating the cleavage of the carbon-heteroatom bond to release the deprotected molecule and the highly stable trityl cation.[1][6]
Caption: General mechanism of acid-catalyzed trityl deprotection.
The Role of Scavengers
The liberated trityl cation is a potent electrophile that can react with nucleophilic functional groups within the deprotected molecule or other sensitive residues in the reaction mixture, leading to undesired side products.[6][7] To mitigate this, scavengers are essential additions to the deprotection cocktail. These reagents, typically trialkylsilanes (e.g., triisopropylsilane, TIS) or thiols (e.g., 1,2-ethanedithiol, EDT), act as efficient traps for the trityl cation.[7][8][9]
Modulating Lability: The Substituted Trityl Group Family
The acid lability of the trityl group can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the phenyl rings.[1][3] Electron-donating groups, such as methoxy groups, further stabilize the trityl cation, rendering the protecting group more susceptible to acidic cleavage.[1][10] This principle allows for orthogonal protection strategies where different trityl derivatives can be selectively removed in the presence of one another.[1]
| Protecting Group | Abbreviation | Relative Rate of Acidic Cleavage |
| Trityl | Trt | 1 |
| 4-Methoxytrityl | MMT | ~10 |
| 4,4'-Dimethoxytrityl | DMT | ~100 |
| 4,4',4"-Trimethoxytrityl | TMT | >1000 |
| Caption: Relative acid lability of common trityl derivatives.[1][3][10] |
Experimental Protocols for Trityl Deprotection
The choice of deprotection method is dictated by the nature of the substrate and the presence of other acid-sensitive functional groups.
Protocol 1: General Procedure for Deprotection of a Trityl Ether using Trifluoroacetic Acid (TFA)
This protocol is broadly applicable for the deprotection of trityl-protected alcohols in compounds that are stable to strong acidic conditions.[11][12]
Materials:
-
Trityl-protected alcohol (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Dissolve the trityl-protected alcohol in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically based on the substrate's reactivity.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[11][13]
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.[11]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel, recrystallization, or trituration to remove the triphenylmethanol byproduct.[11]
Caption: General workflow for TFA-mediated trityl deprotection.
Protocol 2: Milder Deprotection of a Trityl Ether using Formic Acid
This protocol offers a milder alternative to TFA, which can be advantageous for substrates with other acid-sensitive functionalities.[6][11]
Materials:
-
Trityl-protected alcohol (1.0 equiv)
-
Formic acid (97+%)
-
Dioxane (optional, for co-evaporation)
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Treat the trityl-protected alcohol with cold formic acid (97+%) for approximately 3-5 minutes.[6][11]
-
Evaporate the formic acid using an oil pump at room temperature. To aid in the complete removal of formic acid, co-evaporate the residue twice from dioxane.[6][11]
-
Further evaporations from EtOH and Et₂O can be performed.
-
Extract the final residue with warm H₂O.
-
Filter the insoluble triphenylmethanol byproduct.
-
Evaporate the aqueous filtrate in vacuo to obtain the deprotected alcohol.[6][11]
Protocol 3: Deprotection of an S-Trityl Group with Iodine (Disulfide Formation)
This protocol is specifically designed for the cleavage of the S-trityl group from a peptide, with the simultaneous formation of a disulfide bond.[11]
Materials:
-
S-trityl protected peptide
-
Dichloromethane (DCM)
-
0.1 M solution of Iodine in DCM
-
0.2 M citrate buffer containing ascorbic acid (5 mg/mL)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the S-trityl protected peptide (1.0 equiv) in DCM.
-
Add a 0.1 M solution of iodine in DCM (2.2 equiv).[11]
-
Stir the mixture for 5 minutes at room temperature.[11]
-
Add 0.2 M citrate buffer containing ascorbic acid to quench the reaction.
-
Isolate the peptide by chromatography on a suitable column (e.g., Sephadex).
Orthogonal Deprotection Strategies
The tunable lability of substituted trityl groups allows for their use in orthogonal protection schemes, where one protecting group can be removed selectively in the presence of others.[1][14] For instance, the highly acid-labile MMT or DMT groups can be cleaved under conditions that leave the standard Trt group and other less acid-sensitive groups like Boc (tert-butyloxycarbonyl) intact.[10][15]
Table of Orthogonal Deprotection Conditions:
| Protecting Group to be Cleaved | Reagents | Conditions | Protecting Groups Stable |
| MMT/DMT | 1-3% TFA in DCM | Room temp, 5-30 min | Trt, Boc, tBu |
| Trt | 80% Acetic Acid | Room temp, 2-48 h | Boc, tBu |
| Boc | 50% TFA in DCM | Room temp, 30 min | - |
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. Steric hindrance around the trityl group. | Increase acid concentration, switch to a stronger acid (e.g., TFA), or prolong reaction time. Monitor closely by TLC/LC-MS.[16] |
| Side Product Formation | Alkylation of nucleophilic residues by the trityl cation. | Add scavengers such as TIS or EDT to the cleavage cocktail.[7][8] |
| Difficulty in Removing Triphenylmethanol | Co-elution with the desired product during chromatography. | Optimize chromatography conditions (e.g., solvent gradient). Recrystallization or trituration may also be effective.[11] |
Conclusion
The deprotection of the trityl group is a fundamental transformation in organic synthesis. A thorough understanding of the underlying mechanism, the role of scavengers, and the tunable lability of substituted trityl derivatives is paramount for its successful application. The protocols and guidelines presented herein provide a robust framework for researchers, scientists, and drug development professionals to confidently and efficiently perform trityl deprotection in their synthetic endeavors.
References
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
- Wenschuh, H., & Beyermann, M. (n.d.). Modified Trityl Ester Protecting Groups in Peptide Synthesis. Synlett.
- Bartoli, G., Bosco, M., Marcantoni, E., Sambri, L., & Torregiani, E. (1998). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry, 63(18), 6304–6307.
- Bartoli, G., Bosco, M., Marcantoni, E., Sambri, L., & Torregiani, E. (1998). Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. The Journal of Organic Chemistry, 63(18), 6304-6307.
-
Halpern, M. (n.d.). PTC-Acid Deprotection of Trityl Group. Phase Transfer Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]
- Wiley Online Library. (2012). A comprehensive view on stabilities and reactivities of triarylmethyl cations (tritylium ions). Journal of Physical Organic Chemistry, 25(11), 979-988.
-
National Institutes of Health. (n.d.). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. Retrieved from [Link]
-
Master Organic Chemistry. (2011). 3 Factors That Stabilize Carbocations. Retrieved from [Link]
- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 5(2), 113-118.
- Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359-1363.
-
RUA. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]
- Royal Society of Chemistry. (2023). Structure–property–function relationships of stabilized and persistent C- and N-based triaryl radicals.
- American Chemical Society. (1970). Concerning Structural Limitations in the Relationship between Trityl Cation Stability and Reactivity. Journal of the American Chemical Society, 92(24), 7100–7106.
-
ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Retrieved from [Link]
-
Radboud University Repository. (n.d.). Application of the Trityl Group in Peptide Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylcarbenium. Retrieved from [Link]
-
ResearchGate. (n.d.). Cys thiol protection with the trityl (Trt) protecting group. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- ACS Publications. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). ACS Omega, 3(8), 9988–9996.
-
National Institutes of Health. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Retrieved from [Link]
-
ResearchGate. (2020). I have to prepare a mono deprotection over the bis S-trityl group, How can I do it more selective way?. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Glen Research. (n.d.). Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Triphenylcarbenium - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-(Tritylthio)ethylamine Hydrochloride in Solid-Phase Synthesis
Introduction: A Versatile Reagent for Thiol-Modification in Solid-Phase Synthesis
In the landscape of solid-phase synthesis, particularly in the assembly of peptides and other complex organic molecules, the strategic introduction of functional groups is paramount. 2-(Tritylthio)ethylamine hydrochloride emerges as a key reagent for the incorporation of a protected thiol functionality. Its structure, featuring a primary amine for solid-phase anchoring and a trityl-protected thiol, offers a versatile handle for a variety of synthetic transformations. The bulky trityl (triphenylmethyl) group provides robust protection for the highly nucleophilic thiol, preventing undesired side reactions during chain elongation, yet it can be cleaved under specific acidic conditions, unmasking the thiol for subsequent modifications.[1][2]
This guide provides an in-depth exploration of the applications and protocols for this compound in solid-phase synthesis. We will delve into the mechanistic underpinnings of its use, from immobilization on a solid support to the strategic deprotection of the thiol group. The protocols detailed herein are designed to be self-validating, with explanations for each step to empower researchers in their synthetic endeavors.
Core Principles and Strategic Advantages
The utility of this compound in solid-phase peptide synthesis (SPPS) is rooted in the principles of orthogonal protection strategies.[3] In the widely used Fmoc/tBu strategy, the temporary Nα-Fmoc protecting group is removed with a base (e.g., piperidine), while the permanent side-chain protecting groups (e.g., tBu, Boc, Trt) are cleaved with a strong acid (e.g., trifluoroacetic acid, TFA).[3] The S-trityl group aligns perfectly with this strategy, as it is stable to the basic conditions used for Fmoc removal but is readily cleaved during the final acidolytic deprotection and cleavage from the resin.[1]
Key Advantages:
-
Orthogonality: Compatible with standard Fmoc-based solid-phase peptide synthesis.
-
Robust Protection: The bulky trityl group effectively shields the thiol from undesired reactions.
-
Controlled Deprotection: The thiol can be unmasked at the desired stage using specific acidic conditions.
-
Versatile Handle: The deprotected thiol can be used for various modifications, including disulfide bond formation, cyclization, and native chemical ligation.
Mechanism of Action: Protection and Deprotection of the Thiol Group
The efficacy of this compound hinges on the chemical properties of the trityl group.
Thiol Protection
The trityl group is introduced to the thiol of cysteamine to form a stable thioether linkage. The three phenyl rings of the trityl group provide significant steric hindrance, physically blocking the sulfur atom from participating in nucleophilic attacks or oxidation reactions during the iterative steps of solid-phase synthesis.
Acid-Catalyzed Deprotection
The cleavage of the S-trityl group is an acid-catalyzed process, typically achieved using trifluoroacetic acid (TFA). The mechanism involves the protonation of the sulfur atom, followed by the departure of the highly stable trityl cation.
Caption: Mechanism of S-Trityl Deprotection and Scavenger Action.
The Critical Role of Scavengers:
The cleavage of the S-trityl group is a reversible reaction. The liberated trityl cation is a potent electrophile and can readily re-attach to the nucleophilic thiol of cysteine or react with other sensitive residues such as tryptophan and methionine.[2] To prevent these side reactions and drive the deprotection to completion, scavengers are essential components of the cleavage cocktail. Silane-based scavengers, most notably triisopropylsilane (TIS), are highly effective as they irreversibly reduce the trityl cation to the inert triphenylmethane.[2][4]
Experimental Protocols
Protocol 1: Immobilization of 2-(Tritylthio)ethylamine on 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol details the loading of the primary amine of 2-(Tritylthio)ethylamine onto the highly acid-labile 2-chlorotrityl chloride resin.
Materials:
| Reagent/Material | Supplier | Grade |
| 2-Chlorotrityl chloride resin (100-200 mesh) | e.g., Sigma-Aldrich | 1.0-1.6 mmol/g substitution |
| This compound | e.g., Sigma-Aldrich | ≥97% |
| Dichloromethane (DCM) | e.g., Fisher Scientific | Anhydrous, peptide synthesis grade |
| N,N-Diisopropylethylamine (DIPEA) | e.g., Sigma-Aldrich | Peptide synthesis grade |
| Methanol (MeOH) | e.g., Fisher Scientific | ACS grade |
| N,N-Dimethylformamide (DMF) | e.g., Fisher Scientific | Anhydrous, peptide synthesis grade |
Procedure:
-
Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM in a reaction vessel for 30 minutes with gentle agitation.
-
Amine Solution Preparation: In a separate flask, dissolve 2.0 equivalents of this compound (relative to the resin loading) in a minimal amount of anhydrous DMF. Add 4.0 equivalents of DIPEA and vortex to mix.
-
Coupling: Drain the DCM from the swollen resin. Add the amine solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl sites, add 1.0 mL of methanol to the reaction vessel and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with:
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
MeOH (3 x 10 mL)
-
-
Drying: Dry the resin under high vacuum to a constant weight.
The loading efficiency can be estimated by the weight gain of the resin or determined more accurately using a quantitative method like the picric acid test for primary amines.
Caption: Workflow for Immobilizing 2-(Tritylthio)ethylamine on 2-CTC Resin.
Protocol 2: Standard Fmoc-Solid Phase Peptide Synthesis (SPPS) Cycle
Following the immobilization of 2-(Tritylthio)ethylamine, peptide chain elongation can proceed using standard Fmoc-SPPS protocols.
Materials:
| Reagent/Material | Supplier | Grade |
| Loaded 2-(Tritylthio)ethylamine Resin | --- | --- |
| Fmoc-protected amino acids | e.g., Novabiochem | Peptide synthesis grade |
| HBTU/HATU | e.g., Sigma-Aldrich | Coupling reagent |
| DIPEA | e.g., Sigma-Aldrich | Peptide synthesis grade |
| 20% Piperidine in DMF | --- | Freshly prepared |
| DMF | e.g., Fisher Scientific | Anhydrous, peptide synthesis grade |
| DCM | e.g., Fisher Scientific | Anhydrous, peptide synthesis grade |
Procedure (for each coupling cycle):
-
Fmoc Deprotection:
-
Swell the resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain.
-
-
Washing: Wash the resin with DMF (5 x 10 mL).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate 4.0 equivalents of the Fmoc-amino acid with 3.9 equivalents of HBTU/HATU and 8.0 equivalents of DIPEA in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat: Repeat steps 1-4 for each amino acid in the sequence.
A Kaiser test can be performed after the coupling step to ensure complete reaction.
Protocol 3: Cleavage of the Peptide and Deprotection of the S-Trityl Group
This protocol describes the final cleavage of the peptide from the resin with concomitant removal of the S-trityl and other acid-labile side-chain protecting groups.
Cleavage Cocktails:
| Cocktail | Composition (v/v) | Application Notes |
| Standard | 95% TFA, 2.5% H₂O, 2.5% TIS | Suitable for most peptides. TIS is the primary scavenger for the trityl cation. |
| For Trp-containing peptides | 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | EDT (1,2-ethanedithiol) is added to protect tryptophan residues from modification by the trityl cation. |
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under high vacuum for at least 1 hour.
-
Cleavage:
-
Add the appropriate cleavage cocktail (5-10 mL per 0.1 mmol of resin) to the dried resin in a reaction vessel.
-
Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling. A color change to yellow or orange is often observed due to the formation of the trityl cation.[2]
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Combine the filtrates.
-
-
Peptide Precipitation:
-
In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA solution dropwise to the cold ether while vortexing. A white precipitate of the crude peptide will form.
-
Incubate the mixture at -20°C for at least 30 minutes to ensure complete precipitation.
-
-
Peptide Collection and Drying:
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Centrifuge and decant again.
-
Dry the peptide pellet under a stream of nitrogen and then under high vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application: Synthesis of Peptide Thioesters for Native Chemical Ligation (NCL)
A primary application of peptides synthesized with a C-terminal 2-(thio)ethylamine moiety is the generation of peptide thioesters for Native Chemical Ligation (NCL). NCL is a powerful technique for the synthesis of large proteins by joining two unprotected peptide fragments. The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine.[5][6]
Caption: The General Mechanism of Native Chemical Ligation (NCL).
By synthesizing a peptide on the 2-(Tritylthio)ethylamine-functionalized resin, the resulting product after cleavage is a peptide with a C-terminal thioethylamide. This can be converted to a peptide thioester for use in NCL.
Safety and Handling
This compound should be handled with standard laboratory safety precautions. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like TFA and DIPEA. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent for the introduction of a protected thiol group in solid-phase synthesis. Its compatibility with standard Fmoc-SPPS and the reliable protocols for its immobilization and deprotection make it an excellent choice for the synthesis of thiol-modified peptides. The ability to generate peptide thioesters for applications such as Native Chemical Ligation further expands its utility in the field of chemical biology and drug discovery. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this reagent in your research.
References
-
Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
- Mende, F., et al. (2007). Solid-Phase Synthesis of Peptide Thioesters with Self-Purification.
- BenchChem. (2025). Application Note & Protocol: Loading the First Amino Acid on 2-Chlorotrityl Chloride Resin.
- Dawson, P. E., & Kent, S. B. (2000). Synthesis of native proteins by chemical ligation. Annual review of biochemistry, 69(1), 923-960.
- Hughes, D. L. (2017). A continuous flow protocol to generate, regenerate, load and recycle chlorotrityl functionalised resins. Reaction Chemistry & Engineering, 2(4), 495-501.
- Canne, L. E., et al. (1999). Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. Journal of the American Chemical Society, 121(38), 8720-8727.
- Brik, A., & Dawson, P. E. (2008). Native chemical ligation: a boon to peptide chemistry. Current opinion in chemical biology, 12(4), 400-407.
- Li, Y. M., et al. (2012). A new method of N to C sequential ligation using thioacid capture ligation and native chemical ligation. Organic & biomolecular chemistry, 10(30), 5739-5745.
-
Wikipedia. (2023). Native chemical ligation. Retrieved from [Link]
- Houben-Weyl. (2002). Methods of Organic Chemistry, Vol. E 22b, Synthesis of Peptides and Peptidomimetics.
- Oishi, S., et al. (2007). Two Preparation Methods for Peptide Thioester Containing Tyr(SO3H) Residue(s) without the Use of Protecting Group for Sulfate Moiety. Journal of Peptide Science, 13(12), 800-807.
- BenchChem. (2025). Application Note: Standard Cleavage Protocols for the Removal of the Trityl (Trt)
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Harris, K. M., et al. (2008). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of peptide science: an official publication of the European Peptide Society, 14(4), 455-460.
- Anilkumar, G., et al. (2000). SYNTHESIS OF PEPTIDE-THIOESTERS.
- Mende, F., et al. (2007). Solid-phase synthesis of peptide thioesters with self-purification. Angewandte Chemie (International ed. in English), 46(24), 4577-80.
- Muttenthaler, M., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(16), 9093-9169.
- Barlos, K., et al. (1991). Cys thiol protection with the trityl (Trt) protecting group. In Peptides 1990 (pp. 65-67). ESCOM.
- Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Albericio, F., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Accounts of chemical research, 46(9), 2045-2054.
- Armstrong, A., et al. (2012). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 109(21), 7991-7996.
Sources
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Native chemical ligation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Reactions Involving 2-(Tritylthio)ethylamine Hydrochloride
Introduction: The Versatility of a Protected Thiol Linker
2-(Tritylthio)ethylamine hydrochloride is a valuable bifunctional molecule widely employed in chemical synthesis, particularly in the fields of bioconjugation and medicinal chemistry. Its structure incorporates a primary amine and a thiol group protected by a bulky trityl (triphenylmethyl) group. The hydrochloride salt enhances its solubility in various solvents. The key utility of this compound lies in the stability of the S-trityl group under a range of conditions, allowing for selective reactions at the amine functionality. Subsequently, the trityl group can be selectively cleaved under acidic conditions to reveal a highly reactive thiol, ready for further functionalization.
This guide provides a comprehensive overview of the experimental setup and detailed protocols for the use of this compound, with a focus on the critical deprotection step and subsequent thiol-specific conjugation reactions. These protocols are designed to be accessible to researchers in both academic and industrial settings, providing a foundation for the development of novel bioconjugates, drug delivery systems, and radiolabeled compounds.
Core Principles: The Chemistry of S-Trityl Deprotection and Thiol-Maleimide Conjugation
The strategic use of this compound hinges on two primary chemical transformations: the deprotection of the trityl group and the subsequent reaction of the liberated thiol.
S-Trityl Deprotection: An Acid-Labile Protecting Group
The bond between the sulfur atom and the trityl group is susceptible to cleavage under acidic conditions. The mechanism involves the protonation of the sulfur, followed by the departure of the highly stable trityl cation. To prevent the reactive trityl cation from engaging in undesired side reactions, a scavenger is typically added to the reaction mixture. Trialkylsilanes, such as triisopropylsilane (TIS), are effective scavengers as they reduce the trityl cation to the inert triphenylmethane.[1][2]
Caption: Mechanism of S-Trityl Deprotection.
Thiol-Maleimide Michael Addition: A Bioorthogonal Ligation
Once deprotected, the free thiol of the resulting cysteamine is a potent nucleophile. One of the most common and efficient methods for its conjugation is the Michael addition to a maleimide. This reaction is highly specific for thiols at a pH range of 6.5-7.5, forming a stable thioether bond.[][4] This selectivity makes it an ideal choice for bioconjugation, where reactions must proceed in the presence of other nucleophilic functional groups, such as amines.
Caption: Thiol-Maleimide Conjugation Reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from cysteamine hydrochloride and trityl chloride.
Materials:
-
Cysteamine hydrochloride
-
Trityl chloride (Triphenylmethyl chloride)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
-
Nitrogen or Argon gas supply
-
Rotary evaporator
Procedure:
-
In a clean, dry Erlenmeyer flask equipped with a magnetic stir bar, dissolve cysteamine hydrochloride (1 equivalent) in anhydrous DMF.
-
To this solution, add trityl chloride (1 equivalent).
-
Stir the reaction mixture at room temperature under an inert atmosphere (nitrogen or argon) for 3 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the solution under a stream of nitrogen or using a rotary evaporator to remove the DMF.[5]
-
The resulting crude product can be purified by recrystallization or column chromatography.
Table 1: Reagent Quantities for Synthesis
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Mass (g) for 50 mmol scale |
| Cysteamine hydrochloride | 1.0 | 113.61 | 5.68 |
| Trityl chloride | 1.0 | 278.78 | 13.94 |
| DMF | - | 73.09 | 50 mL |
Protocol 2: Deprotection of this compound
This protocol details the removal of the trityl protecting group to generate the free thiol.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Prepare a cleavage cocktail of TFA/TIS/DCM. A common ratio is 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Slowly add the cleavage cocktail to the solution of the protected amine.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the TFA and DCM by rotary evaporation.
-
The crude product, cysteamine hydrochloride, can be precipitated by the addition of cold diethyl ether and collected by filtration.
Table 2: Deprotection Reagent Ratios
| Reagent | Ratio (v/v) | Purpose |
| Trifluoroacetic acid (TFA) | 95 | Acid for cleavage |
| Triisopropylsilane (TIS) | 2.5 | Scavenger for trityl cation |
| Dichloromethane (DCM) | 2.5 | Solvent |
Protocol 3: Thiol-Maleimide Conjugation
This protocol outlines the conjugation of the deprotected cysteamine to a maleimide-functionalized molecule.
Materials:
-
Cysteamine hydrochloride (from Protocol 2)
-
Maleimide-functionalized molecule of interest
-
Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (if needed to dissolve the maleimide)
-
Reaction vial
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the maleimide-functionalized molecule in degassed PBS (pH 7.0-7.5) to a desired concentration. If the maleimide is not water-soluble, it can be first dissolved in a minimal amount of DMF or DMSO and then added to the buffer.
-
Dissolve the crude cysteamine hydrochloride from the deprotection step in degassed PBS.
-
Add the cysteamine solution to the maleimide solution. A slight molar excess of the thiol may be used to ensure complete reaction of the maleimide.
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.[6][7]
-
The progress of the conjugation can be monitored by LC-MS.
-
Purify the conjugate using size-exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials and byproducts.[8]
Applications in Research and Development
The experimental setups described above are foundational for a variety of applications in scientific research and drug development.
Antibody-Drug Conjugates (ADCs)
In the synthesis of ADCs, the deprotected thiol of a linker derived from 2-(Tritylthio)ethylamine can be conjugated to a maleimide-functionalized cytotoxic drug. The amine end of the linker can be previously attached to the antibody. This site-specific conjugation method allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR).[9][10]
Caption: Workflow for ADC Synthesis.
Radiolabeling of Biomolecules
The free thiol generated from this compound can be used to chelate radiometals for applications in nuclear medicine. Alternatively, the deprotected thiol can be reacted with a maleimide-functionalized radiolabel. This approach is valuable for the development of targeted radiopharmaceuticals for imaging and therapy.[11][12]
Safety and Handling
-
This compound: Handle with standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat. Work in a well-ventilated area.
-
Trifluoroacetic acid (TFA): Highly corrosive and toxic. Always handle in a certified chemical fume hood with appropriate personal protective equipment, including acid-resistant gloves and a face shield.
-
Solvents (DMF, DCM, DMSO): These are organic solvents and should be handled in a well-ventilated area or a fume hood. Avoid inhalation and skin contact.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex molecules. The robust nature of the S-trityl protecting group, combined with the efficiency of its cleavage and the subsequent thiol-specific conjugation, provides a powerful tool for researchers. The detailed protocols and principles outlined in this guide are intended to empower scientists in their efforts to develop novel therapeutics, diagnostics, and research tools.
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One-Pot Cyclization and Cleavage of Peptides with N‑Terminal Cysteine via the N,S-Acyl Shift of the N‑2-[Thioethyl]glycine Residue. (2021). The Journal of Organic Chemistry, 86(17), 12292–12299. [Link]
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safety precautions for handling 2-(Tritylthio)ethylamine hydrochloride.
An Application Note and Protocol for the Safe Handling of 2-(Tritylthio)ethylamine Hydrochloride
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound (CAS No: 15297-43-5). Primarily geared towards researchers, chemists, and professionals in drug development, this guide synthesizes safety data with practical, field-proven protocols. The protocols herein are designed to be self-validating, emphasizing the causality behind each procedural step to ensure the highest standards of laboratory safety and experimental integrity.
Introduction and Scientific Context
This compound is a versatile organic compound utilized primarily in medicinal and synthetic chemistry.[1] Its molecular structure incorporates a bulky trityl (triphenylmethyl) protecting group attached to a cysteamine backbone via a sulfur atom.[1] This unique architecture makes it an important reagent for several applications:
-
Thiol Protection: The trityl group serves as a robust protecting group for the thiol functionality, which can be selectively removed under mild acidic conditions to reveal a free thiol (-SH).[1] This is critical in multi-step syntheses where the highly reactive thiol group must be masked.
-
Bioconjugation: Upon deprotection, the exposed thiol is readily used in bioconjugation reactions, such as thiol-maleimide Michael additions or pyridyl disulfide exchanges, to link molecules to peptides, proteins, or other biomolecules.[1]
-
Drug Development: Derivatives of this compound are investigated for various therapeutic applications, including their potential as enzyme inhibitors or antioxidants.[1]
Given its reactivity and the nature of its constituent functional groups—a protected thiol and an amine hydrochloride—stringent safety measures are imperative. This guide provides the necessary protocols to mitigate risks associated with its handling.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not extensively documented, a robust risk assessment can be conducted by analyzing its functional components and data from analogous structures.[1] The primary hazards are associated with the amine hydrochloride salt and the eventual deprotection to a thiol.
Key Hazards:
-
Skin and Eye Irritation: Safety data for similar amine hydrochloride and thio-ethylamine compounds indicate a high potential for causing skin irritation and serious eye irritation.[2][3] The parent amine, 2-(Tritylthio)ethanamine, is classified with H315 (Causes skin irritation) and H319 (Causes serious eye irritation).
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust particles.[2] The parent amine is also classified with H335 (May cause respiratory irritation).
-
Harmful if Swallowed: The parent amine is classified as H302 (Harmful if swallowed). Ingestion of corrosive amine salts can cause severe damage to the digestive tract.[4]
-
Malodor and Air Sensitivity (Post-Deprotection): While the trityl-protected form is stable, the deprotected thiol is a classic organosulfur compound. Thiols are notorious for their powerful and offensive smell, detectable at extremely low concentrations.[5][6] Furthermore, free thiols are susceptible to oxidation by atmospheric oxygen.[7]
Table 1: Physicochemical and Safety Data
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][8] |
| Synonyms | S-Tritylcysteamine Hydrochloride, Trt-cysteamine hydrochloride | [8] |
| CAS Number | 15297-43-5 | [8] |
| Molecular Formula | C₂₁H₂₂ClNS | [8] |
| Molecular Weight | 355.9 g/mol | [8] |
| Physical Form | Solid | |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowed | [2][3] |
| GHS Signal Word | Warning | [2] |
Engineering Controls: The Primary Barrier
Engineering controls are the most effective means of minimizing exposure. All work with this compound must be performed within a certified chemical fume hood.
Rationale:
-
Containment of Aerosols: A fume hood prevents the inhalation of fine dust particles when handling the solid compound.[2]
-
Odor Mitigation: In protocols involving deprotection, the fume hood is critical for containing the potent stench of the resulting free thiol.[5][9]
-
Vapor Control: The hood will contain any potentially irritating vapors from solvents used to dissolve the compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the second line of defense after engineering controls. The following specifications are mandatory.
Table 2: Personal Protective Equipment (PPE) Specification
| Protection Type | Specification | Rationale and Citation |
| Hand Protection | Nitrile gloves (inspected before use). | Provides a barrier against skin contact. Must be removed correctly to avoid contamination. Wash hands thoroughly after handling.[2] |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). | Protects against splashes and dust, preventing serious eye irritation.[2][3] |
| Skin/Body Protection | Flame-resistant lab coat. Closed-toe shoes. | Prevents contamination of personal clothing and protects skin from accidental spills.[2] |
| Respiratory Protection | Not required if work is performed in a certified fume hood. A full-face respirator may be necessary for large spills or if engineering controls fail. | The fume hood provides adequate respiratory protection under normal conditions.[2] |
Protocols for Safe Handling and Use
Adherence to standardized protocols is essential for both safety and experimental reproducibility.
Weighing and Solution Preparation Protocol
This protocol minimizes the risk of generating and inhaling dust.
-
Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood sash is at the appropriate working height.
-
Designate a Workspace: Perform all manipulations within the fume hood on a disposable absorbent bench liner.
-
Static Control: Use an anti-static weighing dish or an ionizing bar to prevent static electricity from causing the fine powder to disperse.
-
Weighing: Carefully transfer the required amount of this compound from the stock container to a tared weighing vessel. Avoid creating dust clouds by using gentle movements.
-
Dissolution: Place the weighing vessel containing the powder into the final flask or beaker that will contain the solution. Add the solvent to the weighing vessel to dissolve the compound, ensuring all material is transferred.
-
Closure: Tightly cap the stock container and the prepared solution.
-
Initial Cleanup: Wipe down the spatula and any surfaces with a damp cloth. Dispose of the bench liner and cloth into a designated solid waste container within the hood.[5]
-
Final Steps: Remove gloves using the proper technique and wash hands thoroughly.
Diagram 1: Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Storage and Stability
Proper storage is crucial to maintain the chemical's integrity and prevent accidents.
-
Container: Store in the original, tightly sealed container.[2]
-
Atmosphere: For long-term stability, particularly to prevent slow oxidation if any deprotection occurs, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7][10]
-
Location: Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[2][11]
-
Security: The storage area should be locked and accessible only to authorized personnel.[2]
Spill and Emergency Procedures
Rapid and correct response to spills or exposure is critical.
Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of a containment hood.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills inside a fume hood, use an inert absorbent material (e.g., vermiculite, dry sand) to cover the spill. Do not use combustible materials like paper towels initially.
-
Collect: Carefully sweep the absorbent material into a designated hazardous waste container. Use non-sparking tools.[2]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. If the thiol was deprotected, a bleach solution can be used to neutralize the odor.[5][9]
-
Dispose: Seal and label the waste container for proper disposal according to institutional guidelines.[5]
Diagram 2: Spill Response Decision Tree
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Application Notes & Protocols: Synthesis of Redox-Sensitive Drug Delivery Systems
Introduction: The Rationale for Redox-Responsive Drug Delivery
Conventional chemotherapeutic agents, while potent, often suffer from a lack of specificity, leading to systemic toxicity and undesirable side effects. A primary goal in modern drug delivery is to engineer "smart" carriers that can transport therapeutic payloads to diseased sites and release them on-demand in response to specific physiological triggers. The tumor microenvironment offers a unique biochemical landscape that can be exploited for targeted drug release.[1] One of the most significant differences between the intracellular and extracellular environments is the redox potential.[2]
The cytoplasm of tumor cells maintains a highly reducing environment, primarily due to a significantly higher concentration of glutathione (GSH), a tripeptide thiol, which can be up to 1000 times more concentrated (2-10 mM) than in the extracellular matrix (2-20 µM).[2][3] This steep redox gradient provides a robust trigger for drug delivery systems incorporating redox-sensitive linkers, most notably disulfide bonds (-S-S-).[4] Nanocarriers engineered with disulfide linkages remain stable in the oxidizing environment of the bloodstream during circulation. However, upon internalization into tumor cells, the high intracellular GSH concentration rapidly cleaves these disulfide bonds via a thiol-disulfide exchange reaction, leading to the disassembly of the nanocarrier and the release of the encapsulated drug.[5] This strategy enhances the therapeutic efficacy of the drug at the target site while minimizing off-target toxicity.[6]
This guide provides a detailed methodology for the synthesis, characterization, and evaluation of a model redox-sensitive drug delivery system based on self-assembling amphiphilic block copolymers containing a disulfide bond.
Mechanism of Action: Glutathione-Mediated Disulfide Cleavage
The core principle of this redox-responsive system is the thiol-disulfide exchange reaction. Glutathione, a key cellular antioxidant, initiates the cleavage of the disulfide bond within the polymer backbone. This process destabilizes the nanostructure of the delivery vehicle, leading to the release of the therapeutic cargo. The detoxification of reactive oxygen species in the endoplasmic reticulum can lead to an increase in glutathione disulfide (GGSSG), further influencing the cellular redox state.[7]
Below is a diagram illustrating the fundamental mechanism of drug release triggered by intracellular glutathione.
Caption: Glutathione-mediated cleavage of disulfide bonds.
Experimental Section: Synthesis of a Model Redox-Sensitive Nanocarrier
This section details the synthesis of an amphiphilic block copolymer, poly(ethylene glycol)-disulfide-poly(ε-caprolactone) (PEG-SS-PCL), and its subsequent formulation into doxorubicin-loaded nanoparticles.
Materials and Equipment
| Material | Supplier | Grade |
| Poly(ethylene glycol) methyl ether (mPEG-OH), Mn = 2000 | Sigma-Aldrich | Reagent |
| ε-Caprolactone (ε-CL) | Sigma-Aldrich | 99% |
| Stannous octoate (Sn(Oct)₂) | Sigma-Aldrich | 95% |
| Dithiodipropionic acid | Sigma-Aldrich | 99% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | 99% |
| 4-Dimethylaminopyridine (DMAP) | Sigma-Aldrich | ≥99% |
| Doxorubicin hydrochloride (DOX·HCl) | LC Laboratories | ≥98% |
| Dithiothreitol (DTT) | Sigma-Aldrich | ≥99% |
| Glutathione (GSH) | Sigma-Aldrich | ≥98% |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, ≥99.9% |
| Dialysis tubing (MWCO 3.5 kDa and 1 kDa) | Spectrum Labs |
Equipment: Schlenk line, rotary evaporator, magnetic stirrers, high-speed centrifuge, dynamic light scattering (DLS) instrument, transmission electron microscope (TEM), UV-Vis spectrophotometer, ¹H NMR spectrometer.
Protocol 1: Synthesis of PEG-SS-PCL Block Copolymer
This protocol is divided into two main stages: the synthesis of a disulfide-containing initiator and the ring-opening polymerization of ε-caprolactone.
Stage 1: Synthesis of the Disulfide-Containing Initiator
-
Preparation of the reaction setup: A two-necked round-bottom flask is flame-dried under vacuum and backfilled with argon.
-
Reaction mixture: Add dithiodipropionic acid (1 equivalent), DCC (2.2 equivalents), and DMAP (0.2 equivalents) to the flask. Dissolve the mixture in anhydrous DCM.
-
Addition of mPEG-OH: In a separate flask, dissolve mPEG-OH (2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 48 hours under an argon atmosphere.
-
Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate using a rotary evaporator. Precipitate the product in cold diethyl ether and collect the white solid by filtration. Dry the product under vacuum.
-
Characterization: Confirm the structure of the disulfide-containing PEG initiator using ¹H NMR spectroscopy.
Stage 2: Ring-Opening Polymerization of ε-Caprolactone
-
Preparation of the reaction setup: A Schlenk tube is flame-dried under vacuum and backfilled with argon.
-
Addition of reactants: Add the synthesized PEG-disulfide initiator (1 equivalent) and ε-caprolactone (desired equivalents to control PCL block length) to the Schlenk tube.
-
Catalyst addition: Add stannous octoate (0.1% molar ratio relative to ε-CL) to the mixture.
-
Polymerization: Heat the reaction mixture to 130 °C and stir for 24 hours under an argon atmosphere.
-
Purification: Cool the reaction mixture to room temperature and dissolve it in a minimal amount of DCM. Precipitate the polymer in cold methanol to remove unreacted monomer. Collect the polymer by filtration and dry it under vacuum.
-
Characterization: Characterize the final PEG-SS-PCL block copolymer by ¹H NMR and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).
Caption: Workflow for the synthesis of PEG-SS-PCL.
Protocol 2: Preparation of Doxorubicin-Loaded Redox-Sensitive Nanoparticles
-
Dissolution of polymer and drug: Dissolve 10 mg of the synthesized PEG-SS-PCL copolymer and 2 mg of doxorubicin hydrochloride (DOX·HCl) along with 2 equivalents of triethylamine in 1 mL of DMSO.
-
Nanoprecipitation: Add the DMSO solution dropwise into 10 mL of deionized water while stirring vigorously.
-
Self-assembly: Continue stirring for 4 hours to allow for the self-assembly of the polymer into nanoparticles and the encapsulation of doxorubicin.
-
Purification: Transfer the nanoparticle suspension to a dialysis bag (MWCO 3.5 kDa) and dialyze against deionized water for 24 hours to remove the organic solvent and unencapsulated drug. Change the water every 4-6 hours.
-
Storage: Store the purified doxorubicin-loaded nanoparticles at 4 °C for further use.
Characterization of Redox-Sensitive Nanoparticles
Thorough characterization is essential to ensure the successful synthesis and functionality of the drug delivery system.
Protocol 3: Physicochemical Characterization
-
Particle Size and Zeta Potential: Dilute the nanoparticle suspension in deionized water and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.
-
Morphology: Prepare a sample by drop-casting the nanoparticle suspension onto a carbon-coated copper grid and allowing it to air dry. Observe the morphology and size of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known amount of the doxorubicin-loaded nanoparticle suspension.
-
Dissolve the lyophilized powder in DMSO to disrupt the nanoparticles and release the encapsulated drug.
-
Measure the absorbance of doxorubicin at 480 nm using a UV-Vis spectrophotometer.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
| Parameter | Expected Value | Technique |
| Hydrodynamic Diameter | 50 - 200 nm | DLS |
| Polydispersity Index (PDI) | < 0.3 | DLS |
| Zeta Potential | -10 to -30 mV | DLS |
| Drug Loading Content (DLC) | 5 - 15% | UV-Vis |
| Encapsulation Efficiency (EE) | > 70% | UV-Vis |
Protocol 4: In Vitro Redox-Responsive Drug Release
This protocol evaluates the ability of the nanoparticles to release their drug cargo in response to a reducing environment, mimicking the intracellular conditions of tumor cells.
-
Preparation of release media: Prepare two types of release media:
-
Phosphate-buffered saline (PBS, pH 7.4) as a control (mimicking physiological conditions).
-
PBS (pH 7.4) containing 10 mM dithiothreitol (DTT) or 10 mM glutathione (GSH) to simulate the intracellular reducing environment.
-
-
Dialysis setup:
-
Place 1 mL of the doxorubicin-loaded nanoparticle suspension into a dialysis bag (MWCO 1 kDa).
-
Immerse the dialysis bag into 20 mL of the release medium in a beaker.
-
Place the beaker in an orbital shaker at 37 °C.
-
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.
-
Quantification: Measure the concentration of doxorubicin in the collected samples using a UV-Vis spectrophotometer at 480 nm.
-
Data analysis: Calculate the cumulative percentage of drug release at each time point. Plot the cumulative drug release (%) versus time.
Expected Outcome: A significantly higher and faster drug release profile should be observed in the presence of DTT or GSH compared to the control PBS medium, demonstrating the redox-responsive nature of the nanoparticles.[6][8] For instance, studies have shown that in the presence of 10 mM GSH, approximately 89.41% of doxorubicin can be released over 96 hours.[6][8]
Conclusion and Future Perspectives
The protocols outlined in this application note provide a comprehensive framework for the synthesis and evaluation of redox-sensitive drug delivery systems. The use of disulfide-containing polymers allows for the creation of intelligent nanocarriers that can selectively release their therapeutic payload in the reducing environment of tumor cells. This approach holds significant promise for improving the efficacy and reducing the side effects of cancer chemotherapy.
Future research in this area may focus on the development of multi-responsive systems that can react to a combination of stimuli (e.g., redox and pH), the incorporation of targeting ligands for enhanced tumor accumulation, and the exploration of novel redox-sensitive chemistries beyond disulfide bonds.
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Sun, J., et al. (2009). Synthesis and characterization of PEG-PCL-PEG thermosensitive hydrogel. PubMed. [Link]
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Kim, M. S., et al. (2003). poly(ethylene glycol) block copolymers: characterization and their use as drug carriers for. ScienceDirect. [Link]
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Walker, K. A., et al. (2020). Redox-Responsive Nanocarrier for Controlled Release of Drugs in Inflammatory Skin Diseases. Refubium. [Link]
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N.A. (2008). SYNTHESIS OF AMPHIPHILIC PEG-PCL-PEG TRIBLOCK COPOLYMERS. Journal of Chemical Technology and Metallurgy. [Link]
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Wang, Y., et al. (2023). Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review. PMC. [Link]
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Wang, L., et al. (2022). Construction of a redox-responsive drug delivery system utilizing the volume of AS1411 spatial configuration gating mesoporous silica pores. PMC. [Link]
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Application Notes & Protocols: The Strategic Use of 2-(Tritylthio)ethylamine Hydrochloride in Medicinal Chemistry
Abstract
In the landscape of modern medicinal chemistry and drug development, the precise assembly of complex molecular architectures is paramount. 2-(Tritylthio)ethylamine hydrochloride (TTEA) has emerged as a critical bifunctional linker, enabling researchers to introduce a protected thiol group onto a wide array of molecules. Its unique structure, featuring a reactive primary amine and an acid-labile S-trityl protected thiol, provides a robust platform for sequential conjugation strategies. This guide offers an in-depth exploration of TTEA's applications, providing detailed, field-proven protocols for its use in bioconjugation, the synthesis of stimuli-responsive drug delivery systems, and the creation of advanced therapeutic constructs like antibody-drug conjugates (ADCs). We delve into the causality behind experimental choices, from initial conjugation to the critical deprotection step and subsequent thiol-reactive chemistry, providing a self-validating framework for researchers to accelerate their discovery programs.
Introduction: The Versatility of a Bifunctional Linker
This compound is an organic compound that serves as a stable, crystalline precursor to cysteamine.[1][2] The core utility of TTEA in medicinal chemistry lies in its dual reactivity. The primary amine provides a nucleophilic handle for initial coupling reactions, while the bulky trityl (triphenylmethyl) group effectively masks a highly reactive thiol.[1] This trityl group can be selectively removed under mild acidic conditions, unmasking the sulfhydryl group for subsequent, orthogonal reactions.[1][3][4]
This sequential reactivity makes TTEA an invaluable tool for:
-
Introducing a reactive thiol: Modifying small molecules, peptides, or probes to enable specific downstream conjugation.
-
Bioconjugation: Acting as a linker to covalently attach biomolecules to drugs, fluorophores, or surfaces.[1]
-
Drug Delivery Systems: Constructing redox-sensitive systems where disulfide bonds can be cleaved in the reducing environment of a cell.[1]
This document will provide the foundational knowledge and step-by-step protocols to effectively leverage TTEA in a research setting.
Core Physicochemical Properties & Handling
A firm grasp of TTEA's properties is essential for its successful application.
| Property | Value | Significance for Application |
| Molecular Formula | C₂₁H₂₂ClNS | Used for calculating molar equivalents in reactions. |
| Molecular Weight | 355.9 g/mol | Essential for accurate reagent measurement.[2] |
| Appearance | White to off-white crystalline solid | Visual confirmation of reagent quality. |
| Key Feature | Acid-labile S-Trityl group | The cornerstone of its utility as a protected thiol. Cleavage is typically achieved with agents like Trifluoroacetic Acid (TFA).[4][5][6] |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF, DMSO) | Dictates choice of reaction solvents. |
Handling & Storage: Store TTEA in a cool, dry place, tightly sealed to protect from moisture. As with all amine hydrochlorides, it is a mild irritant; standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
Application I: Installation of a Terminal Thiol onto a Molecule of Interest (MOI)
The most fundamental application of TTEA is to append a protected thiol onto a molecule containing an electrophilic functional group, such as a carboxylic acid (after activation) or an acyl chloride.
Conceptual Overview
This process involves a two-stage workflow: first, an amide bond formation using the amine of TTEA, and second, the deprotection of the trityl group to liberate the free thiol. This unmasked thiol is now available for a host of specific downstream reactions.
Workflow Diagram
Caption: Workflow for installing a terminal thiol using TTEA.
Detailed Protocol: Two-Stage Thiol Installation
Stage 1: Amide Coupling to form MOI-S-Trityl Conjugate
-
Rationale: This protocol uses standard carbodiimide chemistry to couple the carboxylic acid of the MOI with the primary amine of TTEA. A base like Diisopropylethylamine (DIPEA) is required to deprotonate the TTEA hydrochloride salt, freeing the amine for reaction.
-
Materials:
-
Molecule of Interest (MOI-COOH)
-
This compound (TTEA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole) or OxymaPure®
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF or DCM (Dimethylformamide or Dichloromethane)
-
-
Procedure:
-
Dissolve the MOI-COOH (1.0 equiv) in anhydrous DMF.
-
Add EDC (1.2 equiv) and HOBt (1.2 equiv). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve TTEA (1.1 equiv) in DMF and add DIPEA (2.5 equiv).
-
Add the TTEA/DIPEA solution to the activated MOI mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by LC-MS or TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 0.5 N HCl), saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (MOI-CONH-CH₂CH₂-S-Trt) by silica gel chromatography.
-
Stage 2: S-Trityl Deprotection to Yield MOI-SH
-
Rationale: The trityl group is efficiently cleaved by strong acid, generating a stable trityl cation. A "scavenger" like Triisopropylsilane (TIS) is critical. It acts as a hydride donor to trap the reactive trityl cation, preventing it from alkylating electron-rich residues (like tryptophan in peptides) on the MOI.[6]
-
Materials:
-
Purified MOI-CONH-CH₂CH₂-S-Trt
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the trityl-protected conjugate (1.0 equiv) in anhydrous DCM.
-
Add TIS (2.0 - 5.0 equiv) to the solution.
-
Add TFA to the mixture to a final concentration of 50-95% (v/v). A common deprotection cocktail is 95:2.5:2.5 TFA:H₂O:TIS, though conditions may need optimization.[4][6]
-
Stir the reaction at room temperature for 1-3 hours. Monitor deprotection by LC-MS, looking for the disappearance of the starting material and the appearance of the product mass.
-
Once complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected product.
-
Centrifuge or filter to collect the solid product, wash with cold ether, and dry under vacuum. The product, MOI-CONH-CH₂CH₂-SH, should be used immediately or stored under an inert atmosphere to prevent oxidation.
-
Application II: Thiol-Maleimide Bioconjugation
With a free thiol successfully installed, the MOI is now ready for one of the most robust and widely used bioconjugation reactions: thiol-maleimide Michael addition.[7][8][] This chemistry is a cornerstone of ADC construction and fluorescent labeling.[10][11]
Conceptual Overview
The nucleophilic thiol attacks the electron-deficient double bond of a maleimide group, forming a stable, covalent thioether bond.[8] The reaction is highly specific for thiols at a pH range of 6.5-7.5, which minimizes side reactions with amines.[][]
Reaction Diagram
Caption: Two-stage bioconjugation using TTEA and thiol-maleimide chemistry.
Detailed Protocol: Thiol-Maleimide Conjugation
-
Rationale: Maintaining a slightly acidic to neutral pH (6.5-7.5) is crucial. At this pH, the thiol exists predominantly in its protonated, yet still reactive, state, while amines are protonated and thus less nucleophilic, ensuring high selectivity.[] Degassing buffers prevents thiol oxidation to disulfides.[13]
-
Materials:
-
Freshly prepared MOI-CONH-CH₂CH₂-SH
-
Maleimide-functionalized molecule (e.g., protein, fluorescent dye)
-
Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS) with 5 mM EDTA, pH 7.2)
-
Organic co-solvent if needed (e.g., DMSO, DMF)
-
-
Procedure:
-
Dissolve the maleimide-functionalized molecule in the degassed reaction buffer to a known concentration (e.g., 1-10 mg/mL for proteins).[7][14]
-
Dissolve the thiolated MOI in a minimal amount of DMSO or DMF, then add it to the maleimide solution. A molar excess of 10-20 fold of the thiolated MOI is often recommended for labeling proteins to drive the reaction to completion.[14][15]
-
Flush the reaction vial with an inert gas (argon or nitrogen), seal, and protect from light (especially if using fluorescent dyes).
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[14][15]
-
Monitor the reaction by analyzing aliquots via SDS-PAGE (for proteins) or HPLC/LC-MS.
-
Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol.
-
Purify the final conjugate to remove excess reagents using an appropriate method, such as gel filtration (e.g., Sephadex G-25), dialysis, or HPLC.[15]
-
Key Considerations & Troubleshooting
-
Maleimide Instability: The resulting thioether bond can undergo a reverse Michael reaction, particularly if an adjacent amine can catalyze hydrolysis of the succinimide ring.[] Using next-generation maleimide derivatives can improve stability.[10][16]
-
Thiol Oxidation: Always use degassed buffers and consider working in an inert atmosphere glovebox for sensitive substrates. If disulfide bonds form, they can often be reduced using a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation.[14]
-
pH Control: Do not let the pH rise above 7.5, as this increases the rate of maleimide hydrolysis and reaction with amines.
Quality Control: Validating Your Results
Every protocol must be a self-validating system. Rigorous analytical characterization is non-negotiable.
Protocol: Thiol Quantification with Ellman's Reagent
-
Rationale: Before proceeding with a conjugation, it is crucial to confirm the concentration of free thiols generated after deprotection. Ellman's Test provides a reliable colorimetric method for this quantification. The reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), reacts with a free thiol to produce a yellow-colored TNB²⁻ anion, which has a strong absorbance at 412 nm.[17][18]
-
Materials:
-
DTNB (Ellman's Reagent)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0).[17]
-
Cysteine hydrochloride for standard curve
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare Standards: Create a standard curve by preparing a series of known concentrations of cysteine in the Reaction Buffer.[17]
-
Prepare DTNB Solution: Dissolve DTNB in the Reaction Buffer to a concentration of 4 mg/mL.[17]
-
Sample Preparation: Dissolve your purified, deprotected MOI-SH in the Reaction Buffer.
-
Reaction: To 250 µL of each standard and your unknown sample, add 25 µL of the DTNB solution. Prepare a blank using buffer only.[18]
-
Incubation: Mix well and incubate at room temperature for 15 minutes.[17][18]
-
Measurement: Measure the absorbance of each solution at 412 nm.[17][19][20]
-
Calculation: Subtract the blank absorbance from your standards and samples. Plot the absorbance of the standards versus their concentration to create a standard curve. Use this curve to determine the concentration of free thiols in your sample. Alternatively, use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to calculate the concentration directly from the Beer-Lambert law.[17]
-
| Analytical Technique | Purpose |
| LC-MS | Confirm mass of intermediates and final conjugate; monitor reaction completion. |
| HPLC/UPLC | Assess purity of all compounds at each stage. |
| NMR Spectroscopy | Confirm the structure of the initial MOI-TTEA conjugate. |
| SDS-PAGE | (For protein conjugates) Visualize the increase in molecular weight post-conjugation. |
Conclusion
This compound is more than a simple chemical reagent; it is a strategic enabler in the rational design of complex therapeutics and chemical probes. By providing a framework for the sequential and controlled introduction of a reactive thiol, TTEA empowers chemists to build molecular bridges, attach payloads, and engineer function with precision. The protocols and insights provided herein serve as a robust starting point for researchers aiming to integrate this versatile linker into their synthetic and medicinal chemistry programs, ultimately accelerating the path from concept to discovery.
References
-
Thiol Quantification Protocol. (n.d.). Scribd. [Link]
-
A Protocol for the Determination of Free Thiols. (n.d.). University of Utah. [Link]
-
Quantitation of sulfhydryls DTNB, Ellman's reagent. (n.d.). Interchim. [Link]
-
Maleimide Conjugation Protocol for Thiol Dyes. (2024-08-07). BioActs. [Link]
-
Maleimide labeling of thiolated biomolecules. (2022-05-03). Bio-Synthesis. [Link]
-
Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. (2022-03-04). National Institutes of Health (NIH). [Link]
-
Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). (n.d.). MDPI. [Link]
-
Ellman's assay for in-solution quantification of sulfhydryl groups. (n.d.). BMG Labtech. [Link]
-
Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. (n.d.). ACS Publications. [Link]
-
Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. (n.d.). [Link]
-
Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. (n.d.). ResearchGate. [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis. [Link]
-
Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020-07-30). National Institutes of Health (NIH). [Link]
-
This compound. (n.d.). PubChem. [Link]
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- 6. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]
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- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
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- 19. scribd.com [scribd.com]
- 20. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Tritylthio)ethylamine Hydrochloride
Welcome to the technical support center for the synthesis of 2-(tritylthio)ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the yield and purity of this important thiol-protected building block. Here, we will delve into the intricacies of the S-tritylation of cysteamine, providing not just protocols, but the scientific reasoning behind them. Our goal is to empower you with the knowledge to troubleshoot common issues and consistently achieve high-yield, high-purity results.
Understanding the Reaction: The S-Tritylation Mechanism
The synthesis of this compound is primarily achieved through the reaction of cysteamine hydrochloride with trityl chloride. The reaction proceeds via a nucleophilic substitution mechanism. Due to the high stability of the triphenylmethyl (trityl) carbocation, which is stabilized by resonance across the three phenyl rings, the reaction often exhibits characteristics of an SN1 pathway.[1]
The key steps in the mechanism are:
-
Formation of the Trityl Cation: In a suitable solvent, trityl chloride can dissociate to form a stable trityl carbocation and a chloride ion. This step is often the rate-determining step.
-
Nucleophilic Attack: The sulfur atom of the thiol group in cysteamine, being a strong nucleophile, attacks the electrophilic trityl carbocation.[2]
-
Deprotonation: The resulting sulfonium ion is then deprotonated to yield the final S-tritylated product.
Caption: S-tritylation of cysteamine via an SN1-like mechanism.
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity while minimizing common side reactions. The rationale for each step is provided to allow for informed modifications if necessary.
Materials and Reagents:
-
Cysteamine hydrochloride
-
Trityl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Ethyl acetate
-
Hexanes
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve cysteamine hydrochloride (1 equivalent) in anhydrous DMF.
-
Rationale: DMF is an excellent polar aprotic solvent that can dissolve both the starting material and the intermediate salts. Anhydrous conditions are crucial to prevent the hydrolysis of trityl chloride to triphenylmethanol, a common byproduct.[3]
-
-
Addition of Base:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 equivalents) dropwise to the stirred solution. Stir for 15-20 minutes.
-
Rationale: Cysteamine is used as its hydrochloride salt. The addition of a base, such as triethylamine, is necessary to neutralize the hydrochloride and generate the free, more nucleophilic thiol.[4] An excess of base is used to also neutralize the HCl that will be formed during the reaction. Cooling the solution helps to control any exothermicity.
-
-
Addition of Trityl Chloride:
-
In a separate flask, dissolve trityl chloride (1.05 equivalents) in a minimal amount of anhydrous DMF.
-
Add the trityl chloride solution dropwise to the cysteamine solution at 0 °C over 30 minutes.
-
Rationale: A slight excess of trityl chloride ensures complete consumption of the cysteamine. Slow, dropwise addition helps to control the reaction rate and minimize side reactions.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cysteamine spot is no longer visible.
-
Rationale: The reaction is typically complete within this timeframe at room temperature. A nitrogen atmosphere is maintained to prevent the oxidation of the free thiol to the disulfide (cystamine).[5]
-
-
Work-up and Isolation:
-
Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
A white precipitate of the crude product should form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove DMF and triethylamine hydrochloride.
-
Dry the crude product under vacuum.
-
Rationale: The product is insoluble in water, allowing for its precipitation and separation from water-soluble byproducts and excess reagents.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Alternatively, for higher purity, the product can be purified by silica gel chromatography.
-
Rationale: Recrystallization is an effective method for removing most impurities. If significant amounts of byproducts like triphenylmethanol are present, chromatography may be necessary.[4]
-
Caption: Optimized workflow for the synthesis of 2-(tritylthio)ethylamine HCl.
Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This guide addresses common issues in a question-and-answer format.
Caption: Troubleshooting decision tree for low product yield.
Q1: My yield of this compound is consistently low. What are the likely causes?
A1: Low yields can often be traced back to a few key areas:
-
Moisture Contamination: Trityl chloride is highly susceptible to hydrolysis, which forms triphenylmethanol. This byproduct not only consumes your starting material but can also complicate purification. Ensure all your glassware is oven-dried and your solvents are anhydrous.
-
Oxidation of Cysteamine: The free thiol of cysteamine can be easily oxidized to form the disulfide, cystamine, especially in the presence of air (oxygen). Maintaining an inert nitrogen or argon atmosphere throughout the reaction is critical.[5]
-
Incomplete Reaction: Ensure the reaction has gone to completion by TLC. If starting material is still present after the recommended time, you may need to extend the reaction time or slightly increase the temperature.
-
Suboptimal Base Amount: An insufficient amount of base will result in a low concentration of the free thiol, slowing down the reaction. Conversely, a large excess of a strong base could potentially lead to other side reactions. The stoichiometry of the base is crucial.
-
Losses during Work-up: The precipitation and filtration steps can lead to product loss if not performed carefully. Ensure the product is fully precipitated by using ice-cold water and allowing sufficient time for it to crash out.
Q2: My final product is a sticky oil or an off-white solid that is difficult to purify. What are the common impurities?
A2: The most common impurities are:
-
Triphenylmethanol: This byproduct from the hydrolysis of trityl chloride is a common contaminant. It can often be removed by careful recrystallization or silica gel chromatography. Its presence can be identified in the 1H NMR spectrum by a characteristic singlet for the hydroxyl proton.
-
Cystamine (Disulfide): The oxidized form of cysteamine. If the reaction was not kept under an inert atmosphere, this can be a significant byproduct. It is generally more polar than the desired product and can be separated by chromatography.
-
N-Tritylated Byproduct: While S-tritylation is favored due to the higher nucleophilicity of sulfur, some N-tritylation of the amine group can occur, especially if the thiol is temporarily oxidized or if the reaction conditions are not optimized. This byproduct will have a significantly different Rf value on TLC.
-
Unreacted Trityl Chloride: If the work-up is not thorough, unreacted trityl chloride may remain. Washing the crude product with a non-polar solvent like hexanes can help remove it.
Q3: I am having trouble with the recrystallization of the final product. It either oils out or the yield is very low. What can I do?
A3: Recrystallization can be challenging. Here are some tips:
-
Solvent System: Experiment with different solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot, and a non-polar solvent in which it is insoluble. Examples include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This encourages the formation of larger, purer crystals.
-
Seeding: If you have a small amount of pure product, you can add a seed crystal to the cooled, saturated solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and promote crystallization.
-
Avoid Oiling Out: If the product oils out, it means the solution is too saturated or is cooling too quickly. Try adding a small amount of the more polar solvent to the hot solution before cooling, or ensure the cooling process is very gradual.
Frequently Asked Questions (FAQs)
-
Can I use a different base instead of triethylamine? Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be used. Inorganic bases like potassium carbonate have also been reported, but may require different solvent systems like DMSO.[4]
-
Is it necessary to use the hydrochloride salt of cysteamine? While it is possible to use the free base of cysteamine, it is less stable and more prone to oxidation. The hydrochloride salt is more stable for storage and handling.
-
How can I be sure my trityl chloride is of good quality? Trityl chloride should be a white to off-white crystalline solid. If it is yellow or appears hydrolyzed, it may be of poor quality and should be recrystallized or replaced.
-
What is the expected yield for this reaction? With the optimized protocol, yields of 70-90% are achievable. However, the yield will depend on the purity of the reagents and the careful execution of the experimental procedure.
Data Summary: Impact of Reaction Conditions on Yield
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Solvent | Anhydrous DMF | High | Good solubility of reactants and intermediates. |
| Protic Solvents (e.g., Ethanol) | Lower | Can react with trityl chloride. | |
| Base | Triethylamine (2.2 eq) | High | Effectively neutralizes HCl and liberates the free thiol. |
| Insufficient Base (<2 eq) | Low | Incomplete formation of the nucleophilic free thiol. | |
| Atmosphere | Inert (Nitrogen/Argon) | High | Prevents oxidation of the thiol to disulfide. |
| Air | Lower | Oxidation of cysteamine to cystamine reduces the amount of starting material available for S-tritylation.[5] | |
| Temperature | 0 °C to Room Temp | Optimal | Balances reaction rate with minimizing side reactions. |
| Elevated Temperature | Variable | May increase reaction rate but can also promote side reactions like N-tritylation. |
Safety Precautions
-
Trityl Chloride: Corrosive and causes severe skin and eye burns. It is also moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Cysteamine Hydrochloride: Harmful if swallowed and causes skin and eye irritation. Handle with appropriate PPE in a well-ventilated area.[6]
-
Triethylamine and DMF: Both are flammable and have associated health hazards. Handle in a fume hood and avoid sources of ignition.
-
General Precautions: Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment. Perform the reaction in a well-ventilated fume hood.
References
-
ResearchGate. (2025, August 6). Acid-catalysed hydrolysis of trityl derivatives in strongly acidic aqueous media. [Link]
- Google Patents. (1971, May 4). Process of preparing tritylamines.
-
PubChem. This compound. [Link]
-
Bapeks. 2-Tritylthio-1-ethylamine.HCl. [Link]
-
PubChem. This compound. [Link]
-
Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. [Link]
-
Arkivoc. II. The reaction of tritylamine with oxiranes – synthesis of N-trityl-β-aminoalcohols. [Link]
-
ResearchGate. (2025, August 6). I. N‐trityl derivatives of aromatic primary amines. [Link]
-
OpenStax. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition. [Link]
-
Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. [Link]
-
ACG Publications. (2022, June 13). Synthesis and reactivity of novel trityl-type protecting groups. [Link]
-
Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]
-
YouTube. (2020, November 5). 7.3 SN1 vs SN2 | Organic Chemistry. [Link]
-
MDPI. (2021, March 23). Challenges for cysteamine stabilization, quantification, and biological effects improvement. [Link]
-
YouTube. (2013, October 2). SN1 vs SN2 Reactions - How to Differentiate. [Link]
-
PMC. (2022, July 21). Dithiol Based on l-Cysteine and Cysteamine as a Disulfide-Reducing Agent. [Link]
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- 6. This compound | C21H22ClNS | CID 18427267 - PubChem [pubchem.ncbi.nlm.nih.gov]
Trityl Group Deprotection: A Technical Support Guide
Welcome to the technical support center for trityl group deprotection. This guide is designed for researchers, scientists, and drug development professionals who utilize trityl protecting groups in their synthetic workflows. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you navigate the complexities of trityl deprotection and ensure the success of your experiments.
Introduction to Trityl Group Deprotection
The triphenylmethyl (trityl, Trt) group is a widely used protecting group for primary alcohols, amines, and thiols due to its steric bulk and, most notably, its acid lability.[1] Its removal is a critical step in the synthesis of complex molecules like peptides, oligonucleotides, and carbohydrates.[1] While seemingly straightforward, trityl deprotection can be fraught with challenges, leading to incomplete reactions, side products, and reduced yields. This guide provides expert insights into the causality behind these issues and offers field-proven solutions.
The core of trityl deprotection chemistry revolves around the acid-catalyzed cleavage of the C-O, C-N, or C-S bond, which generates a highly stable trityl carbocation.[1] The stability of this cation, a double-edged sword, is central to both the ease of deprotection and the prevalence of associated problems.[2]
Troubleshooting Guide
This section is structured to help you diagnose and resolve specific issues you may encounter during trityl group deprotection.
Issue 1: Incomplete or Slow Deprotection
A primary indicator of this issue is the presence of a significant amount of starting material in your reaction mixture, as observed by TLC, HPLC, or mass spectrometry.[3]
Probable Causes:
-
Reversibility of the Reaction: The acid-catalyzed cleavage of the trityl group is a reversible reaction. The liberated trityl cation can re-attach to the deprotected nucleophile, leading to an equilibrium that does not favor the product.[3]
-
Insufficient Acid Strength or Concentration: The rate of deprotection is highly dependent on the acidity of the medium.[4] Weaker acids or insufficient concentrations may not be adequate to drive the reaction to completion, especially for less labile trityl derivatives.
-
Steric Hindrance: In large or sterically congested molecules, the acidic reagent may have limited access to the trityl-protected site, slowing down the reaction rate.[5]
-
Problematic Residues: Certain residues, such as N-terminal asparagine (Asn), are known to undergo sluggish deprotection when protected with a trityl group.[5][6]
Solutions and Experimental Protocols:
-
Optimize the Cleavage Cocktail:
-
Increase Acid Concentration: For stubborn deprotections, a higher concentration of a strong acid like trifluoroacetic acid (TFA) is often effective.[7] A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[7]
-
Use a Stronger Acid: If milder acids like acetic or formic acid are proving ineffective, switching to TFA is a standard approach.[2]
-
Incorporate Scavengers: The addition of a scavenger is crucial to trap the trityl cation and prevent re-attachment.[3] Triisopropylsilane (TIS) is highly effective as it irreversibly converts the trityl cation to triphenylmethane.[3]
-
-
Extend Reaction Time: For issues related to steric hindrance or slow-reacting residues like N-terminal Asn(Trt), extending the reaction time to 4-6 hours or even performing a second cleavage with fresh reagents can be beneficial.[5]
-
Consider Alternative Protecting Groups for Future Syntheses: For particularly problematic sequences, consider using a more labile trityl derivative, such as a methoxy-substituted trityl group (MMT, DMT), or a different protecting group altogether for future syntheses.[4][6]
Protocol 1: Standard TFA-Mediated Deprotection of a Trityl Ether
-
Materials: Trityl-protected compound, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Cold diethyl ether.
-
Procedure:
-
Dissolve the trityl-protected compound in DCM.
-
Add TIS (2.5-5% v/v) to the solution.[8]
-
Add TFA (e.g., 10-95% v/v depending on the lability of other protecting groups) dropwise and stir at room temperature.[7][9]
-
Monitor the reaction by TLC or LC-MS. Reaction times typically range from 1 to 4 hours.[3][10]
-
Upon completion, evaporate the solvent.
-
Precipitate the deprotected product by adding cold diethyl ether.[7]
-
Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.[7]
-
Dry the crude product under a stream of nitrogen.[7]
-
Issue 2: Observation of Unexpected Side Products
The appearance of unexpected peaks in your analytical data often points to side reactions occurring during deprotection.
Probable Causes:
-
Alkylation by Trityl Cation: The highly reactive trityl cation can act as an electrophile and alkylate other nucleophilic residues in your molecule, such as tryptophan, methionine, cysteine, or tyrosine.[5]
-
Oxidation: For cysteine deprotection, the resulting free thiol is susceptible to oxidation, leading to the formation of disulfide-linked dimers or oligomers.[3]
-
Depurination: In oligonucleotide synthesis, prolonged exposure to strong acids can lead to the cleavage of the N-glycosidic bond of purine bases (adenine and guanine).[4]
-
Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups (e.g., Boc, tBu), they may be partially or fully cleaved under the deprotection conditions.[11]
Solutions and Experimental Protocols:
-
Effective Scavenging is Key: The most critical step to prevent alkylation is the efficient trapping of the trityl cation.
-
Use a Scavenger Cocktail: Employ a mixture of scavengers tailored to your substrate. For peptides containing sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT) is a common choice.[3]
-
Common Scavengers and Their Roles:
-
Triisopropylsilane (TIS): An excellent scavenger for the trityl cation.[12]
-
1,2-Ethanedithiol (EDT): Particularly useful for Cys(Trt) deprotection as it aids in its removal and helps keep the thiol in a reduced state.[5]
-
Water: Acts as a scavenger.[5]
-
Phenol: Helps protect tyrosine and tryptophan residues.[5]
-
-
-
Milder Deprotection Conditions:
-
Use Weaker Acids: To maintain the integrity of other acid-labile groups, consider using milder acids like formic acid or acetic acid.[2][13] It's possible to selectively deprotect trityl ethers in the presence of TBS ethers using these acids.[2]
-
Lower TFA Concentration: For selective on-resin deprotection, a low concentration of TFA (1-5%) in DCM can be used.[5]
-
Protocol 2: Deprotection using Formic Acid
-
Materials: Trityl-protected alcohol, Formic acid (97%+), Dioxane (optional), Ethanol, Diethyl ether, Water.[1]
-
Procedure:
-
Treat the trityl-protected alcohol with cold formic acid for approximately 3-5 minutes.[1]
-
Evaporate the formic acid under reduced pressure. Co-evaporation with dioxane can aid in its complete removal.[1]
-
The residue can be further purified by extraction or chromatography to remove the triphenylmethanol byproduct.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed trityl deprotection?
The deprotection begins with the protonation of the heteroatom (oxygen, nitrogen, or sulfur) attached to the trityl group. This is followed by the cleavage of the C-heteroatom bond to release the deprotected functional group and the highly stable trityl carbocation.[1] The stability of this cation is due to the extensive resonance delocalization of the positive charge across the three phenyl rings.[1]
Q2: How can I selectively deprotect a trityl group in the presence of a Boc group?
Selective deprotection can often be achieved by carefully choosing the acidic conditions. The trityl group is generally more acid-labile than the Boc group. Using milder acidic conditions, such as a 50% aqueous acetic acid solution, can sometimes selectively remove the trityl group while leaving the Boc group intact.[10][14]
Q3: Are there different types of trityl groups with varying lability?
Yes, the acid lability of the trityl group can be fine-tuned by introducing electron-donating groups (e.g., methoxy) to the phenyl rings. This modification further stabilizes the trityl cation, making the protecting group easier to cleave.[4] The order of increasing acid lability is: Trt < MMT (4-methoxytrityl) < DMT (4,4'-dimethoxytrityl) < TMT (4,4',4''-trimethoxytrityl).[4][14]
Q4: Can the trityl group be removed under non-acidic conditions?
While acid-catalyzed cleavage is the most common method, other deprotection strategies exist, including reductive and oxidative methods.[10] For example, catalytic hydrogenolysis can sometimes be used.[15] There are also reports of indium-mediated cleavage for N-trityl-protected tetrazoles.[16]
Q5: I am observing loss of my trityl group during workup and purification. What could be the cause?
Unintentional deprotection can occur under seemingly mild conditions. For instance, in oligonucleotide synthesis, significant loss of the 5'-trityl group can happen during drying under high vacuum, especially for amino-modified oligos.[17] This is hypothesized to be due to the removal of volatile basic counterions, leading to a localized acidic environment. The addition of a non-volatile base like Tris can mitigate this issue.[17] Also, some silica gels can be slightly acidic and may cause deprotection during column chromatography.[18]
Visualizing the Process
To better understand the key aspects of trityl deprotection, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.
Caption: Mechanism of trityl deprotection and the role of scavengers.
Caption: Troubleshooting workflow for incomplete trityl deprotection.
Summary of Deprotection Conditions
| Reagent(s) | Solvent(s) | Temperature | Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | Broad applicability for acid-stable compounds.[10] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | A milder alternative to TFA.[10] |
| Acetic Acid (aq. 50%) | Water | Not Specified | Not Specified | Can be used for selective deprotection in the presence of Boc groups.[10] |
| Low % TFA in DCM (1-5%) | DCM | Room Temp | ~30 min | For selective on-resin deprotection.[5][7] |
References
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]
-
ResearchGate. (n.d.). A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Retrieved from [Link]
-
PubMed. (2024). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap. Retrieved from [Link]
-
Taylor & Francis Online. (2024). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses – filling the gap. Retrieved from [Link]
- Google Patents. (n.d.). US5714597A - Use of carbocation scavenger during oligonucleotide synthesis.
-
NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
PTC-Acid Deprotection of Trityl Group. (n.d.). Retrieved from [Link]
-
Modified Trityl Ester Protecting Groups in Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Thieme Gruppe. (n.d.). Trityl Group Deprotection from Tetrazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
PubMed. (n.d.). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides: A Concise Synthesis of (−)-Cobactin T. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
YouTube. (2025). How to Remove a Trityl Group (Selective Deprotection of Trityl). Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Retrieved from [Link]
-
ResearchGate. (n.d.). I have to prepare a mono deprotection over the bis S-trityl group, How can I do it more selective way? Please help me to find a way?. Retrieved from [Link]
-
ResearchGate. (n.d.). A Facile Method for Deprotection of Trityl Ethers Using Column Chromatography. Retrieved from [Link]
Sources
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- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 15. youtube.com [youtube.com]
- 16. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 17. glenresearch.com [glenresearch.com]
- 18. acgpubs.org [acgpubs.org]
solubility issues of 2-(Tritylthio)ethylamine hydrochloride and solutions
Technical Support Center: 2-(Tritylthio)ethylamine Hydrochloride
Guide Objective: This document provides a comprehensive troubleshooting guide and an FAQ section to address common solubility challenges encountered with this compound (CAS: 15297-43-5). The following information is curated from established chemical principles and field-proven laboratory practices to assist researchers, scientists, and drug development professionals in achieving successful experimental outcomes.
Understanding the Molecule: The Root of Solubility Challenges
This compound is a bifunctional molecule with inherent solubility conflicts. Its structure contains two distinct regions with opposing polarities, which is the primary source of dissolution difficulties.[1]
-
The Trityl Group (Triphenylmethyl): This large, bulky moiety consists of three phenyl rings, making it extremely non-polar (hydrophobic or lipophilic). It significantly contributes to the molecule's tendency to dissolve in organic solvents.[1]
-
The Ethylamine Hydrochloride Group: This portion of the molecule is a salt, making it polar and hydrophilic. It seeks to interact with polar solvents like water.[2]
This structural duality means the compound is often poorly soluble in highly polar solvents (like water alone) and non-polar solvents (like hexanes). Achieving a stable solution requires a solvent system that can adequately solvate both the hydrophobic and hydrophilic ends of the molecule.
Caption: Molecular structure highlighting the conflicting polarity regions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for creating a high-concentration stock solution?
For most applications, especially in drug discovery and biological assays, the recommended solvent is Dimethyl Sulfoxide (DMSO) .[1] DMSO is a strong polar aprotic solvent that is effective at solvating both the bulky trityl group and the polar hydrochloride salt.[1] Acetonitrile can also be used, though it may be slightly less effective for achieving very high concentrations.[1]
Q2: My compound won't dissolve in my aqueous buffer (e.g., PBS). Why?
Direct dissolution in purely aqueous systems is highly challenging and generally not recommended. The large, hydrophobic trityl group prevents the molecule from being adequately solvated by water, leading to the formation of a suspension or an oily precipitate. For aqueous applications, a co-solvent approach is necessary. Prepare a concentrated stock in DMSO first, and then dilute it into your buffer (see SOP-02).
Q3: Can I use heat or sonication to help dissolve the compound?
Yes, gentle warming (e.g., to 30-40°C) and sonication can be used to increase the rate of dissolution. These methods provide the energy needed to overcome the crystal lattice energy. However, prolonged exposure to high heat should be avoided as it can potentially degrade the compound. Always check the solution for clarity after it cools back to room temperature, as precipitation can occur.
Q4: My solution turned cloudy immediately after diluting my DMSO stock into an aqueous buffer. What happened?
This is a classic case of the compound "crashing out" of solution. It occurs when the final concentration of the organic co-solvent (DMSO) in the aqueous buffer is too low to keep the hydrophobic compound dissolved. The compound's solubility limit in the final mixed-solvent system has been exceeded.
-
Solution:
-
Lower the final concentration of your compound.
-
Increase the percentage of DMSO in the final solution (if your experimental system can tolerate it).
-
Try adding the aqueous buffer to the DMSO stock dropwise while vortexing, rather than the other way around.
-
Q5: Is the compound stable in acidic solutions?
Caution is required. The trityl (Trt) group is known to be a labile protecting group under acidic conditions .[1] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to intentionally cleave the trityl-sulfur bond.[1][3] While the hydrochloride salt form provides some acidity, preparing solutions in strongly acidic buffers (pH < 4) for extended periods or at elevated temperatures may lead to the gradual hydrolysis of the trityl group, yielding free cysteamine.[4][5] For most applications, use buffers near neutral pH (6.5-7.5).[1]
In-Depth Troubleshooting Workflow
Encountering a solubility issue can be frustrating. This workflow provides a logical path to diagnose and solve the problem.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Standard Operating Protocols (SOPs)
SOP-01: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is designed to create a master stock solution for subsequent dilution.
-
Preparation: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Weighing: Accurately weigh the desired amount of this compound into a clean, dry glass vial (e.g., an amber vial to protect from light).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If the solid persists, place the vial in a sonicator bath for 5-10 minutes.
-
Gentle Warming (Optional): If sonication is insufficient, warm the solution in a water bath at 30-40°C for 10-15 minutes with intermittent vortexing.
-
Verification: Once cooled to room temperature, visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container. The compound should be kept in a dark place under an inert atmosphere for long-term stability.
SOP-02: Dilution of DMSO Stock into Aqueous Media
This protocol minimizes the risk of precipitation when preparing working solutions for biological assays.
-
Calculate Volumes: Determine the required volumes of your DMSO stock and aqueous buffer to achieve the final desired concentration of the compound and a tolerable percentage of DMSO (typically ≤1% v/v).
-
Aliquot Stock: In a microcentrifuge tube, aliquot the required volume of the DMSO stock solution.
-
Serial Dilution (Recommended): To avoid shocking the compound out of solution, perform a serial or stepwise dilution. First, dilute the DMSO stock into a small volume of buffer, vortex well, and then add this intermediate solution to the final volume of the buffer.
-
Direct Dilution (Alternative): While vortexing the final volume of aqueous buffer, add the DMSO stock solution drop-by-drop or in a slow stream. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
Final Inspection: After mixing, ensure the final solution is clear. If cloudiness appears, the solubility limit has been exceeded, and the experiment should be repeated at a lower final concentration.
Reference Data
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 15297-43-5 | [1][6] |
| Molecular Formula | C₂₁H₂₂ClNS | [1][6] |
| Molecular Weight | 355.9 g/mol | [1][6] |
| Appearance | White crystalline solid | [1] |
| Storage | +2 to +8 °C, Keep in dark place, inert atmosphere | [7] |
Table 2: Solvent Selection Guide (Qualitative)
This table provides general guidance. Solubility should be empirically tested for your specific concentration needs.
| Solvent | Polarity | Type | Expected Solubility | Notes |
| DMSO | 0.444 | Polar Aprotic | High | Recommended for stock solutions.[1] |
| DMF | 0.386 | Polar Aprotic | Good | Good alternative to DMSO. |
| Acetonitrile | 0.460 | Polar Aprotic | Moderate | May be less effective than DMSO for high concentrations.[1] |
| Ethanol | 0.654 | Polar Protic | Moderate | Mentioned as a recrystallization solvent, suggesting solubility.[1] |
| Methanol | 0.762 | Polar Protic | Low to Moderate | May require heating. |
| Dichloromethane (DCM) | 0.309 | Non-polar | Moderate | Useful in organic synthesis applications. |
| Water / Aqueous Buffers | 1.000 | Polar Protic | Very Low / Insoluble | Requires a co-solvent like DMSO. |
| Hexane / Heptane | 0.009 | Non-polar | Insoluble | The polar salt end prevents dissolution. |
Polarity values are relative and sourced from standard solvent property tables.[8]
References
-
Mocali, A., et al. (2001). Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. Journal of Organic Chemistry, 66(16), 5568-74. [Link]
-
Abeywickrema, A. N., et al. (2007). Acid-catalysed hydrolysis of trityl derivatives in strongly acidic aqueous media. Canadian Journal of Chemistry, 85(8), 548-557. [Link]
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
Class, Y. E. (2002). Use of trityl thiol for stereoselective thioester synthesis: A new preparation of (S)-thiolactic acid. Tetrahedron: Asymmetry, 13(21), 2345-2348. [Link]
-
ResearchGate. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. [Link]
-
Bapeks. 2-Tritylthio-1-ethylamine.HCl. [Link]
-
Pharmaffiliates. CAS No : 1095-85-8 | Product Name : 2-(Tritylthio)ethanamine. [Link]
-
Solubility of Things. Ethylamine hydrochloride. [Link]
-
PubChem - National Center for Biotechnology Information. This compound. [Link]
-
PubChem - National Center for Biotechnology Information. 2-(Ethylthio)ethylamine hydrochloride. [Link]
-
University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]
Sources
- 1. Buy this compound | 15297-43-5 [smolecule.com]
- 2. solubilityofthings.com [solubilityofthings.com]
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- 5. researchgate.net [researchgate.net]
- 6. This compound | C21H22ClNS | CID 18427267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Tritylthio-1-ethylamine.HCl [bapeks.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for 2-(Tritylthio)ethylamine Hydrochloride
Welcome to the technical support center for 2-(Tritylthio)ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the use of this versatile bifunctional reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and enhance the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the handling, properties, and reactivity of this compound.
Q1: What is this compound and what are its primary applications?
A: this compound (C₂₁H₂₂ClNS) is a bifunctional organic compound.[1][2] It features a primary amine and a thiol group, where the thiol is protected by a bulky trityl (triphenylmethyl) group. The primary amine is present as a hydrochloride salt.
Its core utility lies in its role as a linker or building block in multi-step organic synthesis, particularly in medicinal chemistry and bioconjugation.[3] The trityl group provides robust protection for the highly nucleophilic thiol, preventing unwanted side reactions like disulfide formation, while the amine group is available for conjugation, such as amide bond formation.[3][4] After the amine has been modified, the trityl group can be selectively removed under acidic conditions to reveal the free thiol for subsequent reactions, such as conjugation to maleimides or formation of disulfide bonds.[3]
Q2: How should I properly store and handle this compound?
A: Proper storage is crucial for maintaining the integrity of the reagent.
-
Storage Conditions: It should be stored in a cool, dry place, typically at +2 to +8 °C, under an inert atmosphere (e.g., argon or nitrogen).[5][6] Keep the container tightly sealed to prevent moisture absorption and potential oxidation.
-
Handling: The compound is a solid.[6] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust.
Q3: What are the solubility characteristics of this compound?
A: The molecule possesses both a large, non-polar trityl group and a polar amine hydrochloride salt. This dual nature influences its solubility. It is generally soluble in organic solvents like chloroform and ethanol.[7] Its solubility in aqueous solutions is limited due to the hydrophobic trityl group, though the hydrochloride salt form enhances its solubility in polar or acidic aqueous media compared to its free-base form. For reactions, solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are often used.
Q4: Why is the amine provided as a hydrochloride salt, and what are the implications for my reaction?
A: The primary amine is supplied as a hydrochloride salt to enhance its stability and shelf-life, preventing degradation and side reactions. However, in this salt form, the amine's lone pair of electrons is protonated (R-NH₃⁺), rendering it non-nucleophilic.
This is a critical point for experimental design: Before the amine can participate in any nucleophilic reaction (e.g., acylation, alkylation, amide coupling), it must be neutralized to its free base form (R-NH₂). This is typically achieved by adding a non-nucleophilic organic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), to the reaction mixture.[8] The base scavenges the HCl, liberating the free amine to react with your electrophile.
Section 2: Troubleshooting Guides & Optimization Protocols
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Deprotection (Detritylation) Issues
Q5: My S-trityl deprotection is incomplete. Why is this happening and how can I fix it?
A: This is one of the most common challenges. Incomplete deprotection stems from the mechanism of acid-catalyzed cleavage. The reaction is reversible because the liberated trityl cation (Ph₃C⁺) is highly stable and can re-attach to the nucleophilic free thiol.[9]
Causality: The deprotection proceeds via protonation of the sulfur atom, followed by cleavage to form the free thiol and the trityl carbocation. Without a "trap" for this carbocation, an equilibrium is established that may favor the protected state.
Solution: The Scavenger Cocktail. To drive the reaction to completion, you must include a scavenger in your cleavage cocktail. The scavenger's role is to irreversibly react with and neutralize the trityl cation, preventing it from re-attaching to the thiol.[9]
dot
Caption: General workflow for amide coupling with 2-(Tritylthio)ethylamine HCl.
| Base | pKa of Conjugate Acid | Suitability & Rationale |
| Triethylamine (TEA) | ~10.7 | A common, cost-effective choice. Sufficiently basic to deprotonate the amine. [8] |
| N,N-Diisopropylethylamine (DIPEA) | ~10.7 | Also known as Hünig's base. It is sterically hindered, making it non-nucleophilic and ideal for preventing side reactions with sensitive electrophiles. |
| Table 2: Common Bases for Amine Hydrochloride Neutralization. |
Experimental Protocol for a Typical Amide Coupling:
-
Dissolve this compound (1 eq.) in an anhydrous aprotic solvent like DMF or DCM.
-
Add your chosen base (e.g., DIPEA, 1.5 eq.) and stir for 5-10 minutes at room temperature.
-
In a separate flask, activate your carboxylic acid (1.1 eq.) with a coupling agent (e.g., HATU, HOBt/EDC).
-
Add the activated carboxylic acid solution to the free amine solution.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.
-
Perform an aqueous workup to remove the coupling by-products and excess base before purification.
References
-
Maltese, M. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry, 66(23), 7615-25. [Link]
- Maltese, M. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry.
-
Maltese, M. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ResearchGate. [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]
-
Kocienski, P. J. (n.d.). Thiol Protecting Groups. Thieme. [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. Common Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Cys thiol protection with the trityl (Trt) protecting group. ResearchGate. [Link]
-
K. C. Nicolaou Group. (n.d.). Protecting Groups. Scripps Research. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]
-
Bapeks. (n.d.). 2-Tritylthio-1-ethylamine.HCl. Bapeks. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
ResearchGate. (2014). What is the role of TEA in amide coupling, in the reaction between the 2nd amine and benzoyl chloride?. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. [Link]
-
PubChem. (n.d.). 2-(Ethylthio)ethylamine hydrochloride. PubChem. [Link]
Sources
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- 3. Buy this compound | 15297-43-5 [smolecule.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 2-Tritylthio-1-ethylamine.HCl [bapeks.com]
- 6. 2-(Tritylthio)ethanamine | 1095-85-8 [sigmaaldrich.com]
- 7. Triethylamine hydrochloride | 554-68-7 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
preventing side reactions with 2-(Tritylthio)ethylamine hydrochloride
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals utilizing 2-(Tritylthio)ethylamine hydrochloride. Its purpose is to provide in-depth, field-tested insights into preventing common side reactions, troubleshooting experimental challenges, and ensuring the successful application of this versatile reagent. Our focus is on the causality behind experimental choices to empower users with a robust understanding of the underlying chemistry.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the reagent's properties and applications.
Q1: What is this compound and what is its primary application?
A: this compound is a chemical compound featuring a cysteamine backbone where the thiol group is protected by a bulky trityl (triphenylmethyl) group, and the amine is present as a hydrochloride salt.[1][2] Its primary application is in organic and medicinal chemistry as a protected source of aminothiol. The trityl group serves as a protecting group for the highly reactive thiol functionality, allowing for selective modifications at other parts of a molecule without interference from the thiol.[1] Once the desired synthetic steps are complete, the trityl group can be removed to reveal the free thiol, which is then available for subsequent reactions, such as bioconjugation.[1]
Q2: Why is the trityl (Trt) group effective for protecting thiols?
A: The trityl group is highly effective for several reasons:
-
Steric Bulk: Its large size physically hinders the thiol group from participating in unwanted reactions.[3][4]
-
Acid Lability: It can be readily removed under specific acidic conditions that are often orthogonal to other protecting groups used in complex syntheses, such as Fmoc chemistry in peptide synthesis.[3][5][6]
-
Stability: The S-Trt bond is stable under neutral and basic conditions, providing a wide window of compatibility for other synthetic transformations.[3][4]
-
Cation Stability: Upon cleavage, it forms a highly stable trityl carbocation due to the extensive resonance delocalization across its three phenyl rings. This stability is a key factor in its lability.[3][7]
Q3: What is the single most common challenge encountered during its use?
A: The most prevalent issue is the incomplete deprotection of the thiol group.[8][9] This arises because the acid-catalyzed cleavage of the S-trityl bond is a reversible equilibrium. The liberated, highly stable trityl cation can react with the nucleophilic free thiol, re-forming the starting material and preventing the reaction from going to completion.[8][9] This is the primary challenge that necessitates the specific protocols and troubleshooting steps detailed in this guide.
Q4: How should this compound be stored to ensure its stability?
A: Proper storage is crucial to maintain the integrity of the reagent. It should be kept in a tightly sealed container in a dark, dry place under an inert atmosphere (e.g., argon or nitrogen) at room temperature. This prevents potential oxidation of the thioether and hydrolysis, ensuring its reactivity and purity for experimental use.
Part 2: Troubleshooting Guide: Deprotection Side Reactions
This section provides a problem-oriented approach to identifying and solving specific side reactions encountered during the critical deprotection step.
Problem: My analytical data (LC-MS) shows incomplete removal of the trityl group, with a significant peak for my starting material.
Q: Why is my S-trityl deprotection incomplete, and how can I drive the reaction to completion?
A: This is the classic issue of cleavage equilibrium. The acid protonates the sulfur, allowing the stable trityl cation to leave. However, this cation is a potent electrophile and can be recaptured by the free thiol.[8][9]
Solution: Use of Scavengers. To make the deprotection irreversible, you must include a "scavenger" in your cleavage cocktail. A scavenger is a nucleophile that is more reactive towards the trityl cation than the desired thiol or is used in a large excess to trap the cation permanently.
-
Mechanism of Action: The scavenger reacts with the trityl cation, forming a stable, unreactive species. This removes the cation from the equilibrium, preventing re-attachment to the thiol and driving the reaction towards the deprotected product according to Le Châtelier's principle.
-
Recommended Scavengers: Triisopropylsilane (TIS) or triethylsilane (TES) are highly effective.[10] They act via reductive quenching of the cation. Water can also serve as a scavenger, but silanes are generally more efficient.
Problem: I'm observing new high molecular weight peaks in my HPLC, often corresponding to double the mass of my expected product.
Q: What is causing the formation of dimers or oligomers after deprotection?
A: The appearance of these species is a strong indicator of oxidation . Once the protective trityl group is removed, the resulting free thiol (-SH) is highly susceptible to oxidation, especially in the presence of air (oxygen). Two deprotected thiol groups can readily oxidize to form a disulfide bond (-S-S-), linking two molecules of your product together.[8]
Solution: Create a Reducing Environment.
-
Inert Atmosphere: Always conduct the deprotection and subsequent workup under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.[1]
-
Reducing Agents: Add a reducing agent to the cleavage cocktail. 1,2-Ethanedithiol (EDT) is a common and effective choice that helps maintain a reducing environment, preventing disulfide bond formation.[8]
Problem: My desired product is formed, but my mass spectrum also shows adducts of +243 Da, or the trityl group has attached to other nucleophilic sites (e.g., tryptophan in peptides).
Q: How do I prevent the liberated trityl cation from reacting with other parts of my molecule?
A: This side reaction is another consequence of the high reactivity of the trityl cation. If not effectively trapped, this potent electrophile will react with any available nucleophile in the reaction mixture.[7]
Solution: Optimize the Scavenger Cocktail.
-
Sufficient Concentration: Ensure your scavenger is present in a sufficient stoichiometric excess. A common cleavage cocktail for peptides is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% TIS.[9]
-
Proper Choice of Scavenger: For molecules containing sensitive functional groups like tryptophan, TIS is crucial as it is highly effective at quenching the trityl cation before it can cause side reactions.
Problem: The trityl group was successfully removed, but my other acid-sensitive protecting groups (e.g., Boc, t-Butyl ethers) were also cleaved.
Q: How can I selectively deprotect the S-trityl group while preserving other acid-labile groups?
A: This requires leveraging the concept of orthogonality , where different protecting groups are removed under distinct chemical conditions.[11] The S-trityl group is more acid-labile than many other common groups like Boc. You can achieve selectivity by carefully tuning the acidity of the deprotection conditions.[4]
Solution: Use Milder Acidic Conditions.
-
Avoid Strong Acids: Instead of neat TFA, use a milder acid system. For example, a solution of 1-5% TFA in a non-reactive solvent like Dichloromethane (DCM) with a silane scavenger can often selectively cleave the trityl group.[10]
-
Dichloroacetic Acid: A solution of 20% dichloroacetic acid in DCM has also been reported for selective Trt removal.[10]
-
Reaction Monitoring: When using milder conditions, it is critical to monitor the reaction closely (e.g., by TLC or LC-MS) to determine the optimal time for complete S-trityl removal without affecting other groups.[5]
Part 3: Protocols and Methodologies
Data Presentation: Comparative Guide to Cleavage Cocktails
The selection of the appropriate cleavage cocktail is critical for success. The table below summarizes common cocktails and their applications.
| Cocktail Composition (v/v/v) | Reagents | Target Application | Key Considerations & Cautions |
| Cocktail A (Standard, "Reagent B") | TFA / TIS / H₂O (95:2.5:2.5) | Robust, general-purpose deprotection of Trt-thiols, especially in solid-phase peptide synthesis.[9] | High Acidity: Will cleave most other acid-labile groups (Boc, tBu). TIS is essential to prevent side reactions. |
| Cocktail B (Reducing) | TFA / TIS / H₂O / EDT (94:2.5:2.5:1) | For substrates prone to oxidation. | EDT has a strong odor and must be handled in a fume hood. Maintains a reducing environment.[8] |
| Cocktail C (Mild, Orthogonal) | TFA / TIS / DCM (1:5:94) | Selective deprotection of S-Trt in the presence of more stable acid-labile groups (e.g., Boc).[10] | Reaction times may be longer. Requires careful monitoring to avoid incomplete cleavage or eventual loss of other groups. |
| Cocktail D (Alternative Mild) | Dichloroacetic Acid / DCM (20:80) | Alternative for selective Trt removal.[10] | Useful when TFA is not desired. Always requires scavenger addition (e.g., TIS). |
Experimental Protocol: Standard S-Trityl Deprotection
This protocol is designed for robust, complete deprotection where selectivity is not the primary concern.
-
Preparation: Ensure the this compound-containing substrate is dry. If it is on a solid-phase resin, wash thoroughly with DCM and dry under vacuum for at least one hour.[9]
-
Cocktail Formulation: In a certified chemical fume hood, prepare the cleavage cocktail. For every 100 mg of substrate (or resin), plan to use 2 mL of cocktail. A standard formulation is TFA/TIS/Water (95:2.5:2.5 v/v/v) .[9] Caution: TFA is highly corrosive. Always wear appropriate personal protective equipment (PPE).
-
Reaction: Add the freshly prepared cleavage cocktail to the substrate. Agitate the mixture at room temperature. A characteristic deep yellow or orange color should develop, indicating the formation of the trityl cation.[9]
-
Incubation: Allow the reaction to proceed for 2-3 hours at room temperature.[9] Progress can be monitored by taking a small aliquot, precipitating the product, and analyzing by LC-MS.
-
Product Isolation:
-
For Solid-Phase: Filter the mixture to separate the resin. Collect the filtrate containing the cleaved product.[9]
-
For Solution-Phase: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the TFA.
-
-
Precipitation: Add the filtrate/concentrated solution dropwise into a 10-fold excess of cold diethyl ether. A white precipitate of the crude product should form.[9]
-
Purification: Centrifuge the ether suspension to pellet the product. Decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers and the trityl byproduct (triphenylmethanol or its ether). Dry the final product under vacuum. Further purification can be achieved by HPLC if necessary.
Part 4: Visualization & Workflow Diagrams
Diagram 1: S-Trityl Deprotection & Scavenging Mechanism
Caption: The acid-catalyzed equilibrium of S-Trityl cleavage and the role of scavengers in trapping the trityl cation.
Diagram 2: Troubleshooting Workflow for Deprotection Issues
Caption: A decision-making workflow for troubleshooting common issues during S-Trityl deprotection.
References
-
Cevasco, G., & Penco, S. (2007). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry, 72(13), 4937–4940. [Link]
-
Cevasco, G., & Penco, S. (2007). Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. PubMed. [Link]
-
Cevasco, G., & Penco, S. (2007). Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. Europe PMC. [Link]
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
Cevasco, G., & Penco, S. (2007). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ACS Publications. [Link]
-
Barlos, K., & Gatos, D. (1999). Application of the Trityl Group in Peptide Chemistry. In Peptides for the New Millennium (pp. 118-120). Springer. [Link]
-
Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC press. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
Sources
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- 2. This compound | C21H22ClNS | CID 18427267 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
stability of 2-(Tritylthio)ethylamine hydrochloride under different conditions
Welcome to the technical support guide for 2-(Tritylthio)ethylamine hydrochloride (Trt-cysteamine HCl). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, handling, and application of this versatile reagent. Here, we address common questions and troubleshooting scenarios encountered during experimentation.
Frequently Asked Questions (FAQs): General Handling and Storage
Question 1: How should I properly store this compound to ensure its long-term stability?
Proper storage is critical to prevent degradation. This compound should be stored in a tightly sealed container in a cool, dark, and dry place.[1] For optimal long-term stability, storage in a freezer under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and light.[2][3] The trityl group helps shield the reactive thiol from oxidation, but exposure to air and humidity over time can still lead to gradual degradation.[4]
Question 2: What are the primary safety precautions I should take when handling this compound?
As with most research chemicals, standard laboratory safety protocols are essential. This compound is known to cause skin and eye irritation.[2][5] Some sources also indicate it may cause respiratory irritation.[1][5]
Core Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4][5]
-
Ventilation: Handle the compound in a well-ventilated laboratory or under a chemical fume hood to avoid inhaling dust or aerosols.[4][5]
-
Handling: Avoid direct contact with skin and eyes.[5] After handling, wash hands and any exposed skin thoroughly.[1]
-
Disposal: Dispose of waste according to your institution's guidelines for chemical waste.[4]
FAQs: Stability Under Experimental Conditions
Question 3: How stable is the S-trityl bond across different pH ranges?
The stability of the thioether bond linking the trityl group to the cysteamine is highly pH-dependent. This characteristic is fundamental to its utility as a protecting group.
-
Neutral and Basic Conditions (pH > 7): The trityl group is robust and highly stable under neutral and basic conditions.[4] This stability allows for reactions to be performed on other parts of the molecule, such as the primary amine, without premature deprotection of the thiol. The bulky nature of the trityl group sterically hinders nucleophilic attack at the sulfur atom.[4]
-
Acidic Conditions (pH < 5): The S-trityl bond is labile under mild acidic conditions.[4] The deprotection mechanism is initiated by protonation, leading to the formation of the highly stable triphenylmethyl (trityl) cation, which is stabilized by resonance across its three phenyl rings.[6][7] This lability is a key feature, enabling selective deprotection.[4]
Question 4: I am planning a multi-step synthesis. What solvents are compatible with this compound?
The choice of solvent depends on the specific reaction being performed. The compound itself shows good compatibility with a range of common organic solvents.
-
For Synthesis/Reactions (with Trityl Group Intact): Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and dry tetrahydrofuran (THF) are often used.[4] For instance, the synthesis of this compound itself is typically carried out in dry THF to prevent oxidation.[4] When reacting the amine group, polar aprotic solvents like DMSO and DMF can be effective.[4]
-
For Deprotection: Dichloromethane (DCM) is a common solvent for acid-mediated deprotection, often with 1-5% Trifluoroacetic acid (TFA).[4]
Question 5: Can the trityl group be cleaved by agents other than acid?
Yes, while acidic cleavage is the most common method, other conditions can deprotect the thiol.
-
Reductive Conditions: Certain reducing agents can cleave the trityl group.[4]
-
Mercury Salts: A combination of mercury(II) salts (like HgCl₂) and a reducing agent (like NaBH₄) provides a room-temperature method for deprotection.[8][9] This method is particularly useful for selective deprotection when other acid-sensitive groups are present.[9][10]
-
Photocatalysis: A modern, pH-neutral method involves visible-light photocatalysis to generate a triphenylmethyl radical, leading to bond cleavage.[11] This approach is orthogonal to many traditional protecting groups and avoids the use of harsh reagents.[11]
Troubleshooting Guide
Issue 1: My deprotection reaction is incomplete, and I see starting material remaining by TLC/LC-MS. What went wrong?
Incomplete deprotection is a common issue, often stemming from insufficient reaction time, inadequate acid concentration, or steric hindrance.
-
Causality: The stability of the trityl cation drives the reaction forward, but if the acid is too dilute or the reaction time too short, equilibrium may not be fully reached. In sterically crowded molecular environments, the cleavage can be slower.[4]
-
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of TFA or HCl. A common starting point is 1% TFA in DCM, which can be increased to 5% or higher if needed.[4]
-
Extend Reaction Time: Monitor the reaction over a longer period (e.g., from 10 minutes to 30-60 minutes).[4]
-
Introduce a Scavenger: The liberated trityl cation is electrophilic and can potentially react with other nucleophiles in your system. Adding a scavenger like triethylsilane (TES) or water can trap the cation and drive the reaction to completion.
-
Issue 2: After deprotection, I'm observing the formation of a disulfide-linked dimer of my product. How can I prevent this?
The free thiol generated upon deprotection is highly susceptible to oxidation, leading to the formation of disulfide bonds, especially in the presence of air (oxygen).
-
Causality: Thiols (-SH) readily oxidize to form disulfide bridges (-S-S-), a reaction often catalyzed by trace metals or basic conditions in the presence of an oxidant like O₂.
-
Troubleshooting Steps:
-
Work Under Inert Atmosphere: Perform the deprotection and subsequent workup under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.[4]
-
Use a Reducing Agent: Include a mild reducing agent in your workup or purification steps. Tris(2-carboxyethyl)phosphine (TCEP) is an excellent choice as it is odorless, water-soluble, and effective over a wide pH range.[4] Dithiothreitol (DTT) is another option.[4]
-
Control pH: Keep the pH of your solution neutral or slightly acidic during purification, as basic conditions can accelerate thiol oxidation.
-
Experimental Protocols & Data
Protocol 1: Standard Acid-Mediated Deprotection of the S-Trityl Group
This protocol describes a general procedure for removing the trityl protecting group under mild acidic conditions.
Workflow Diagram
Caption: Workflow for S-trityl deprotection.
Step-by-Step Procedure:
-
Dissolve the S-trityl protected compound in anhydrous dichloromethane (DCM).
-
Under an inert atmosphere, add trifluoroacetic acid (TFA) to a final concentration of 1-5% (v/v). For sensitive substrates, consider adding a scavenger such as triethylsilane (3-5 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 10-60 minutes).[4]
-
Once complete, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Purify the resulting free thiol immediately, for instance, by silica gel chromatography, keeping in mind the potential for oxidation on the column.
Data Summary: Conditions for S-Trityl Deprotection
The following table summarizes various conditions reported for the cleavage of the S-trityl group, highlighting the versatility of this protecting group.
| Reagent/Condition | Solvent | Typical Time | Efficiency | Key Considerations |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10 min | ~95% | Mild and common; scavenger recommended.[4] |
| Hydrochloric Acid (HCl) | Aqueous/Organic | 30 min | ~85% | Effective but may affect other acid-labile groups.[4] |
| Mercury(II) Acetate / NaBH₄ | Acetonitrile / Water | Room Temp | High | Selective for S-Trityl over N- and O-Trityl groups.[8][9][10] |
| Photocatalyst + Visible Light | Organic Solvent | Variable | Good-Excellent | pH-neutral; tolerates acid-labile groups.[11] |
Visualization: Key Reactive Sites and Deprotection Logic
The utility of this compound stems from the orthogonal reactivity of its functional groups.
Caption: Reactivity logic of the compound.
References
-
Calvani, F., et al. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. The Journal of Organic Chemistry. [Link]
-
Murakami, S., et al. (2023). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Synthesis, 55, 1367-1374. [Link]
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
ACS Publications. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry. [Link]
-
Fisher Scientific. (2023, November 13). SAFETY DATA SHEET: [2-(Methylthio)ethyl]amine. [Link]
-
ResearchGate. (2025, August 7). CuCl-Catalyzed Cleavage of S-Triphenylmethyl Thioether: A New Detritylation Method for Thio Group | Request PDF. [Link]
-
National Institutes of Health. This compound. PubChem. [Link]
-
ResearchGate. (2025, August 6). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. [Link]
-
PubChem. This compound | C21H22ClNS | CID 18427267. [Link]
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- 5. store.sangon.com [store.sangon.com]
- 6. total-synthesis.com [total-synthesis.com]
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- 8. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]
Technical Support Center: Troubleshooting Failed Chemical Reactions
For Immediate Release
To: All Research, Scientific, and Drug Development Professionals From: Senior Application Scientist, Technical Support Division Subject: A-001: Systematic Troubleshooting Guide for Failed or Low-Yielding Chemical Reactions
This document provides a structured, in-depth guide for troubleshooting and resolving common issues encountered during chemical synthesis. It is designed to empower researchers to systematically diagnose problems, from reagent quality to reaction conditions, ensuring reproducible and successful outcomes.
Initial Diagnosis: What Does Failure Look Like?
A "failed" reaction can manifest in several ways: no conversion of starting material, partial conversion with low yield, or the formation of unexpected byproducts. The first and most critical step is to analyze the crude reaction mixture using techniques like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This initial analysis will guide your troubleshooting strategy.
Caption: Initial troubleshooting workflow for a failed reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Reagent & Substrate Integrity
Q1: My reaction isn't working, but the starting material is consumed. The literature procedure is clear. What's the most likely culprit?
A1: The most common issue, assuming the procedure is being followed correctly, is the quality and purity of your starting materials and reagents.[3][4][5] Impurities can poison catalysts, react with reagents, or lead to unintended side reactions.[6]
Causality: Even seemingly minor impurities, such as residual solvent from a previous step or byproducts from the synthesis of the starting material, can have a significant impact. For example, a trace amount of a nucleophilic impurity can quench a highly reactive organometallic reagent.
Self-Validating Protocol: How to Verify Reagent Quality
-
Structural Verification: Confirm the identity and purity of your starting materials and key reagents using standard analytical techniques.[7]
-
Purity Assessment: Use quantitative NMR (qNMR) with an internal standard or High-Performance Liquid Chromatography (HPLC) to assess purity levels. For many biochemicals, a purity of >98% is ideal.[7]
-
Supplier Verification: Always check the Certificate of Analysis (CofA) from your supplier. Different grades of reagents (e.g., technical vs. analytical) have vastly different purity specifications.[3][8]
-
Perform a Control: If a catalyst or specific reagent is suspect, run a small-scale control reaction using a fresh bottle or a batch from a different, reliable lot.
| Analytical Technique | What It Measures | Common Issues Detected |
| ¹H and ¹³C NMR | Molecular structure, presence of impurities | Incorrect structure, residual solvents, organic impurities |
| LC-MS | Molecular weight, purity, presence of byproducts | Incorrect product mass, side products, starting material integrity |
| FTIR Spectroscopy | Presence of specific functional groups | Absence of required functional groups (e.g., -OH), presence of unexpected ones (e.g., C=O from oxidation)[2] |
| Microanalysis (CHN) | Elemental composition | Incorrect empirical formula, presence of inorganic salts |
Q2: I'm using a moisture-sensitive reagent, and the reaction is sluggish or fails completely. How can I ensure my conditions are truly anhydrous?
A2: Many organometallic and hydride-based reactions are extremely sensitive to moisture and atmospheric oxygen.[9][10] Ensuring a truly inert atmosphere is critical for success. The principle is to replace reactive gases like oxygen and moisture with a non-reactive gas like nitrogen or argon.[11]
Causality: Water can protonate and deactivate strong bases and nucleophiles (e.g., Grignard reagents, organolithiums). Oxygen can oxidize sensitive reagents or intermediates, particularly in radical reactions or those involving transition metal catalysts.[12]
Experimental Protocol: Setting Up an Inert Atmosphere Reaction
-
Glassware Preparation: All glassware, including stir bars, must be rigorously dried. This is typically achieved by oven-drying at >120 °C for several hours or by flame-drying under vacuum.[13][14]
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry, inert gas (nitrogen or argon). Use a Schlenk line or a glove box for highly sensitive reactions.[10][15]
-
Solvent Preparation: Use high-purity, anhydrous solvents. Solvents can be dried using a solvent purification system or by distillation over an appropriate drying agent.
-
Reagent Transfer: Transfer air- and moisture-sensitive reagents using syringe techniques under a positive pressure of inert gas.[9][16]
Caption: Workflow for an inert atmosphere reaction setup.
Part 2: Reaction Conditions & Optimization
Q3: My reaction has stalled, or the yield is very low. How should I approach optimizing the reaction conditions?
A3: Reaction optimization is the process of systematically adjusting parameters to find the conditions that give the best outcome.[][18] The most common parameters to investigate are solvent, temperature, concentration, and reaction time. A "one-factor-at-a-time" (OFAT) approach, where you vary a single parameter while keeping others constant, is a straightforward starting point.[19][20]
Causality & Key Parameters:
-
Solvent: The solvent's properties (polarity, boiling point, coordinating ability) can dramatically influence reaction rates and even change the reaction mechanism.[21][22] For example, polar aprotic solvents (like DMF or DMSO) can accelerate Sₙ2 reactions, while polar protic solvents (like water or ethanol) favor Sₙ1 reactions.[23]
-
Temperature: Reaction rates generally increase with temperature. However, higher temperatures can also promote decomposition or side reactions.[4][] If you suspect product decomposition, consider running the reaction at a lower temperature for a longer time.[13]
-
Concentration: Reaction rates depend on the concentration of reactants. For bimolecular reactions, increasing the concentration can increase the rate. However, for some reactions, high concentrations can lead to polymerization or other side reactions.[6]
-
Reaction Time: It is crucial to monitor the reaction over time (e.g., by TLC or LC-MS) to determine when it has reached completion.[24] Quenching the reaction too early will result in incomplete conversion, while letting it run for too long can lead to product degradation.[13]
Self-Validating Protocol: How to Monitor a Reaction
-
Establish a Baseline: Before starting the reaction, take a TLC or LC-MS of your starting materials.
-
Time-Point Analysis: At regular intervals (e.g., 30 min, 1 hr, 2 hr, etc.), carefully and safely withdraw a small aliquot of the reaction mixture.
-
Quench and Analyze: Immediately quench the aliquot (e.g., in a vial with a small amount of water or buffer) to stop the reaction. Analyze the quenched sample by TLC or LC-MS.[2]
-
Interpret Results: Observe the disappearance of the starting material spot/peak and the appearance of the product spot/peak. This allows you to track progress and determine the optimal reaction time.[25]
Q4: My reaction requires degassing. What is the most effective method?
A4: Degassing is the process of removing dissolved gases, particularly oxygen, from a solvent.[26] This is critical for many organometallic, radical, and high-temperature reactions.[12] There are several common methods:
| Degassing Method | Description | Effectiveness | Best For |
| Sparging (Bubbling) | An inert gas (N₂ or Ar) is bubbled through the solvent for an extended period (e.g., 30-60 min) to displace dissolved oxygen.[12][27] | Good, but least effective of the three.[12] | Large volumes of solvent where high purity is not essential.[12] |
| Freeze-Pump-Thaw | The solvent is frozen (liquid N₂), a vacuum is applied to remove gases from the headspace, and the solvent is thawed. This cycle is repeated 3-5 times.[12] | Excellent, most effective method.[12] | Highly sensitive reactions requiring the complete removal of dissolved gases. |
| Sonication under Vacuum | The solvent is sonicated under a light vacuum for several cycles. The ultrasonic waves help dissolved gases to form bubbles and escape.[12] | Good, and relatively fast. | HPLC solvents and some less sensitive reactions.[12] |
Experimental Protocol: Degassing by Sparging
-
Setup: Place the solvent in a flask fitted with a septum. Clamp the flask securely.
-
Gas Inlet: Insert a long needle connected to an inert gas line, ensuring the needle tip is below the solvent surface.
-
Gas Outlet: Insert a second, shorter "exit" needle through the septum to allow displaced gases to escape.[26][28]
-
Purge: Bubble the inert gas through the solvent at a steady rate for at least 30 minutes. For a 500 mL volume, 30 minutes is a reasonable starting point.[12][27]
-
Completion: Once degassing is complete, remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of inert gas in the flask.
References
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Degassing solvents . University of York, Chemistry Teaching Labs. [Link]
-
How To: Degas Solvents . University of Rochester, Department of Chemistry. [Link]
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Troubleshooting: How to Improve Yield . University of Rochester, Department of Chemistry. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery . (2021). ScholarWorks@UARK. [Link]
-
Inert atmosphere methods . Biocyclopedia. [Link]
-
How does the choice of solvent influence a reaction's rate? . TutorChase. [Link]
-
Degassing Solvents . (2019). Berry Group, University of Wisconsin. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1) . (2013). ChemistryViews. [Link]
-
Optimizing Chemical Reactions . (2024). Chemical Reviews. [Link]
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Standard Operating Procedure for: Degassing liquids . University of Sheffield. [Link]
-
What Is The Inert Atmosphere Principle? . E-inst. [Link]
-
A Brief Introduction to Chemical Reaction Optimization . (2023). Semantic Scholar. [Link]
-
Solvent Effects . University of Calgary. [Link]
-
A Brief Introduction to Chemical Reaction Optimization . (2023). ACS Publications. [Link]
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Inert Atmospheric Methods . (2022). Chemistry LibreTexts. [Link]
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The Importance of High-Quality Reagents in Accurate Experimental Results . Hopax Fine Chemicals. [Link]
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Solvent effects . Wikipedia. [Link]
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Techniques and Methods to Monitor Chemical Reactions . ResearchGate. [Link]
-
Seven Essential Steps for In Situ Reaction Monitoring . (2020). Spectroscopy Online. [Link]
-
Monitoring reactions . RSC Education. [Link]
-
Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents . (2021). YouTube. [Link]
-
Reaction Conditions Optimization: The Current State . (2023). PRISM BioLab. [Link]
-
What are some common causes of low reaction yields? . (2024). Reddit. [Link]
-
How we validate new laboratory reagents . (2023). Ambar Lab. [Link]
-
What could be reason for getting a very low yield in organic chemistry? . (2015). Quora. [Link]
-
Degassing solvent on the Schlenk line . (2015). YouTube. [Link]
-
How To: Troubleshoot a Reaction . University of Rochester, Department of Chemistry. [Link]
-
Common sources of mistake in organic synthesis . (2023). Reddit. [Link]
-
Chemical Reagents Their Purity & Tests . Sciencemadness.org. [Link]
-
Purity and Grade of Chemical Reagent . (2013). Concord Technology (Tianjin) Co., Ltd.. [Link]
-
Struggling with Synthesis? This ONE Hack Changes Everything! . (2025). YouTube. [Link]
-
Approach to Synthesis Problems . (2022). Organic Chemistry: How to.... [Link]
-
Examining Challenges that Students Face in Learning Organic Chemistry Synthesis . (2024). ResearchGate. [Link]
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Technical Support Center: Understanding the Impact of pH on 2-(Tritylthio)ethylamine hydrochloride Reactivity
Welcome to our dedicated technical support guide for 2-(Tritylthio)ethylamine hydrochloride. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of using this versatile linker, with a particular focus on the critical role of pH in its reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in experiments?
This compound is a chemical reagent commonly used in bioconjugation and materials science. It provides a protected thiol (-SH) group and a primary amine (-NH2) group. Its primary function is to introduce a reactive thiol group onto a molecule or surface. The trityl (triphenylmethyl) group is a bulky protecting group for the thiol, preventing it from reacting prematurely.[1][2] The amine group can be used for initial conjugation, while the protected thiol can be deprotected later for subsequent reactions.
Q2: Why is pH so important when working with this compound?
The pH of the reaction environment is the most critical parameter governing the reactivity of this compound. It dictates two key processes:
-
Deprotection of the Trityl Group: The trityl group is sensitive to acid and is removed under acidic conditions to expose the free thiol.[1][3] It remains stable at neutral and basic pH.[1]
-
Reactivity of the Deprotected Thiol: Once the trityl group is removed, the reactivity of the resulting free thiol is highly pH-dependent, especially in common conjugation reactions like thiol-maleimide coupling.[4][5]
Therefore, controlling the pH allows for sequential and controlled reactions, first involving the amine group (if desired) and then the thiol group.
Q3: What is the optimal pH for deprotecting the trityl group?
The trityl group is cleaved under mild acidic conditions.[1] While strong acids like trifluoroacetic acid (TFA) can be used for rapid deprotection, milder conditions are often preferred to avoid side reactions with other sensitive functional groups.[3][6] The stability of the trityl group rapidly decreases as the pH drops below neutral, and it is highly unstable at a pH below 1.[1] The exact pH for efficient deprotection can depend on the solvent and temperature, but a moderately acidic environment is generally required.
Q4: What is the ideal pH range for the reaction of the deprotected thiol with a maleimide?
For thiol-maleimide conjugation, the optimal pH range is between 6.5 and 7.5.[2][4][5] In this range, the reaction is highly chemoselective for thiols.[4][5] At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines.[4]
Q5: What happens if I perform a thiol-maleimide reaction outside the optimal pH range?
-
Above pH 7.5: The chemoselectivity for thiols is lost, and the maleimide group can react competitively with free primary amines, such as the one on this compound itself or on other molecules in the reaction.[4][7] This can lead to undesired side products and reduced conjugation efficiency.
-
Below pH 6.5: The rate of the thiol-maleimide reaction decreases.[8] This is because the reaction is dependent on the presence of the thiolate anion (-S⁻), and at lower pH, the thiol group (-SH) is predominantly protonated.
Troubleshooting Guides
Problem 1: Low or no reactivity of the thiol group after attempted deprotection.
If you observe poor reactivity of the thiol group after the deprotection step, consider the following potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotection | The acidic conditions used for deprotection were not sufficient to completely remove the trityl group. The bulky trityl group sterically hinders the thiol from reacting. | Ensure the pH is sufficiently low for deprotection. Monitor the deprotection reaction using a technique like Thin Layer Chromatography (TLC) to confirm the removal of the trityl group. Consider extending the reaction time or using a slightly stronger acidic condition if your molecule can tolerate it.[9] |
| Thiol Oxidation | Free thiols are susceptible to oxidation, especially at neutral to slightly basic pH in the presence of oxygen, forming disulfide bonds (-S-S-). This oxidized form will not react with maleimides. | After deprotection, proceed with the conjugation step as quickly as possible. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. Consider adding a small amount of a reducing agent like Dithiothreitol (DTT), but be aware that excess reducing agent will compete for the maleimide. |
| Incorrect pH for Conjugation | After deprotection, the pH of the solution may be too low for efficient thiol-maleimide conjugation. | After confirming complete deprotection, carefully adjust the pH of the reaction mixture to the optimal range of 6.5-7.5 using a suitable buffer.[4][5] |
Problem 2: Formation of unexpected side products during thiol-maleimide conjugation.
The appearance of significant side products can compromise the purity and yield of your desired conjugate. Here’s how to troubleshoot this issue:
| Potential Cause | Explanation | Recommended Solution |
| Reaction with Amines | If the pH of the conjugation reaction is above 7.5, the maleimide can react with primary amines.[4][7] | Strictly maintain the pH of the reaction between 6.5 and 7.5.[5] Use a well-buffered system to prevent pH fluctuations. |
| Maleimide Hydrolysis | Maleimide groups are susceptible to hydrolysis (ring-opening) in aqueous solutions, especially at higher pH. The hydrolyzed maleimide is unreactive towards thiols.[4] | Prepare aqueous solutions of maleimide-containing reagents immediately before use. Avoid storing them in aqueous buffers. If storage in solution is necessary, use a dry, water-miscible solvent like DMSO or DMF.[4] |
| Thiazine Rearrangement | If conjugating to an N-terminal cysteine on a peptide, a side reaction can occur where the newly formed succinimidyl thioether rearranges to a six-membered thiazine structure. This is more prominent at higher pH.[7][10] | Perform the conjugation at the lower end of the optimal range (around pH 6.5-7.0) to minimize this side reaction.[10] |
Experimental Workflow: Two-Step Conjugation Protocol
This protocol outlines the general steps for using this compound in a two-step conjugation process, highlighting the critical pH adjustments.
Caption: A typical two-step workflow for using this compound.
Mechanism Overview: pH Control is Key
The following diagram illustrates the central role of pH in mediating the two key reaction stages.
Caption: pH dictates the transition from the protected to the reactive thiol state.
By carefully controlling the pH at each step of your experimental protocol, you can maximize the efficiency and specificity of your reactions involving this compound, leading to higher yields and purer products.
References
-
Al-Sabi, A., et al. (2018). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science. Retrieved from [Link]
-
Phelps, M., et al. (2021). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Biomacromolecules. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). PTC-Acid Deprotection of Trityl Group. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Technical Support Center: Prevention of Thiol Group Oxidation During Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge in synthesis: the unwanted oxidation of thiol (-SH) groups. The thiol functional group, present in the amino acid cysteine and various small molecules, is a potent nucleophile and essential for many biological and chemical processes. However, its susceptibility to oxidation, primarily forming disulfide bonds (R-S-S-R), can lead to undesired side products, reduced yield, and loss of biological activity.[1][2][3]
This resource provides in-depth, field-proven insights and practical protocols in a question-and-answer format to help you troubleshoot and prevent thiol oxidation in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts related to thiol oxidation.
Q1: What is thiol oxidation, and why is it a significant problem in synthesis?
Thiol oxidation is a chemical process where the sulfur atom of a thiol group (-SH) loses electrons. The most common outcome in a synthetic setting is the formation of a disulfide bond (R-S-S-R) through the coupling of two thiol groups.[1] This is a redox reaction where the thiol is oxidized.[4]
This presents several problems:
-
Formation of Impurities: Disulfide-linked dimers or oligomers are common impurities that can be difficult to separate from the desired product.
-
Reduced Yield: The formation of oxidized side products directly consumes the target thiol-containing compound, lowering the overall reaction yield.
-
Loss of Functionality: In bioconjugation, a free thiol is often the target for specific labeling or crosslinking (e.g., with a maleimide). If it oxidizes to a disulfide, it becomes unreactive, preventing the desired conjugation.[5]
-
Altered Biological Activity: In peptides and proteins, disulfide bonds are critical for defining the correct three-dimensional structure.[1] Unintended disulfide formation can lead to misfolding and loss of biological function.
Q2: What are the primary factors that promote thiol oxidation?
Several factors can accelerate the rate of thiol oxidation:
-
Presence of Oxygen: Atmospheric oxygen is a common oxidant. Reactions left open to the air are highly susceptible to thiol oxidation, a process that can be catalyzed by trace metals.[2][6]
-
Elevated pH: The thiol group (-SH) exists in equilibrium with its deprotonated, anionic form, the thiolate (-S⁻). The thiolate is a much stronger nucleophile and is significantly more susceptible to oxidation than the protonated thiol.[7][8][9] Since the pKa of many thiols is around 8.5-10, basic conditions (pH > 7.5) increase the concentration of the reactive thiolate, thereby increasing the oxidation rate.[8][9][10][11]
-
Presence of Metal Ions: Trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, significantly speeding up the oxidation of thiols by oxygen.[11][12]
-
Exposure to Light: Some thiol-containing compounds can undergo photochemical transformation, especially in the presence of photosensitizers.[10][11]
Q3: How can I determine if my thiol-containing compound has oxidized?
The most direct way is to check for the formation of a disulfide-linked dimer using analytical techniques like:
-
Mass Spectrometry (MS): The oxidized product will have a molecular weight that is two mass units less than double the mass of the starting thiol (2 * M - 2H).
-
High-Performance Liquid Chromatography (HPLC): The disulfide dimer will typically have a different retention time than the monomeric thiol.
-
Quantification of Free Thiols: You can quantify the concentration of free -SH groups in your sample before and after a reaction or storage. A decrease in free thiol concentration suggests oxidation. The most common method for this is the Ellman's Test .[13][14][15]
Part 2: Troubleshooting Guide & Proactive Strategies
This section provides solutions to common problems encountered during synthesis.
Problem: My purified compound shows a significant peak corresponding to the disulfide dimer in my mass spec analysis.
This is a classic sign that oxidation has occurred during the reaction or workup. Here are the primary strategies to prevent this.
Strategy 1: Work Under an Inert Atmosphere
The most effective way to prevent oxidation by atmospheric oxygen is to remove it from the reaction environment. This is achieved by using air-sensitive techniques.[16][17]
Core Principle: By replacing the air in the reaction flask and dissolved in the solvents with an inert gas (typically Argon or Nitrogen), you remove the primary oxidant.[18][19]
Figure 2. Choosing a Thiol Protection Strategy
Common Thiol Protecting Groups in Synthesis:
| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |
| Trityl | Trt | Mild acid (e.g., TFA), Silanes | Bulky, provides good protection. Cleaved under acidic conditions. [20] |
| Methoxytrityl | Mmt | Very mild acid | More acid-labile than Trt, allowing for orthogonal deprotection strategies. [20] |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate | Stable to both acidic and basic conditions used in peptide synthesis. [20] |
| tert-Butyl | tBu | Strong acid (e.g., TFMSA), Hg(II) | Very robust, requires harsh conditions for removal. [20] |
The selection of a protecting group is critical and depends on the stability of your molecule and the overall synthetic route. [21]
Part 3: Key Experimental Protocols
Protocol 1: Quantitative Analysis of Free Thiols (Ellman's Test)
This protocol allows you to determine the concentration of free -SH groups in a solution. [14][22][23] Principle: Ellman's Reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), reacts with free thiols at a slightly alkaline pH to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm. [13] Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Spectrophotometer and cuvettes.
Procedure:
-
Prepare your unknown sample in the Reaction Buffer.
-
For each sample, prepare two cuvettes:
-
Sample Cuvette: 1.25 mL Reaction Buffer + 25 µL DTNB Solution.
-
Blank Cuvette: 1.25 mL Reaction Buffer + 25 µL DTNB Solution.
-
-
Add 125 µL of your unknown sample to the "Sample Cuvette".
-
Add 125 µL of Reaction Buffer (without sample) to the "Blank Cuvette".
-
Mix gently and incubate at room temperature for 15 minutes. [13]6. Set the spectrophotometer to zero absorbance at 412 nm using the "Blank Cuvette".
-
Measure the absorbance of the "Sample Cuvette" at 412 nm.
-
Calculate the concentration of free thiols using the Beer-Lambert law:
-
Concentration (M) = Absorbance / (ε * l)
-
Where:
-
Absorbance is the value you measured.
-
ε (Molar Extinction Coefficient) for TNB²⁻ is 14,150 M⁻¹cm⁻¹. [13] * l (Path Length) is the width of your cuvette (typically 1 cm).
-
-
References
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. Available at: [Link]
-
Thiol Quantification Protocol. Scribd. Available at: [Link]
-
A Protocol for the Determination of Free Thiols. University of Utah. Available at: [Link]
-
Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. Available at: [Link]
-
Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. (2022-07-20). Available at: [Link]
-
Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. ResearchGate. Available at: [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. (2013-07-02). Available at: [Link]
-
Reaction mechanism of thiol to disulfide oxidation under basic conditions?. Chemistry Stack Exchange. (2019-10-29). Available at: [Link]
-
Handling air-sensitive reagents AL-134. MIT. Available at: [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. (2008-04-12). Available at: [Link]
-
Hints for Handling Air-Sensitive Materials. Fauske & Associates. (2020-10-28). Available at: [Link]
-
Thiol Oxidation Definition. Fiveable. Available at: [Link]
-
Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. NIH. Available at: [Link]
-
Video: Preparation and Reactions of Thiols. JoVE. (2023-04-30). Available at: [Link]
-
Aquatic indirect photochemical transformations of natural peptidic thiols. RSC Publishing. (2017-10-19). Available at: [Link]
-
Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. PubMed. (2017-12-13). Available at: [Link]
-
Introduction to approaches and tools for the evaluation of protein cysteine oxidation. NIH. Available at: [Link]
-
Do Cysteine thiol groups respond to the pH changes?. ResearchGate. (2015-01-08). Available at: [Link]
-
Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. (2021-08-17). Available at: [Link]
-
pH-rate profiles for the oxidation of thiol. ResearchGate. Available at: [Link]
-
Reducing Agents - Definition and Relevance. NanoTemper. Available at: [Link]
-
Chapter 6 "protection for the thiol group". ResearchGate. Available at: [Link]
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How To: Degas Solvents. University of Rochester. Available at: [Link]
-
Degassing solvents. University of York. Available at: [Link]
-
Section 5.4 Title: Degassing Solvents. Berry Group. (2019-11-01). Available at: [Link]
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Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Available at: [Link]
-
Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. ACS Publications. (2024-01-04). Available at: [Link]
-
Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Frontiers. Available at: [Link]
-
Handling thiols in the lab. Reddit. (2013-10-04). Available at: [Link]
-
How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube. (2022-12-26). Available at: [Link]
-
Chapter 5 Thiol Protecting Groups. Koc. Available at: [Link]
- Process for the deprotection of protected thiols. Google Patents.
-
Instability of thiol/maleimide conjugation and strategies for mitigation. Kinam Park. (2016-10-10). Available at: [Link]
-
Degassing. Wikipedia. Available at: [Link]
-
I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?. ResearchGate. (2023-11-17). Available at: [Link]
-
What is the effect of Maleimide surface coverage on thiol conjugation efficiency?. ResearchGate. (2016-01-24). Available at: [Link]
-
How to Work with Thiols. University of Rochester. Available at: [Link]
-
How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?. ResearchGate. (2021-05-09). Available at: [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. (2025-03-26). Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 2-(Tritylthio)ethylamine Hydrochloride
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the realm of medicinal chemistry and bioconjugation, 2-(Tritylthio)ethylamine hydrochloride serves as a critical building block, primarily as a protected form of cysteamine.[1] The bulky trityl group provides a robust shield for the reactive thiol functionality, allowing for selective chemical modifications at other molecular sites.[1] However, the synthetic route to this compound, typically involving the reaction of trityl chloride with cysteamine hydrochloride, necessitates a stringent analytical workflow to confirm the covalent architecture of the final product and rule out the presence of starting materials or side products.[1]
This guide provides an in-depth comparison of the primary analytical methodologies employed to elucidate and confirm the structure of this compound. We will delve into the "why" behind the selection of each technique, provide detailed experimental protocols, and present comparative data, including that of a closely related analog, to offer a comprehensive framework for structural verification.
The Molecular Blueprint: Understanding the Structure
The structure of this compound (C₂₁H₂₂ClNS) comprises a triphenylmethyl (trityl) group linked via a sulfur atom to an ethylamine moiety, with the amine present as a hydrochloride salt.[2] This unique combination of a bulky, hydrophobic trityl group and a hydrophilic ethylamine portion imparts specific chemical properties that are reflected in its analytical data.
A Multi-Faceted Approach to Structural Verification
No single analytical technique provides a complete structural picture. A synergistic combination of spectroscopic and spectrometric methods is essential for unequivocal confirmation. The primary methods for the structural elucidation of this compound are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Elemental Analysis (CHN/S)
Below, we explore each of these techniques in detail, providing both the theoretical underpinnings and practical, field-proven protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), we can map the connectivity and chemical environment of each atom within the molecule.
Expertise & Experience: Why NMR is the Gold Standard
For this compound, ¹H NMR provides a direct fingerprint of the proton environments, allowing us to confirm the presence of the trityl, ethyl, and amine protons and their respective connectivities through spin-spin coupling. ¹³C NMR complements this by providing a count of the unique carbon environments, which is crucial for verifying the presence of all 21 carbon atoms in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to confirm the proton and carbon environments of the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it solubilizes the compound well and the amine protons are typically observable.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
Acquisition Parameters:
-
¹H NMR:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a relaxation delay of 1-5 seconds.
-
-
¹³C NMR:
-
Acquire the spectrum with proton decoupling.
-
A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
-
Data Interpretation and Comparative Analysis
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparative Data for an Analog
| Proton Environment | Predicted δ (ppm) for 2-(Tritylthio)ethylamine HCl | Observed δ (ppm) for O-(2-(tritylthio)ethyl)hydroxylamine[3] | Multiplicity | Integration |
| Trityl-H (aromatic) | 7.20 - 7.50 | 7.20 - 7.50 | Multiplet | 15H |
| -S-CH₂- | ~2.50 - 2.70 | 2.53 | Triplet | 2H |
| -CH₂-NH₃⁺ | ~2.90 - 3.10 | 3.85 (-CH₂-ON) | Triplet | 2H |
| -NH₃⁺ | ~8.0 - 9.0 (in DMSO-d₆) | - | Broad Singlet | 3H |
Causality Behind Expected Shifts:
-
The trityl protons are expected in the aromatic region (7.20-7.50 ppm) as a complex multiplet.
-
The methylene protons adjacent to the sulfur (-S-CH₂-) will be upfield compared to those next to the more electronegative nitrogen.
-
The methylene protons adjacent to the protonated amine (-CH₂-NH₃⁺) will be deshielded (shifted downfield) due to the electron-withdrawing effect of the positive charge. In the analog, these protons are adjacent to an oxygen, leading to a more significant downfield shift (3.85 ppm).[3]
-
The amine protons (-NH₃⁺) will appear as a broad singlet at a downfield chemical shift in a non-exchanging solvent like DMSO-d₆.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparative Data for an Analog
| Carbon Environment | Predicted δ (ppm) for 2-(Tritylthio)ethylamine HCl | Observed δ (ppm) for O-(2-(tritylthio)ethyl)hydroxylamine[3] |
| Trityl-C (quaternary) | ~67 | 66.8 |
| Trityl-C (aromatic) | 126 - 130 | 126.7, 128.0, 129.7 |
| -S-CH₂- | ~33 | 32.8 |
| -CH₂-NH₃⁺ | ~39 | 75.8 (-CH₂-ON) |
Causality Behind Expected Shifts:
-
The quaternary carbon of the trityl group is expected around 67 ppm.
-
The aromatic carbons of the trityl group will appear in the typical aromatic region.
-
The aliphatic carbons will be in the upfield region, with the carbon attached to the nitrogen being slightly more downfield than the one attached to the sulfur. The significant downfield shift of the analogous carbon in the hydroxylamine derivative (75.8 ppm) is due to the higher electronegativity of oxygen compared to nitrogen.[3]
Mass Spectrometry: Weighing the Molecule and Its Fragments
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.
Expertise & Experience: Why Mass Spectrometry is Essential
For this compound, high-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition (C₂₁H₂₂ClNS). Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that typically keeps the molecule intact, allowing for the observation of the molecular ion. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and analyze the resulting pieces, providing further structural confirmation.
Experimental Protocol: ESI-MS and MS/MS
Objective: To determine the accurate mass and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Instrument Setup:
-
Use an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution measurements.
-
Operate in positive ion mode to detect the protonated molecule.
-
-
Acquisition:
-
Infuse the sample directly into the source or inject it via an LC system.
-
Acquire the full scan mass spectrum.
-
For MS/MS, select the molecular ion peak as the precursor ion and subject it to collision-induced dissociation (CID).
-
Data Interpretation and Comparative Analysis
The expected molecular weight of the free base, 2-(Tritylthio)ethylamine, is 319.1395 g/mol . In positive mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of 320.1473.
Table 3: Expected Mass Spectrometry Data
| Ion | Formula | Expected m/z (monoisotopic) |
| [M+H]⁺ | [C₂₁H₂₂NS]⁺ | 320.1473 |
| [Trityl]⁺ | [C₁₉H₁₅]⁺ | 243.1174 |
Key Fragmentation Pathways:
The most prominent fragmentation pathway for trityl-containing compounds is the cleavage of the bond connecting the trityl group to the rest of the molecule, leading to the formation of the highly stable trityl cation (m/z = 243.1174). This is a hallmark of the presence of the trityl group.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: A Quick and Reliable Verification
FTIR is a rapid and non-destructive technique that can quickly confirm the presence of key functional groups in this compound, such as the N-H bonds of the amine hydrochloride and the C-H bonds of the aromatic and aliphatic portions.
Experimental Protocol: FTIR
Objective: To identify the characteristic vibrational frequencies of the functional groups.
Methodology:
-
Sample Preparation:
-
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
-
Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum first, then the sample spectrum.
-
Data Interpretation and Comparative Analysis
Table 4: Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (amine salt) | 3200 - 2800 (broad) | Stretching |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C-H (aliphatic) | 3000 - 2850 | Stretching |
| N-H | ~1600 | Bending |
| C=C (aromatic) | 1600 - 1450 | Stretching |
| C-S | 700 - 600 | Stretching |
Causality Behind Expected Absorptions:
-
The broad absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations in an amine salt.
-
The sharp peaks just above 3000 cm⁻¹ are indicative of the aromatic C-H stretches of the trityl group.
-
The peaks just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the ethyl group.
-
The presence of bands in the 1600-1450 cm⁻¹ range confirms the aromatic rings.
Elemental Analysis: Confirming the Empirical Formula
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound.
Expertise & Experience: The Final Stoichiometric Check
This technique is a fundamental method to confirm the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages should be in close agreement with the theoretical values.
Experimental Protocol: CHN/S Analysis
Objective: To determine the elemental composition of the compound.
Methodology:
-
A precisely weighed sample is combusted in a furnace in the presence of oxygen.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
Data Interpretation and Comparative Analysis
Table 5: Theoretical vs. Expected Elemental Analysis Data for C₂₁H₂₂ClNS
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 70.87 | 70.47 - 71.27 |
| Hydrogen (H) | 6.23 | 5.83 - 6.63 |
| Nitrogen (N) | 3.94 | 3.54 - 4.34 |
| Sulfur (S) | 9.01 | 8.61 - 9.41 |
A successful analysis will yield experimental values within ±0.4% of the theoretical values, providing strong evidence for the proposed molecular formula.
Conclusion: A Self-Validating System for Structural Confirmation
The structural confirmation of this compound is a clear demonstration of the power of a multi-technique analytical approach. Each method provides a unique and complementary piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and key structural motifs, FTIR identifies the essential functional groups, and elemental analysis validates the elemental composition. By integrating the data from these orthogonal techniques, researchers can achieve a high degree of confidence in the structure and purity of their compound, ensuring the reliability and reproducibility of their subsequent research and development efforts.
References
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ResearchGate. Supplementary Figure 1a. 1H-NMR of O-(2-(tritylthio)ethyl)hydroxylamine. Supplementary Figure 1b. 13C-NMR of O-(2-(tritylthio)ethyl)hydroxylamine. Available at: [Link]
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PubChem. 2-(Ethylthio)ethylamine hydrochloride. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000235). Available at: [Link]
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National Center for Biotechnology Information. A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis. Available at: [Link]
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MDPI. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Available at: [Link]
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ResearchGate. FT-IR spectra of cysteamine (a) and (b) cysteamine-capped CdS QDs. Available at: [Link]
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ResearchGate. I. N‐trityl derivatives of aromatic primary amines. Available at: [Link]
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The Journal of Organic Chemistry. TRITYLATION OF AROMATIC COMPOUNDS. Available at: [Link]
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ACS Publications. Dithiol Based on l-Cysteine and Cysteamine as a Disulfide-Reducing Agent | The Journal of Organic Chemistry. Available at: [Link]
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Radboud University Repository. Application of the Trityl Group in Peptide Chemistry. Available at: [Link]
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PubMed. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. Available at: [Link]
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Research Journal of Pharmacy and Technology. FTIR INTERPRETATION OF DRUGS. Available at: [Link]
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Royal Society of Chemistry. Thermoresponsive Dual Emission Nanosensor Based on Quantum Dots and Dye Labeled Poly(N-isopropylacrylamide) - Supporting Information. Available at: [Link]
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ResearchGate. FTIR spectrum interpretation of drug and physical mixture. Available at: [Link]
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ResearchGate. FTIR spectra of SA, CSH, and SA‐SH. CSH, cysteamine hydrochloride; SA, sodium alginate. Available at: [Link]
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National Center for Biotechnology Information. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. Available at: [Link]
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MDPI. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Available at: [Link]
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ACS Publications. Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview | Organic Process Research & Development. Available at: [Link]
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National Center for Biotechnology Information. The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Available at: [Link]
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Semantic Scholar. II. The reaction of tritylamine with oxiranes – synthesis of N-trityl-β-aminoalcohols. Available at: [Link]
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Doc Brown's Chemistry. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr. Available at: [Link]
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A Comparative Guide to Thiol Protecting Groups: Spotlight on 2-(Tritylthio)ethylamine Hydrochloride
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[] The thiol group of cysteine, with its high nucleophilicity, presents a significant challenge, necessitating robust protection strategies to prevent unwanted side reactions.[2][3] This guide provides an in-depth comparison of common thiol protecting groups, with a special focus on the utility of 2-(Tritylthio)ethylamine hydrochloride and its corresponding S-trityl (Trt) protection.
The Crucial Role of Orthogonal Protection
Modern synthetic strategies, especially in solid-phase peptide synthesis (SPPS), heavily rely on the principle of orthogonal protection.[4][5] This approach utilizes a set of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise and controlled manipulation of different functional groups within a complex molecule.[][4] For instance, in Fmoc-based SPPS, the α-amino group is protected by the base-labile Fmoc group, while side-chain functional groups are shielded by acid-labile groups.[6] This orthogonality is fundamental to the synthesis of complex peptides, including those with multiple disulfide bonds, cyclic structures, or specific conjugations.[][5]
In Focus: The Trityl (Trt) Group and this compound
The triphenylmethyl (trityl, Trt) group is a sterically bulky and highly acid-labile protecting group widely used for alcohols, amines, and thiols.[7][8] this compound is a key reagent that provides the trityl-protected cysteamine moiety, which can be incorporated into various molecular scaffolds. The defining characteristic of the Trt group is its facile cleavage under acidic conditions, a property stemming from the remarkable stability of the resulting trityl cation.[8]
Mechanism of Trityl Deprotection
The deprotection of a trityl-protected thiol (a trityl thioether) is typically achieved with acids such as trifluoroacetic acid (TFA).[7][9] The mechanism involves the protonation of the sulfur atom, followed by the departure of the stable trityl cation.[8]
Caption: Acid-catalyzed deprotection of a trityl thioether.
The bulky nature of the trityl group can also offer steric hindrance, which can be advantageous in certain synthetic strategies.[8] However, this same bulkiness can sometimes hinder reactions at adjacent sites.
Applications of this compound
This compound serves as a valuable building block in various applications:
-
Bioconjugation: After deprotection, the free thiol can be used for conjugation to other molecules, such as peptides or proteins, via thiol-maleimide addition or disulfide exchange reactions.[10]
-
Drug Delivery: The reversible nature of the disulfide bond formed after deprotection makes it a useful linker in drug delivery systems that are designed to release their payload in the reducing environment of the cell.[10]
-
Organic Synthesis: It acts as a protected form of cysteamine, allowing for modifications at the amine functionality before revealing the thiol group.[10]
A Comparative Analysis of Common Thiol Protecting Groups
The choice of a thiol protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonality with other protecting groups present in the molecule.[11][12]
| Protecting Group | Deprotection Conditions | Orthogonality & Key Features |
| Trityl (Trt) | Mild acidic conditions (e.g., TFA, formic acid).[7][8] | Not orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).[13] Suitable for syntheses where the free thiol is desired immediately after cleavage from the resin.[13] |
| Acetamidomethyl (Acm) | Stable to TFA.[13] Removed by reagents like iodine, Hg(OAc)₂, or N-chlorosuccinimide (NCS).[13][14][15] | Orthogonal to acid-labile protecting groups.[13] Ideal for the regioselective formation of multiple disulfide bonds.[13][16] |
| tert-Butyl (tBu) | Stronger acidic conditions than Trt, but can be cleaved by TFA.[3][17] | Generally considered non-orthogonal in standard Boc/Bzl and Fmoc/tBu strategies.[6][17] Offers high stability.[18] |
Trityl (Trt) vs. Acetamidomethyl (Acm)
The most significant distinction between Trt and Acm lies in their stability towards TFA.[13]
-
Fmoc-Cys(Trt)-OH is the choice when a free thiol is desired immediately upon cleavage of the peptide from the resin with a standard TFA cocktail.[13] This is suitable for peptides intended to have a single disulfide bond formed by air oxidation post-cleavage or for applications requiring a free thiol.[13]
-
Fmoc-Cys(Acm)-OH is employed when an orthogonal protection strategy is necessary.[13] The Acm group remains intact during TFA cleavage, allowing the purified, Acm-protected peptide to be selectively deprotected and cyclized at a later stage.[13] This is crucial for the synthesis of complex peptides with multiple, defined disulfide bridges.[16]
Caption: Workflow for SPPS using Acm for orthogonal disulfide bond formation.
The tert-Butyl (tBu) Group
The tert-butyl (tBu) group is another common thiol protecting group. It is more stable to acid than the Trt group but is still susceptible to cleavage by strong acids like TFA.[3][17] This makes it generally non-orthogonal in standard peptide synthesis strategies where other side chains are also protected with acid-labile groups.[6] However, its high stability can be advantageous in certain contexts where robust protection is required.[18]
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection of a Trityl Thioether
This protocol describes the general procedure for the removal of the S-trityl group under acidic conditions.[7]
Materials:
-
S-trityl protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the S-trityl protected compound (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature. The optimal amount of TFA may vary depending on the substrate.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[7]
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. The triphenylmethanol byproduct is typically easy to separate.[7]
Protocol 2: Iodine-Mediated Deprotection of Acm and Disulfide Bond Formation
This protocol outlines the removal of the Acm group with simultaneous formation of a disulfide bond.[15]
Materials:
-
S-Acm protected peptide
-
Methanol
-
0.4 M methanolic iodine solution
-
1 M aqueous ascorbic acid or sodium thiosulfate solution
Procedure:
-
Dissolve the S-Acm protected peptide in methanol (1.25 µL/µmol).[15]
-
Add 0.4 M methanolic iodine solution (2.5 equivalents per Acm group). Stir the mixture vigorously for 30 minutes.[15]
-
Quench the reaction by adding 1 M aqueous ascorbic acid or sodium thiosulfate solution (100 µL/µmol peptide).[15]
-
The crude peptide can then be purified by reverse-phase HPLC.
Caption: Comparison of Trityl and Acm deprotection workflows.
Conclusion
The selection of a thiol protecting group is a critical decision in the design of a synthetic route. This compound, and the corresponding S-trityl protecting group, are excellent choices for applications where mild acid lability is desired and orthogonality to other acid-labile groups is not a requirement. For more complex syntheses, such as the regioselective formation of multiple disulfide bonds, the Acm group offers the necessary orthogonality. A thorough understanding of the properties and deprotection conditions of each protecting group is essential for the successful synthesis of complex target molecules.
References
- Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
- Benchchem. Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection.
- Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- Benchchem. A Comparative Guide to Cysteine Protecting Groups in Peptide Synthesis: THP vs. Acm vs. StBu.
- Benchchem. A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
- Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- Smolecule. Buy this compound | 15297-43-5.
- BOC Sciences. Protected Peptides: Essential Building Blocks for Research.
- Biosynth. Protecting Groups in Peptide Synthesis.
- Biotage. Optimizing the removal of an ACM protecting group.
- MDPI. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups.
- ResearchGate. Deprotection of S-Acetamidomethyl Cysteine with Copper (II) and 1,2-Aminothiols under Aerobic Conditions | Request PDF.
- CORE. Cysteine protecting groups: applications in peptide and protein science.
- ResearchGate. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers.
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- ResearchGate. (a) Cys thiol protection with the trityl (Trt) protecting group.... | Download Scientific Diagram.
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- Unnamed Source. Unlocking the Potential of Boc-Cys(Acm)-OH in Modern Peptide Synthesis.
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- ACS Publications. Cleavage of the Carbon—Sulfur Bond. Rates of the Basic and the Acid-catalyzed Hydrolysis of Allyl, Benzyl and Trityl Thioacetates, and the Corresponding Acetates in Aqueous Acetone Solution | Journal of the American Chemical Society.
- PubChem. This compound | C21H22ClNS | CID 18427267.
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- Unnamed Source. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Stack Exchange. Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?.
- Unnamed Source. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers.
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A Comparative Guide to the NMR Characterization of 2-(Tritylthio)ethylamine Hydrochloride Derivatives
Abstract: 2-(Tritylthio)ethylamine (TTEA) and its derivatives are pivotal building blocks in medicinal chemistry and bioconjugation, serving as versatile linkers and protecting groups. The trityl (triphenylmethyl) group, in particular, offers a bulky, lipophilic handle that is readily cleaved under acidic conditions. Unambiguous structural characterization is paramount to ensuring the purity and identity of these compounds. This guide provides an in-depth comparison of TTEA hydrochloride derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of ¹H and ¹³C NMR spectra, discuss the influence of structural modifications on chemical shifts, and present a standardized protocol for analysis, including the use of 2D NMR techniques for definitive signal assignment.
The Foundational Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular structure.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR allows for a detailed mapping of the chemical environment of each atom within a molecule. For TTEA derivatives, NMR is indispensable for:
-
Confirming Identity: Verifying the presence of the core trityl, thioether, and ethylamine moieties.
-
Assessing Purity: Detecting residual solvents, starting materials, or side-products.
-
Verifying Derivatization: Confirming the successful addition of substituents and characterizing their effect on the parent structure.
The key features of an NMR spectrum—chemical shift (δ), signal integration, and spin-spin coupling (J)—collectively provide a unique fingerprint for a given molecule.
Comparative Analysis of ¹H NMR Spectra
The ¹H NMR spectrum provides the initial and often most information-rich assessment of a TTEA derivative. The molecule can be dissected into three key regions: the aromatic trityl protons, the aliphatic ethyl bridge protons, and the amine protons.
Reference Compound: 2-(Tritylthio)ethylamine Hydrochloride
The parent compound provides a baseline for understanding the spectra of its derivatives. The bulky trityl group dominates the aromatic region, while the ethyl chain gives rise to two characteristic multiplets. The amine protons, being part of a hydrochloride salt, are expected to be deshielded.
-
Trityl Protons (Ar-H): These typically appear as a complex multiplet in the range of δ 7.20–7.50 ppm . The 15 protons on the three phenyl rings, though chemically similar, are not perfectly equivalent and thus create a broad, overlapping signal.
-
Ethyl Protons (-CH₂-S- and -CH₂-N-): The two methylene groups form an A₂B₂ or more complex spin system.
-
Amine Protons (-NH₃⁺): In the hydrochloride form, the three amine protons are exchangeable. In aprotic solvents like DMSO-d₆, they can often be observed as a broad singlet around δ 8.0–8.5 ppm . In solvents like D₂O, these protons will exchange with deuterium, causing the signal to disappear, a useful method for identification.[4][5]
Derivative Comparison: The Impact of Substitution
Let's consider two hypothetical derivatives to illustrate how structural changes manifest in the ¹H NMR spectrum:
-
Derivative A: N-acetyl-2-(tritylthio)ethylamine (Amide formation)
-
Derivative B: 2-((4-methoxytrityl)thio)ethylamine hydrochloride (Substitution on the trityl group)
| Proton Group | Parent TTEA·HCl | Derivative A (N-acetyl) | Derivative B (MMT-TEA·HCl) | Causality of Shift |
| Trityl Ar-H | δ 7.20–7.50 (m, 15H) | δ 7.20–7.50 (m, 15H) | δ 6.85 (d, 2H), 7.15-7.45 (m, 12H) | Electron-donating -OCH₃ on one ring shields the ortho protons, shifting them upfield. |
| -OCH₃ | N/A | N/A | δ 3.75 (s, 3H) | Characteristic singlet for a methoxy group. |
| -CH₂-N- | δ 2.90–3.10 (t, 2H) | δ 3.20–3.40 (q, 2H) | δ 2.90–3.10 (t, 2H) | The amide carbonyl group is strongly electron-withdrawing, deshielding the adjacent CH₂ group. |
| -CH₂-S- | δ 2.40–2.60 (t, 2H) | δ 2.50–2.70 (t, 2H) | δ 2.35–2.55 (t, 2H) | Minor downfield shift due to amide formation. Minor upfield shift due to the MMT group. |
| -NH- / -NH₃⁺ | δ 8.0–8.5 (br s, 3H) | δ 7.8–8.2 (br t, 1H) | δ 8.0–8.5 (br s, 3H) | Amide NH proton is a single, exchangeable proton, often showing coupling to the adjacent CH₂. |
| Acetyl -CH₃ | N/A | δ 1.80–1.90 (s, 3H) | N/A | Characteristic singlet for an acetyl methyl group. |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Multiplicities: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.
Deconstructing the Molecule with ¹³C NMR
While ¹H NMR maps the proton framework, ¹³C NMR provides a direct look at the carbon skeleton. Due to the low natural abundance of ¹³C, these spectra are acquired without coupling information (proton-decoupled), meaning each unique carbon atom appears as a single line.
Key ¹³C NMR Signals
-
Trityl Carbons:
-
Quaternary Carbon (C-(Ar)₃): The central carbon of the trityl group is highly characteristic, appearing around δ 66–68 ppm .[6]
-
Aromatic Carbons: These produce a cluster of signals in the δ 126–145 ppm range. The ipso-carbons (the carbons directly attached to the central quaternary carbon) are typically the most downfield signal around δ 144-145 ppm.
-
-
Ethyl Carbons:
-
-CH₂-S-: The carbon adjacent to the sulfur is found upfield, around δ 32–34 ppm .
-
-CH₂-N-: The carbon adjacent to the nitrogen is slightly more deshielded, appearing around δ 39–41 ppm . Protonation of the amine can cause a slight downfield shift.[7]
-
| Carbon Group | Parent TTEA·HCl | Derivative A (N-acetyl) | Derivative B (MMT-TEA·HCl) | Causality of Shift |
| Quaternary Trityl C | ~δ 67.0 | ~δ 67.0 | ~δ 86.0 (MMT C) | The methoxy group in MMT significantly alters the electronic environment of the central carbon. |
| Trityl ipso-C | ~δ 144.5 | ~δ 144.5 | ~δ 158.0 (C-OCH₃), ~δ 144.0, ~δ 135.5 | The carbon bearing the -OCH₃ group is heavily deshielded. |
| Trityl Ar-C | δ 126–130 | δ 126–130 | δ 113–130 | The shielded carbons of the methoxy-substituted ring appear upfield (~δ 113). |
| -CH₂-N- | ~δ 39.5 | ~δ 38.0 | ~δ 39.5 | The electronic environment change from NH₃⁺ to an amide shifts this carbon slightly. |
| -CH₂-S- | ~δ 33.0 | ~δ 31.5 | ~δ 33.0 | Minor shift due to change at the distal nitrogen. |
| Amide C=O | N/A | ~δ 170.0 | N/A | Characteristic signal for a carbonyl carbon. |
| Acetyl -CH₃ | N/A | ~δ 22.5 | N/A | Characteristic signal for an acetyl methyl carbon. |
Advanced 2D NMR for Unambiguous Assignment
For complex derivatives or when 1D spectra are crowded, 2D NMR techniques are essential for confirming structural connectivity.[1][8][9]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. A cross-peak between two signals indicates that those protons are coupled, typically through 2-3 bonds. This is invaluable for tracing the connectivity of the ethyl chain, confirming that the signals at ~2.5 ppm and ~3.0 ppm are indeed coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C).[8] Each peak in the 2D map connects a proton signal on one axis to its attached carbon signal on the other axis. This definitively assigns the proton signal at ~2.5 ppm to the carbon signal at ~33 ppm (-CH₂-S-) and the proton signal at ~3.0 ppm to the carbon signal at ~39.5 ppm (-CH₂-N-).
Experimental Workflow and Protocols
A self-validating and reproducible workflow is critical for reliable characterization.
Caption: Standard workflow for NMR characterization of TTEA derivatives.
Standard Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the TTEA derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial.[10] Transfer the solution to a 5 mm NMR tube.
-
Expert Insight: DMSO-d₆ is often the solvent of choice for hydrochloride salts due to good solubility and its ability to slow down the exchange of N-H protons, allowing them to be observed.
-
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires significantly more scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
2D NMR Acquisition (if needed): If assignments are ambiguous, run standard gradient-selected (g)COSY and gHSQC experiments. These experiments provide robust correlation data with minimal artifacts.[11]
-
Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[10]
-
Analysis: Integrate the ¹H NMR spectrum to determine proton ratios. Assign all peaks in the ¹H and ¹³C spectra using chemical shift theory, coupling patterns, and the correlation data from 2D experiments.
Molecular Structure Overview
The general structure of the compounds discussed highlights the key regions for NMR analysis.
Caption: Key structural moieties of this compound.
Conclusion
NMR spectroscopy is an exceptionally powerful and essential tool for the characterization of this compound and its derivatives. A systematic approach, beginning with 1D ¹H and ¹³C NMR and supplemented by 2D techniques like COSY and HSQC when necessary, allows for the complete and unambiguous assignment of all signals. By comparing the spectra of derivatives to the parent compound, researchers can precisely determine the structural consequences of chemical modifications, ensuring the integrity and identity of their synthesized molecules. This guide provides the foundational data and workflow to confidently apply NMR in the research and development of this important class of compounds.
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A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 2-(Tritylthio)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable outcomes. 2-(Tritylthio)ethylamine hydrochloride, a key reagent in bioconjugation and medicinal chemistry, is no exception. Its utility as a protected thiol allows for the strategic introduction of a reactive sulfhydryl group in complex syntheses. However, the presence of impurities can lead to unwanted side reactions, inaccurate stoichiometric calculations, and compromised final product quality.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols to empower researchers in their quality assessment of this critical reagent.
Understanding Potential Impurities: A Synthesis-Based Approach
To effectively analyze the purity of this compound, it is crucial to anticipate the potential impurities that may arise from its synthesis. The most common synthetic route involves the reaction of trityl chloride with cysteamine hydrochloride.[1] This reaction, while generally efficient, can lead to several process-related impurities:
-
Unreacted Starting Materials: Residual cysteamine hydrochloride can persist in the final product.
-
Trityl-Related Impurities: The trityl group is susceptible to hydrolysis, leading to the formation of triphenylmethanol. Unreacted trityl chloride may also be present.
-
By-products of Over-reaction: Although less common, the formation of bis-tritylated cysteamine derivatives is a possibility.
-
Solvent Residues: Incomplete removal of reaction or purification solvents can lead to their presence in the final product.
A thorough purity analysis should be capable of separating and quantifying these potential contaminants.
Comparative Analysis of Key Analytical Techniques
The two most powerful and commonly employed techniques for the purity determination of non-volatile organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). Each method offers distinct advantages and provides orthogonal information, making a combined approach the gold standard for comprehensive purity assessment.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Signal intensity is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard.[2][3][4] |
| Primary Output | Chromatogram showing retention time and peak area of separated components. | Spectrum showing chemical shifts and integrals of resonant nuclei. |
| Strengths | Excellent for separating complex mixtures and detecting trace impurities. High sensitivity with appropriate detectors (e.g., UV, MS).[5] | Provides structural confirmation and purity in a single experiment. Non-destructive. A primary analytical method that does not require a reference standard of the analyte itself.[3][6] |
| Limitations | Requires a reference standard for each impurity for accurate quantification. The main component may obscure co-eluting impurities. | Lower sensitivity compared to HPLC for trace impurities. Peak overlap can complicate quantification.[7] |
| Typical Application | Determination of chromatographic purity (area % of the main peak). Impurity profiling and quantification. | Absolute purity determination (w/w %) using an internal standard. Structural verification. |
Experimental Protocols: A Practical Guide
The following protocols are designed as robust starting points for the purity analysis of this compound. Method optimization may be required based on the specific instrumentation and commercial source of the material.
High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity
The large, non-polar trityl group dominates the chromatographic behavior of this compound, making reversed-phase HPLC an ideal separation technique.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Elution:
-
Start with a higher aqueous composition to retain the polar cysteamine and gradually increase the organic content to elute the more non-polar tritylated compounds. A suggested gradient is:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
Detection:
-
UV at 220 nm and 254 nm. The phenyl rings of the trityl group provide a strong chromophore.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Analysis Workflow:
Caption: HPLC analysis workflow for this compound.
Interpretation of Results: The chromatographic purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks. This method is excellent for detecting and semi-quantifying impurities. For accurate quantification of specific impurities, certified reference standards of those impurities would be required.
Quantitative ¹H NMR (qNMR) for Absolute Purity
qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[4][6] The principle relies on the direct proportionality between the integral of a ¹H NMR signal and the number of protons it represents. By comparing the integral of a known signal from the analyte to the integral of a known signal from a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion)
Internal Standard Selection: The choice of internal standard is critical for accurate qNMR. It should:
-
Be of high, certified purity.
-
Be stable and non-reactive with the analyte and solvent.
-
Have signals that are well-resolved from the analyte signals.
-
Be soluble in the chosen deuterated solvent.
For this compound, a suitable internal standard is maleic acid or 1,4-dinitrobenzene .
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the certified internal standard into a vial.
-
Accurately weigh approximately 20-25 mg of this compound into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Angle: 90° pulse to ensure maximum signal intensity for quantification.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation of all protons. A d1 of 30 seconds is a conservative starting point.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., the aromatic protons of the trityl group) and a well-resolved signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
qNMR Analysis Workflow:
Caption: qNMR analysis workflow for this compound.
Conclusion: An Integrated Approach for Confident Quality Assessment
For a comprehensive and robust assessment of the purity of commercially available this compound, a dual-pronged approach utilizing both HPLC and qNMR is highly recommended. HPLC provides a high-resolution separation of the analyte from its potential impurities, offering a detailed impurity profile and a measure of chromatographic purity. Complementing this, qNMR delivers an accurate, absolute purity value (w/w %) and simultaneously confirms the identity and structural integrity of the compound.
By implementing the methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently ascertain the quality of their this compound, ensuring the integrity and reproducibility of their downstream applications. This rigorous analytical approach is not merely a quality control measure but a fundamental component of sound scientific practice.
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. Retrieved from [Link]
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
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Giraudeau, P., & Akoka, S. (2017). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of medicinal chemistry, 60(22), 9219–9221. Retrieved from [Link]
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Rija, B., & Goracci, L. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 54(11), 869-893. Retrieved from [Link]
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Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10237-10240. Retrieved from [Link]
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ChemAdder. (2025, September 10). The NMR-Purity and the new dimensions and standards of purity. Retrieved from [Link]
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-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & McAlpine, J. B. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. Retrieved from [Link]
-
Podolska, M., Kulik, A., & Białecka, W. (2011). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 68(5), 709-716. Retrieved from [Link]
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Chromatography Forum. (2006, June 16). How to identified the purity of standard substance? Retrieved from [Link]
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ResearchGate. (2013, January 30). How can I determine the purity of an isolated compound? Retrieved from [Link]
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Podolska, M., Kulik, A., & Białecka, W. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 68(5), 709-716. Retrieved from [Link]
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A Comparative Study of Trityl and Boc Protecting Groups for Thiols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of peptide synthesis and the development of complex therapeutics like antibody-drug conjugates (ADCs), the selective protection and deprotection of functional groups is a cornerstone of success.[1][2] Among these, the thiol group of cysteine residues presents a unique set of challenges due to its high nucleophilicity and susceptibility to oxidation.[3][4] This guide provides a comprehensive comparative analysis of two widely employed acid-labile protecting groups for thiols: the Trityl (Trt) and the tert-Butyloxycarbonyl (Boc) groups.
This document moves beyond a simple recitation of protocols to offer a deeper understanding of the causality behind experimental choices, empowering researchers to make informed decisions for their specific synthetic strategies.
At a Glance: Trityl vs. Boc for Thiol Protection
| Feature | Trityl (Trt) Group | Boc (tert-Butyloxycarbonyl) Group |
| Chemical Structure | Triphenylmethyl | tert-Butoxycarbonyl |
| Primary Application | Protection of primary alcohols, amines, and thiols.[5] | Protection of amines.[6] |
| Stability | Stable to basic conditions, making it orthogonal to Fmoc chemistry.[5] | Stable to most nucleophiles and bases.[7] |
| Lability | Acid-labile, cleaved under mild acidic conditions.[5] | Acid-labile, generally more sensitive to acid than Trt.[8][9] |
| Deprotection Conditions | Typically removed with trifluoroacetic acid (TFA).[10] Can also be removed with hydrogen halides in acetic acid.[11] | Commonly removed with strong acids like TFA in dichloromethane or HCl in methanol.[12] |
| Key Advantages | Bulky size allows for selective protection of primary hydroxyls.[13] Its hydrophobicity is useful in carbohydrate chemistry.[13] | Removal under mild conditions makes it useful in orthogonal protection strategies.[9] |
| Potential Issues | The liberated trityl cation is reactive and requires scavengers to prevent side reactions.[13][14] | The intermediate t-butyl cation can alkylate other nucleophiles; scavengers are often necessary.[8][12] |
The Trityl (Trt) Protecting Group: A Sterically Hindered Workhorse
The trityl group is a bulky protecting group valued for its stability in basic conditions and its straightforward removal under mild acidity.[5] This makes it a frequent choice in Fmoc-based solid-phase peptide synthesis (SPPS), where the Fmoc group is removed with a base.[5]
Mechanism of Trityl Protection and Deprotection
Protection of a thiol with trityl chloride typically proceeds in the presence of a base like pyridine, which also serves to neutralize the HCl byproduct.[13] The significant steric hindrance of the trityl group often allows for the selective protection of less sterically hindered thiols.[5][13]
Deprotection is an acid-catalyzed process.[14] Protonation of the sulfur atom by an acid such as trifluoroacetic acid (TFA) facilitates the cleavage of the C-S bond, yielding the free thiol and a highly stable trityl cation.[13][14] The stability of this cation means the reaction can be reversible. To drive the reaction to completion and prevent the cation from reattaching to the thiol or reacting with other nucleophilic residues, scavengers like triisopropylsilane (TIS) are crucial.[14] TIS irreversibly reduces the trityl cation to the inert triphenylmethane.[14]
Experimental Protocols
-
Dissolve the cysteine-containing compound in a suitable solvent such as DMF.
-
Add a base, for example, pyridine or diisopropylethylamine (DIPEA).
-
Add trityl chloride in portions while stirring at room temperature.
-
Monitor the reaction by an appropriate method like Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with a small amount of methanol.
-
Remove the solvent under reduced pressure and purify the product.[5]
-
Wash the peptidyl-resin with dichloromethane (DCM) and dry under a stream of nitrogen.[14]
-
Prepare a cleavage cocktail, for instance, TFA/TIS/H₂O (95:2.5:2.5).[14]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed, often indicated by a deep yellow color from the trityl cation.[14]
-
After the recommended time, filter the mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[14]
-
Collect the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.[14]
The Boc (tert-Butyloxycarbonyl) Protecting Group: A Versatile Amine Protector Adapted for Thiols
While most commonly used for the protection of amines, the Boc group can also be employed for thiols.[6][12] It is known for its sensitivity to acid, which allows for its removal under conditions that may leave other acid-labile groups intact.[8][9]
Mechanism of Boc Protection and Deprotection
Protection of amines with di-tert-butyl dicarbonate (Boc₂O) is a standard procedure, often carried out in the presence of a base like triethylamine (TEA) in a solvent such as tetrahydrofuran (THF).[6][15] The amine nucleophilically attacks the carbonyl of Boc₂O.[6]
Deprotection of a Boc-protected amine is achieved with strong acids like TFA.[6][12] The initial step is the protonation of the carbamate, which leads to the formation of a t-butyl cation and a carbamic acid intermediate.[16] The carbamic acid then decarboxylates to give the free amine.[6][16] The reactive t-butyl cation can cause side reactions, necessitating the use of scavengers.[8][12]
Experimental Protocols
-
Dissolve the amine in a suitable solvent (e.g., THF, water, or acetonitrile).
-
Add a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).[12]
-
Add di-tert-butyl dicarbonate (Boc₂O).
-
Stir the reaction at room temperature or with gentle heating.
-
Upon completion, the product is typically isolated by extraction.[17]
-
Dissolve the Boc-protected compound in a solvent like dichloromethane.
-
Add a strong acid, commonly trifluoroacetic acid.[12]
-
The reaction is usually rapid at room temperature.
-
After completion, the solvent and excess acid are removed under reduced pressure. The product is often obtained as a salt of the acid used for deprotection.[16]
Orthogonality in Synthetic Strategy
A key consideration when choosing a protecting group is its orthogonality, meaning one group can be removed without affecting others.[18][19] The Trt group's stability to base makes it fully orthogonal to the base-labile Fmoc group, a cornerstone of a common SPPS strategy.[5][20]
The Boc group is also acid-labile, similar to the Trt group. However, the Boc group is generally more sensitive to acid.[8][9] This difference in lability can be exploited for selective deprotection. For instance, milder acidic conditions might be used to cleave a Boc group while leaving a Trt group intact.[21]
Comparative Experiment: Stability and Orthogonality
To illustrate the practical differences in stability, consider a hypothetical experiment where a peptide containing both a thiol and an amine is synthesized. The thiol is protected with either Trt or Boc, and the amine with an Fmoc group.
| Condition | % Cleavage of Trt-Thiol | % Cleavage of Boc-Thiol | % Cleavage of Fmoc-Amine |
| 20% Piperidine in DMF | <1% | <1% | >99% |
| 1% TFA in DCM | ~5-10% | >95% | <1% |
| 95% TFA in DCM | >99% | >99% | <1% |
These hypothetical results would demonstrate the orthogonality of both Trt and Boc to the base-labile Fmoc group. They would also highlight the greater acid sensitivity of the Boc group compared to the Trt group, allowing for its selective removal with dilute acid.
Visualization of a Decision-Making Workflow
Caption: Decision tree for selecting between Trt and Boc for thiol protection.
Experimental Workflow in Fmoc SPPS
Caption: Workflow for Fmoc SPPS incorporating a Trt-protected cysteine.
Conclusion
Both the trityl and Boc protecting groups offer effective means of protecting thiols, with the choice between them hinging on the specific requirements of the synthetic route. The Trt group, with its steric bulk and stability to basic conditions, is an excellent choice for Fmoc-based peptide synthesis. The Boc group, while less common for thiols, provides an option for even milder acid deprotection, which can be advantageous in certain orthogonal strategies. A thorough understanding of their respective stabilities, mechanisms of removal, and the crucial role of scavengers is paramount for any researcher working to construct complex, thiol-containing molecules.
References
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Application Note: Standard Cleavage Protocols for the Removal of the Trityl (Trt) Group from D-Cysteine - Benchchem. 14
-
Application Notes and Protocols for Bioconjugation Using Boc-Aminooxy-PEG3-thiol - Benchchem. 22
-
tert-Butyloxycarbonyl protecting group - Wikipedia. 12
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection – - Total Synthesis. 13
-
Amino Acid Sidechain Deprotection - Aapptec Peptides. 23
-
BOC deprotection - Hebei Boze Chemical Co.,Ltd. 8
-
Deprotection of Thiol-modified Oligonucleotides - metabion. 24
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. 25
-
(a) Cys thiol protection with the trityl (Trt) protecting group.... | Download Scientific Diagram - ResearchGate.
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BOC Protection and Deprotection - J&K Scientific LLC. 6
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Trityl Protection - Common Organic Chemistry. 10
-
Orthogonal and safety-catch protecting group strategies in solid-phase... - ResearchGate.
-
An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis - Benchchem. 5
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. 3
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed.
-
Protecting Groups in Peptide Synthesis | Biosynth. 19
-
Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich.
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. 9
-
Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC - NIH.
-
Amine Protection / Deprotection - Fisher Scientific. 17
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The Strategic Application of Boc-Protected Linkers in Bioconjugation: A Technical Guide - Benchchem. 1
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Experimental Procedures - The Royal Society of Chemistry.
-
Amino Acid Protection & Deprotection Services - BOC Sciences.
-
Amino Acid Derivatives for Peptide Synthesis. 27
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On cysteine and cystine peptides. Part V. S-trityl - RSC Publishing.
-
A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis - Benchchem. 20
-
Amino protecting group—triphenylmethyl series - Suzhou Highfine Biotech. 21
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids - Digital CSIC.
-
Cysteine protecting groups: applications in peptide and protein science - ResearchGate.
-
Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC - NIH.
-
BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. 15
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. 16
-
Application Notes and Protocols for Bioconjugation Utilizing Boc-Protected PEG Linkers - Benchchem. 28
-
Boc-Protected Amino Groups - Organic Chemistry Portal.
-
Cysteine Derivatives - Bachem. 29
-
Chapter 6 "protection for the thiol group" | Request PDF - ResearchGate.
-
Facile Synthesis of Boc-Protected Selenocystine and its Compatibility with Late-Stage Farnesylation at Cysteine Site - PubMed.
-
Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - ResearchGate.
-
Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PubMed Central.
-
Facile, Efficient Routes to Diverse Protected Thiols and to Their Deprotection and Addition to Create Functional Polymers by Thiol−Ene Coupling | Macromolecules - ACS Publications.
-
Chapter 5 Thiol Protecting Groups. 30
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Thiols: Functions, Identification, and Applications - Creative Proteomics Blog.
-
Protecting Agents - TCI Chemicals.
-
Amino Acid-Protecting Groups.
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- 10. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
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spectroscopic analysis of 2-(Tritylthio)ethylamine hydrochloride
An In-Depth Spectroscopic Guide to 2-(Tritylthio)ethylamine Hydrochloride: A Comparative Analysis for Advanced Research
Introduction
In the fields of medicinal chemistry and bioconjugation, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. This compound is a key reagent, providing a robust S-trityl protecting group for the thiol functionality of cysteamine.[1] The bulky triphenylmethyl (trityl) group offers steric hindrance, preventing the thiol from engaging in undesired side reactions, yet it can be cleaved under specific, mild acidic conditions to reveal the reactive thiol for subsequent conjugation or modification steps.[1]
This guide, designed for researchers, scientists, and drug development professionals, offers a detailed spectroscopic comparison of this compound. We will delve into the characteristic signatures provided by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By comparing its spectral data with a simpler, S-alkylated analogue, 2-(Ethylthio)ethylamine hydrochloride, we aim to provide a clear framework for the unequivocal identification, characterization, and quality assessment of this vital synthetic building block.
Molecular Structure and Functional Groups
The spectroscopic properties of this compound are a direct consequence of its distinct molecular architecture. The molecule can be deconstructed into three key components: the bulky, aromatic trityl group , a flexible ethylamine backbone , and a thioether linkage . The protonated amine (ammonium hydrochloride) adds further characteristic features.
Caption: Molecular structure of 2-(Tritylthio)ethylamine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for confirming the identity and purity of this compound. The spectrum is defined by the highly deshielded aromatic protons of the trityl group and the distinct signals from the ethylamine chain.
Expected Spectral Features:
-
Trityl Protons (Ar-H): The fifteen protons on the three phenyl rings are expected to appear as a complex multiplet in the downfield region, typically between δ 7.2-7.5 ppm . This dense aromatic signal is the most prominent and unmistakable feature of the molecule.
-
Ethylamine Protons (-CH₂-CH₂-): The two methylene groups form an A₂B₂ system. The protons on the carbon adjacent to the ammonium group (-CH₂-NH₃⁺) are deshielded and expected to appear as a triplet around δ 3.0-3.3 ppm . The protons adjacent to the sulfur atom (-S-CH₂-) are slightly more shielded, appearing as a triplet around δ 2.5-2.8 ppm .
-
Ammonium Protons (-NH₃⁺): The protons on the nitrogen atom are labile and often appear as a broad singlet. Their chemical shift is highly dependent on the solvent and concentration. In a solvent like DMSO-d₆, this signal could be observed downfield (> δ 8.0 ppm).
Comparative Analysis: vs. 2-(Ethylthio)ethylamine hydrochloride
The comparison with 2-(Ethylthio)ethylamine hydrochloride immediately highlights the diagnostic power of the trityl group's signals. The simpler analogue lacks any aromatic protons, replacing the complex multiplet with characteristic signals of an ethyl group.
| Proton Environment | 2-(Tritylthio)ethylamine HCl (Predicted δ, ppm) | 2-(Ethylthio)ethylamine HCl (Observed δ, ppm) | Rationale for Difference |
| Aromatic Protons | 7.2 - 7.5 (m, 15H) | N/A | The defining feature of the trityl protecting group. |
| -S-CH₂- | 2.5 - 2.8 (t, 2H) | ~2.7 (t, 2H) | Similar chemical environment adjacent to the sulfur atom. |
| -CH₂-N- | 3.0 - 3.3 (t, 2H) | ~3.1 (t, 2H) | Similar chemical environment adjacent to the ammonium group. |
| S-Alkyl Group | N/A | ~2.6 (q, 2H), ~1.2 (t, 3H) | Absence of the trityl group and presence of a simple ethyl group. |
Note: 'm' denotes a multiplet, 't' a triplet, 'q' a quartet. Chemical shifts are approximate and can vary with solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube. DMSO-d₆ is often preferred as it allows for the observation of the -NH₃⁺ protons, whereas D₂O will cause them to exchange and disappear from the spectrum.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., on a 400 MHz spectrometer). Typically, 16 to 64 scans are sufficient to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios, which should correspond to the molecular structure.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides complementary information, confirming the carbon skeleton of the molecule. The key diagnostic signals are the numerous aromatic carbons and the unique quaternary carbon of the trityl group.
Expected Spectral Features:
-
Aromatic Carbons: The trityl group will show four distinct signals in the aromatic region (δ 120-145 ppm): one for the ipso-carbon (the one attached to the central quaternary carbon), one for the para-carbon, one for the ortho-carbons, and one for the meta-carbons.
-
Quaternary Trityl Carbon (C(Ph)₃): This carbon, bonded to three phenyl rings and the sulfur atom, is highly characteristic and expected around δ 65-75 ppm .
-
Ethylamine Carbons: The two aliphatic carbons will appear in the upfield region, typically between δ 30-50 ppm .
Comparative Analysis: vs. 2-(Ethylthio)ethylamine hydrochloride
| Carbon Environment | 2-(Tritylthio)ethylamine HCl (Predicted δ, ppm) | 2-(Ethylthio)ethylamine HCl (Observed δ, ppm) [2] | Rationale for Difference |
| Aromatic Carbons | 120 - 145 (multiple signals) | N/A | Signature of the trityl group's phenyl rings. |
| Quaternary Trityl C | 65 - 75 | N/A | Unique carbon of the trityl protecting group. |
| -S-CH₂- | 30 - 35 | ~29 | Minor shift due to different S-substituent. |
| -CH₂-N- | 35 - 45 | ~38 | Similar chemical environment. |
| S-Alkyl Group | N/A | ~25, ~15 | Signals corresponding to the S-ethyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A higher concentration is often required for ¹³C NMR. Dissolve 20-50 mg of the sample in 0.6-0.7 mL of deuterated solvent.
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Data Acquisition: Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon. A significantly higher number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the key functional groups present in the molecule, particularly the ammonium salt and the aromatic rings.
Expected Spectral Features:
-
N-H Stretching: The -NH₃⁺ group gives rise to a very broad and strong absorption band in the 2400-3200 cm⁻¹ region. This is a hallmark of an amine salt.
-
C-H Stretching: Aromatic C-H stretching vibrations appear as sharp peaks just above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹ ). Aliphatic C-H stretches appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹ ).
-
C=C Stretching: Aromatic ring stretching vibrations produce characteristic sharp peaks in the 1450-1600 cm⁻¹ region.
-
N-H Bending: The ammonium group also shows a bending vibration around 1500-1600 cm⁻¹ , which may overlap with the aromatic C=C signals.
Comparative Analysis: vs. 2-(Ethylthio)ethylamine hydrochloride
The primary difference in the IR spectra will be the presence of distinct aromatic C-H and C=C stretching bands in the trityl-containing compound, which are absent in the simpler ethyl analogue.[3]
| Vibrational Mode | 2-(Tritylthio)ethylamine HCl (Expected cm⁻¹) | 2-(Ethylthio)ethylamine HCl (Observed cm⁻¹) | Rationale for Difference |
| Aromatic C-H Stretch | 3020 - 3080 | N/A | Presence of phenyl rings. |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Present in both molecules. |
| N-H Stretch (Ammonium) | 2400 - 3200 (broad) | 2400 - 3200 (broad) | Amine salt feature in both. |
| Aromatic C=C Stretch | 1450, 1490, 1600 | N/A | Signature of the trityl group. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For trityl-protected compounds, MS is exceptionally diagnostic due to the remarkable stability of the trityl cation.
Expected Fragmentation Pattern: The molecular weight of the free base, 2-(Tritylthio)ethanamine, is 319.47 g/mol .[4] In ESI-MS, one would expect to see the protonated molecule [M+H]⁺ at m/z 320.1 .
However, the most significant and often the base peak in the spectrum will be from the cleavage of the C-S bond, leading to the formation of the trityl cation (Ph₃C⁺) . This carbocation is highly stabilized by resonance across the three phenyl rings.
-
Trityl Cation Peak: A very strong signal at m/z 243.1 . This peak is the definitive mass spectrometric signature for a trityl-containing compound.
-
Other Fragments: Loss of the trityl group would also generate the [H-S-CH₂CH₂NH₃]⁺ fragment at m/z 78.0.
Caption: Key fragmentation pathway for 2-(Tritylthio)ethylamine.
Comparative Analysis: vs. 2-(Ethylthio)ethylamine
The fragmentation of 2-(Ethylthio)ethylamine (MW of free base: 105.21 g/mol ) is much simpler and lacks the characteristic m/z 243 peak. Its fragmentation would be dominated by alpha-cleavage adjacent to the nitrogen or sulfur atoms, leading to smaller fragments. This stark difference makes MS an excellent tool for distinguishing between different S-protected cysteamine derivatives.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent system, such as methanol or acetonitrile/water with 0.1% formic acid to promote protonation.
-
Instrument Setup: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Tuning and Calibration: Tune the mass spectrometer using a known calibration standard to ensure mass accuracy. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable spray and optimal ionization.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-500). If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by selecting the parent ion (m/z 320.1) and subjecting it to collision-induced dissociation (CID).
Conclusion
The provides a clear and robust method for its identification and characterization. Each technique offers a unique and complementary piece of the structural puzzle.
-
¹H NMR confirms the presence and ratio of the aromatic trityl protons to the ethylamine backbone.
-
¹³C NMR verifies the complete carbon skeleton, highlighted by the unique quaternary trityl carbon.
-
IR Spectroscopy identifies the key functional groups, especially the ammonium salt and the aromatic system.
-
Mass Spectrometry provides the most definitive signature through its characteristic fragmentation pattern, yielding the highly stable trityl cation at m/z 243.
By comparing these spectral features to simpler analogues like 2-(Ethylthio)ethylamine hydrochloride, researchers can confidently verify the integrity of the trityl protecting group, ensuring the quality and reliability of this crucial reagent in their synthetic endeavors.
References
-
ResearchGate. (n.d.). Supplementary Figure 1a. 1H-NMR of O-(2-(tritylthio)ethyl)hydroxylamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Ethylthio)ethylamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound | C21H22ClNS | CID 18427267 - PubChem. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine-bound... Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Experimental data for CH3CH2NH2 (Ethylamine). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231). Retrieved from [Link]
-
Bapeks. (n.d.). 2-Tritylthio-1-ethylamine.HCl. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of ethylamine. Retrieved from [Link]
-
MDPI. (2018). Semi-Synthesis of Labeled Proteins for Spectroscopic Applications. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(Ethylthio)ethylamine hydrochloride. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethylamine - NIST WebBook. Retrieved from [Link]
-
National Institutes of Health. (2015). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Retrieved from [Link]
-
SfRBM. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Retrieved from [Link]
-
National Institutes of Health. (2018). Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications. Retrieved from [Link]
-
CORE. (2021). Cysteine protecting groups: applications in peptide and protein science. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanamine,n,n-diethyl-, hydrochloride - NIST WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of ethylamine. Retrieved from [Link]
Sources
A Comparative Guide to Thiolation Reagents: The Utility of 2-(Tritylthio)ethylamine Hydrochloride in Bioconjugation and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and complex organic synthesis, the introduction of a reactive sulfhydryl (-SH) group is a critical step for site-specific modification of biomolecules and the construction of intricate molecular architectures. 2-(Tritylthio)ethylamine hydrochloride has emerged as a valuable reagent for this purpose, offering a protected thiol that can be unmasked under specific conditions. This guide provides an in-depth technical comparison of this compound with other common thiolation reagents, supported by experimental data and detailed protocols to inform your research and development endeavors.
Introduction: The Strategic Importance of Protected Thiols
The sulfhydryl group of cysteine residues is a prime target for bioconjugation due to its relatively low abundance in proteins compared to amine groups (in lysine residues), allowing for more selective modifications.[1] However, the high reactivity of free thiols makes them susceptible to oxidation, forming disulfide bonds. To control the timing and specificity of conjugation, it is often necessary to introduce a thiol in a protected form. The trityl (triphenylmethyl) group is a bulky and acid-labile protecting group, making this compound a reagent that provides a stable, protected thiol that can be selectively deprotected.[2][3]
Comparative Analysis of Thiolation Reagents
The choice of thiolation reagent depends on several factors, including the nature of the molecule to be modified, the desired level of modification, and the compatibility with subsequent reaction steps. Here, we compare this compound with two widely used alternatives: 2-Iminothiolane (Traut's Reagent) and N-Succinimidyl S-acetylthioacetate (SATA).
| Feature | This compound | 2-Iminothiolane (Traut's Reagent) | N-Succinimidyl S-acetylthioacetate (SATA) |
| Reaction Target | Primary amines | Primary amines[4][5] | Primary amines[6][7] |
| Reaction pH | Typically coupled to carboxyl groups via EDC/NHS chemistry (pH 4.5-7.2) or used in multi-step synthesis. | 7-10[8] | 7-9[7] |
| Thiol State | Protected (Trityl group) | Free (requires immediate use)[4] | Protected (Acetyl group) |
| Deprotection | Mild acid (e.g., TFA)[2][9] | Not applicable | Hydroxylamine (pH 7.2-7.5)[7] |
| Molar Excess | Dependent on the specific synthetic route. | 2 to 20-fold molar excess over protein.[4] | 9 to 10-fold molar excess over protein.[7] |
| Reaction Time | Multi-step process. | Typically 1 hour at room temperature.[4][5] | 30 minutes to 1 hour at room temperature.[6][7] |
| Key Advantages | Orthogonal deprotection strategy allows for multi-step synthesis and purification before thiol exposure. The bulky trityl group can offer steric advantages in some synthetic contexts. | One-step introduction of a free thiol. Maintains the positive charge of the original amine.[4] | The introduced thiol is protected and can be deprotected when needed, allowing for storage of the modified molecule.[7][10] |
| Key Disadvantages | Requires a separate deprotection step. The hydrophobicity of the trityl group may affect solubility. | The generated thiol is reactive and prone to oxidation, requiring immediate use or the presence of reducing agents.[4] | Requires a two-step process (modification and deprotection). Hydroxylamine can have effects on sensitive proteins. |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from cysteamine hydrochloride and trityl chloride.
Diagram of Synthesis Workflow
Caption: Synthesis of this compound.
Materials:
-
Cysteamine hydrochloride
-
Trityl chloride
-
Dry tetrahydrofuran (THF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Silica gel for chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve cysteamine hydrochloride in dry THF in a round-bottom flask under an inert atmosphere.
-
Add trityl chloride to the solution. The reaction is typically carried out at room temperature.
-
Stir the reaction mixture for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound as a white solid.
Deprotection of the Trityl Group and Subsequent Bioconjugation
This protocol outlines the deprotection of the trityl group from a molecule modified with this compound and subsequent conjugation to a maleimide-activated protein.
Diagram of Deprotection and Conjugation Workflow
Caption: Deprotection and thiol-maleimide conjugation workflow.
Materials:
-
Trityl-protected thiol compound
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)[9]
-
Maleimide-activated protein
-
Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Purification system (e.g., HPLC or gel filtration)
Procedure:
-
Deprotection: a. Dissolve the trityl-protected compound in the TFA cleavage cocktail. b. Incubate for 1-2 hours at room temperature.[9] c. Remove the TFA by evaporation under a stream of nitrogen or by precipitation with cold diethyl ether. d. Wash the resulting pellet with cold diethyl ether to remove scavengers. e. Dry the deprotected compound under vacuum.
-
Conjugation: a. Dissolve the deprotected thiol compound in degassed conjugation buffer. b. Dissolve the maleimide-activated protein in the same buffer. c. Add the thiol compound solution to the protein solution. A 10-20 fold molar excess of the thiol compound is often recommended. d. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. e. Purify the conjugate using HPLC or gel filtration to remove unreacted starting materials.
Comparative Protocol: Protein Thiolation with Traut's Reagent
Procedure: [4]
-
Dissolve the protein to be thiolated in a non-amine buffer (e.g., PBS), pH 8.0, containing 2-5 mM EDTA.
-
Prepare a stock solution of Traut's Reagent (e.g., 2 mg/mL in water).
-
Add a 2- to 20-fold molar excess of Traut's Reagent to the protein solution.
-
Incubate the reaction for 1 hour at room temperature.
-
Immediately purify the thiolated protein from excess reagent using a desalting column equilibrated with a buffer containing 2-5 mM EDTA.
-
The resulting free sulfhydryl groups are ready for immediate conjugation.
Comparative Protocol: Protein Thiolation with SATA
-
Modification: a. Dissolve the protein in a non-amine buffer (e.g., PBS), pH 7.0-8.2. b. Prepare a stock solution of SATA (e.g., 5-10 mg in 0.5 mL of DMSO). c. Add a 10-fold molar excess of the SATA stock solution to the protein solution. d. Incubate for 30-60 minutes at room temperature. e. Purify the acetylated protein by desalting to remove excess SATA.
-
Deprotection: a. Prepare a deacetylation solution: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5.[7] b. Add the deacetylation solution to the modified protein solution. c. Incubate for 2 hours at room temperature. d. Purify the sulfhydryl-modified protein by desalting into a buffer containing 10 mM EDTA.
Conclusion and Future Perspectives
This compound offers a distinct advantage in multi-step synthetic strategies where a protected thiol is required. Its orthogonality with other protecting groups allows for complex molecular manipulations before the final, targeted deprotection and conjugation.[11] While reagents like Traut's Reagent provide a more direct route to free thiols, the inherent instability of the product necessitates immediate use. SATA offers a compromise with its protected thiol, but the deprotection conditions with hydroxylamine may not be suitable for all biomolecules.
The choice of thiolation reagent is ultimately dictated by the specific requirements of the experimental design. For researchers engaged in the synthesis of complex bioconjugates, antibody-drug conjugates, or functionalized materials, the strategic use of this compound and its orthogonal deprotection capabilities provides a powerful tool for achieving precise molecular control. Future developments in thiol-protecting groups that offer even milder and more specific deprotection conditions will continue to refine and expand the possibilities in bioconjugation and materials science.
References
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SATA Protocol and Product Information Sheet. (n.d.). G-Biosciences. Retrieved from [Link]
-
Sulfhydration Kit With Traut's Reagent. (n.d.). G-Biosciences. Retrieved from [Link]
-
Sulfhydryl Immobilization Kit for Peptides. (n.d.). G-Biosciences. Retrieved from [Link]
-
Description Storage Introductions Additional Materials Required Procedure for Sulfhydryl Modification of Protein. (n.d.). Sangon Biotech. Retrieved from [Link]
- Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485–12489.
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SATA, SATP, SAT-PEO4-Ac. (n.d.). Interchim. Retrieved from [Link]
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STEP 1: Thiolation of EGF Protocol. (2016). UBC BIOMOD. Retrieved from [Link]
-
Sulfhydration Kit With SATA. (n.d.). G-Biosciences. Retrieved from [Link]
- A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. (2021).
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(a) Cys thiol protection with the trityl (Trt) protecting group... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
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Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane? (2017, January 3). ResearchGate. Retrieved from [Link]
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Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis. Retrieved from [Link]
- Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11098-11155.
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(A) Thiolation reaction of protein using 2-iminothiolane (2-IT) to... (n.d.). ResearchGate. Retrieved from [Link]
- Recent Developments in Thiolated Polymeric Hydrogels for Tissue Engineering Applications. (2018). Journal of Biomedical Materials Research Part A, 106(10), 2827-2841.
- Preparation and evaluation of thiol-modified gelatin nanoparticles for intracellular DNA delivery in response to glutathione. (2005).
- Rapid and Thiol-Specific High-Throughput Assay for Simultaneous Relative Quantification of Total Thiols, Protein Thiols, and Nonprotein Thiols in Cells. (2014). Analytical Chemistry, 86(21), 10853-10860.
- Methods for the determination and quantification of the reactive thiol proteome. (2012). Free Radical Biology and Medicine, 52(1), 1-11.
-
Trouble with antibody thiolation with Traut's Reagent (2-Iminothiolane•HCl). (2024, September 27). Reddit. Retrieved from [Link]
- Scientific Tools and Techniques for Qualitative and Quantitative Analysis of Bacterial Proteins. (2022). Acta Scientific Microbiology, 5(5), 152-160.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Tritylthio)ethylamine Hydrochloride
As researchers and scientists dedicated to advancing drug development, our work is predicated on precision, safety, and responsibility. The compounds we handle, such as 2-(Tritylthio)ethylamine hydrochloride, are often specialized reagents with unique chemical properties. While invaluable in synthesis, their lifecycle management, particularly disposal, demands the same level of scientific rigor as their application. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
This document moves beyond a simple checklist, delving into the chemical rationale behind each procedural step. Our goal is to empower you with the knowledge to manage this chemical waste stream effectively, reinforcing a culture of safety and scientific integrity within your laboratory.
Compound Profile and Hazard Assessment
This compound (CAS No: 15297-43-5) is primarily utilized in organic and medicinal chemistry as a protected form of cysteamine.[1] The bulky trityl (triphenylmethyl) group serves as a protecting group for the thiol functionality, allowing for selective reactions at other sites on a molecule.[1] Its proper disposal is critical due to the potential hazards associated with its structure: the amine hydrochloride salt, the thioether linkage, and the eventual deprotection products.
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not consistently available, a robust hazard assessment can be constructed by examining its constituent parts and analogous chemical structures.
-
Amine Hydrochloride: Like other amine salts, it can be an irritant. Ethylamine hydrochloride is classified as causing skin and serious eye irritation.[2][3]
-
Thioether/Thiol Moiety: The sulfur-containing functional group is a key consideration. While the trityl group protects the thiol, any degradation or reaction can expose a free thiol, which is often associated with strong odors and specific reactivity.[4] Compounds like 2-(tert-Butylthio)ethylamine Hydrochloride are known to cause skin and eye irritation.[5]
-
General Organic Compound: As with most powdered organic reagents, it should be handled with care to avoid generating dust, which can be inhaled.[2][6]
A summary of the key identifiers and properties is presented below.
| Property | Value | Source |
| CAS Number | 15297-43-5 | [1][7] |
| Molecular Formula | C₂₁H₂₂ClNS | [1][7] |
| Molecular Weight | 355.9 g/mol | [1][7] |
| IUPAC Name | 2-tritylsulfanylethanamine;hydrochloride | [1][7] |
| Physical Form | Solid / Powder |
Immediate Safety and Handling Protocols
Before beginning any work that will generate waste, it is imperative to establish a safe handling environment. Adherence to these protocols minimizes exposure and prevents accidental release.
Personal Protective Equipment (PPE)
A baseline of appropriate PPE is non-negotiable when handling this compound in any form (pure, in solution, or as waste).
-
Eye Protection: Chemical splash goggles are mandatory to protect against dust, splashes, or aerosols.[8]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or perforation before each use.[8][9]
-
Body Protection: A standard laboratory coat should be worn at all times. For tasks with a higher risk of spillage, consider a chemically resistant apron.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]
Engineering Controls
Always handle this compound powder and prepare its solutions within a well-ventilated chemical fume hood.[1] This is the primary engineering control to minimize respiratory exposure. Ensure the fume hood has a verified and adequate face velocity.
Step-by-Step Disposal and Decontamination Workflow
The proper disposal of this compound waste must follow a systematic process, from initial segregation to final handoff to environmental health and safety (EHS) professionals. Under no circumstances should this chemical or its waste be disposed of down the drain. [2][10][11]
Step 1: Waste Segregation and Collection
All waste streams containing this compound must be segregated at the point of generation.
-
Designate a Waste Container: Use a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) bottle) clearly labeled for halogenated organic waste.
-
Labeling: The label must be unambiguous. At a minimum, it should read:
-
"HAZARDOUS WASTE"
-
"this compound"
-
List any solvents or other chemicals present in the waste mixture.
-
-
Collection:
-
Solid Waste: Collect unused or contaminated solid material in the designated container. This includes contaminated weigh boats, paper, and gloves.
-
Liquid Waste: Collect all solutions and reaction mixtures containing the compound in the designated liquid waste container.
-
Step 2: Chemical Inactivation (Optional Pre-Treatment)
For certain research environments, a pre-treatment step to chemically degrade the compound into potentially less hazardous or more easily managed byproducts may be considered. This should only be performed by trained personnel and in accordance with your institution's EHS guidelines. The resulting mixture must still be disposed of as hazardous waste.
Two potential pathways exist based on the compound's chemistry:
-
Method A: Acid-Catalyzed Deprotection: The trityl group is famously labile under acidic conditions.[12] Treating the waste solution with a mild acid can cleave the thioether bond, yielding triphenylmethanol and cysteamine.
-
In a chemical fume hood, adjust the pH of the aqueous waste stream to be acidic (pH 2-3) using an appropriate acid (e.g., dilute HCl).
-
Allow the mixture to stir. The deprotection time can vary.[13]
-
The resulting mixture, containing triphenylmethanol and cysteamine hydrochloride, must be collected in the designated hazardous waste container.
-
-
Method B: Oxidative Treatment: The sulfur atom in thiols and thioethers can be oxidized to sulfoxides or sulfones, altering its chemical properties. A common laboratory practice for treating thiol-containing waste is the use of sodium hypochlorite (bleach).[14]
-
In a chemical fume hood, slowly and with stirring, add a solution of sodium hypochlorite (household bleach is ~5-8%) to the aqueous waste stream. An excess of the oxidizing agent is typically required.
-
Be aware that this reaction can be exothermic. Add the bleach solution in portions to control the temperature.
-
Allow the mixture to react for several hours to ensure complete oxidation.[14]
-
The final treated mixture must be collected for disposal as hazardous waste.
-
Step 3: Final Disposal
Whether pre-treated or not, the final step is the compliant disposal of the collected waste.
-
Storage: Keep the sealed hazardous waste container in a designated satellite accumulation area. This area should be well-ventilated and away from incompatible materials.[4]
-
EHS Handoff: Arrange for pickup by your institution's certified Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][6] Provide them with a complete and accurate description of the waste contents.
Spill Management Protocol
Accidents happen, and preparedness is key. In the event of a spill, follow these procedures immediately.
-
Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.1, including respiratory protection if necessary.
-
Containment: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[4][15] Do not use combustible materials like paper towels to absorb large quantities of flammable solvent spills.
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). This compound | C21H22ClNS | CID 18427267. National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 2-(Ethylthio)ethylamine hydrochloride. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Xenomolecules. (2024, February 6). SAFETY DATA SHEET: Ethylamine hydrochloride. Available at: [Link]
-
MDPI. (2018, October 24). Degradation of Thiol Collectors Using Ozone at a Low Dosage: Kinetics, Mineralization, Ozone Utilization, and Changes of Biodegradability and Water Quality Parameters. Available at: [Link]
-
Bapeks. (n.d.). 2-Tritylthio-1-ethylamine.HCl. Retrieved January 12, 2026, from [Link]
-
University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]
-
MDPI. (2024, September 12). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Available at: [Link]
-
University of Washington. (n.d.). How to Work with Thiols-General SOP. Retrieved January 12, 2026, from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved January 12, 2026, from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 2-Chloroethylamine hydrochloride. Retrieved January 12, 2026, from [Link]
-
Princeton University EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Available at: [Link]
-
Alberta Environment. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Open Government Program. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. National Academies Press (US). Retrieved January 12, 2026, from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sulfur. Retrieved January 12, 2026, from [Link]
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Navigating the Safe Handling of 2-(Tritylthio)ethylamine Hydrochloride: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The handling of specialized chemical reagents like 2-(Tritylthio)ethylamine hydrochloride, a compound valuable in bioconjugation and medicinal chemistry, demands a meticulous approach to personal protection and operational protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each step is critical. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and safety, making this your preferred resource for chemical handling best practices.
Understanding the Hazard Profile: A Synthesis of Available Data
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural formality; it is a critical barrier between the researcher and potential chemical hazards. The following table outlines the recommended PPE for handling this compound, with an explanation of the rationale behind each choice.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical safety goggles (conforming to EN 166 or ANSI Z87.1 standards) | The hydrochloride salt is a solid that can easily become airborne as a fine dust, posing a significant risk of serious eye irritation.[1][2] Goggles provide a complete seal around the eyes, offering superior protection compared to safety glasses. |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact, which can cause irritation.[1][2] It is crucial to check for any signs of degradation or permeation and to change gloves immediately if contamination is suspected. |
| Body Protection | A fully buttoned laboratory coat | Protects the skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) or use within a certified chemical fume hood | Recommended when handling the solid powder outside of a fume hood to prevent inhalation of airborne particles, which may cause respiratory tract irritation.[1] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to ensuring the safety of all laboratory personnel and the integrity of the experiment. The following workflow provides a procedural guide for the safe handling of this compound.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
